molecular formula C20H24O5 B8127871 Methyl 3,5-di-O-benzyl-D-ribofuranoside

Methyl 3,5-di-O-benzyl-D-ribofuranoside

カタログ番号: B8127871
分子量: 344.4 g/mol
InChIキー: SOWIHMANTOCUNZ-SDWZKWEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 3,5-di-O-benzyl-D-ribofuranoside is a useful research compound. Its molecular formula is C20H24O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3R,4S,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19-,20?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWIHMANTOCUNZ-SDWZKWEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55775-39-8

This technical guide provides a comprehensive overview of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides for research and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Compound Data

This compound is a protected derivative of methyl ribofuranoside. The benzyl (B1604629) groups at the 3- and 5-positions provide stability during synthetic transformations at other positions of the ribose sugar, making it a valuable building block for the synthesis of various nucleoside analogues, particularly 2'-C-branched ribonucleosides.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 55775-39-8[3]
Molecular Formula C₂₀H₂₄O₅[3]
Molecular Weight 344.407 g/mol [3]
Purity ≥ 98%Supplier Data
Storage Temperature 4°C[4]
Predicted pKa 13.01 ± 0.70[3]

Note: Specific optical rotation and melting point data for the D-ribofuranoside anomer are not consistently reported in publicly available literature and may vary depending on the anomeric mixture and purity.

Experimental Protocols

The following section details a key experimental protocol for the synthesis of the α-anomer of this compound, which is a valuable precursor for 2'-C-branched nucleosides.[1][2]

Efficient Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol is adapted from an efficient synthesis strategy.

Materials:

Procedure:

  • Benzylation: To a solution of methyl D-ribofuranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C. After stirring for a specified time, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Partition the mixture between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product, a mixture of benzylated ribofuranosides, is then purified by silica gel column chromatography.

  • Selective Debenzylation and Anomerization: The purified mixture of tribenzylated product is dissolved in dichloromethane and treated with tin(IV) chloride at a controlled temperature. The reaction progress is monitored by TLC.

  • Final Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, is purified by silica gel column chromatography.

Role in Drug Development and Biological Systems

While this compound itself is not known to have direct biological activity or a role in signaling pathways, it serves as a critical starting material for the synthesis of 2'-C-branched ribonucleosides.[1][2] These modified nucleosides are of significant interest in drug development due to their potential antiviral and anticancer activities.[5]

The introduction of a substituent at the 2'-position of the ribose sugar can significantly impact the biological properties of the resulting nucleoside. For instance, 2'-C-methylnucleosides have been investigated as potent inhibitors of viral RNA polymerases, such as the one from the hepatitis C virus (HCV).[6] The 2'-substituent can influence the sugar pucker conformation, which in turn affects how the nucleoside analogue is recognized by viral or cellular enzymes.[7][8]

Synthesis of 2'-C-Branched Nucleosides

The general workflow for the synthesis of 2'-C-branched nucleosides from this compound involves the following key steps:

  • Oxidation: The free 2'-hydroxyl group of this compound is oxidized to a ketone.

  • Nucleophilic Addition: A carbon-based nucleophile (e.g., a Grignard reagent or an organolithium species) is added to the 2'-keto intermediate to introduce the desired branch.

  • Glycosylation: The modified ribofuranoside is then coupled with a nucleobase (e.g., uracil, cytosine, adenine, or guanine) to form the nucleoside.

  • Deprotection: The benzyl protecting groups are removed to yield the final 2'-C-branched ribonucleoside.

Visualizations

Synthetic Workflow for 2'-C-Branched Nucleosides

The following diagram illustrates the general synthetic workflow from this compound to a 2'-C-branched nucleoside.

G A Methyl 3,5-di-O-benzyl- D-ribofuranoside B Oxidation of 2'-OH A->B C 2'-Keto intermediate B->C D Nucleophilic Addition of R group C->D E 2'-C-Branched ribofuranoside D->E F Glycosylation with Nucleobase E->F G Protected 2'-C-Branched Nucleoside F->G H Deprotection G->H I Final 2'-C-Branched Nucleoside H->I

Caption: Synthetic pathway to 2'-C-branched nucleosides.

Relationship to Biologically Active Compounds

This diagram shows the relationship between the starting material and the biologically active target compounds.

G cluster_0 Synthetic Precursor cluster_1 Biologically Active Derivatives Methyl 3,5-di-O-benzyl-\nD-ribofuranoside Methyl 3,5-di-O-benzyl- D-ribofuranoside 2'-C-Branched Nucleosides 2'-C-Branched Nucleosides Methyl 3,5-di-O-benzyl-\nD-ribofuranoside->2'-C-Branched Nucleosides Multi-step Synthesis Antiviral / Anticancer\nActivity Antiviral / Anticancer Activity 2'-C-Branched Nucleosides->Antiviral / Anticancer\nActivity Biological Effect

Caption: From precursor to biological activity.

References

In-Depth Technical Guide: Physical Properties of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. This document collates available data to facilitate its use in research and development.

Core Physical and Chemical Properties

This compound is a carbohydrate derivative used in the synthesis of 2'-O-modified ribofuranose and nucleosides.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 55775-39-8[2]
Molecular Formula C₂₀H₂₄O₅[2]
Molecular Weight 344.407 g/mol [2]
Predicted pKa 13.01 ± 0.70[2]

Experimental Data

Currently, publicly available, experimentally determined quantitative data for certain physical properties such as melting point, boiling point, and specific optical rotation for this compound are limited. This guide will be updated as more information becomes available.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in the public domain. However, an efficient synthesis of its alpha-anomer, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, has been described, which is a versatile precursor for 2'-C-branched ribonucleosides.[3][4] The general approach involves the selective benzylation of methyl D-ribofuranoside.

General Workflow for the Synthesis of Ribofuranoside Derivatives:

G General Synthesis Workflow Start D-Ribose Step1 Methylation Start->Step1 MeOH, H+ Intermediate1 Methyl D-ribofuranoside Step1->Intermediate1 Step2 Benzylation Intermediate1->Step2 Benzyl Bromide, NaH Product This compound Step2->Product Characterization Purification & Characterization (NMR, MS, etc.) Product->Characterization G Role in Drug Development Intermediate This compound Modification Further Chemical Modifications (e.g., introduction of functional groups) Intermediate->Modification Coupling Coupling with Nucleobase Modification->Coupling Deprotection Removal of Benzyl Protecting Groups Coupling->Deprotection FinalProduct Target Nucleoside Analogue Deprotection->FinalProduct BiologicalScreening Biological Screening (Antiviral/Anticancer Assays) FinalProduct->BiologicalScreening

References

An In-depth Technical Guide to Methyl 3,5-di-O-benzyl-D-ribofuranoside: Synthesis, Properties, and Application in Nucleoside Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides. This document details its physicochemical properties, provides established experimental protocols for its synthesis and subsequent use in glycosylation reactions, and illustrates its role in the broader context of drug discovery and development.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 344.40 g/mol [1][2][3][4]
Molecular Formula C₂₀H₂₄O₅[1][2][3][4]
CAS Number 55775-39-8[1][2][3][4]
Predicted pKa 13.01 ± 0.70[4]
Purity (Typical) ≥ 98%[2][3][5]
Storage Conditions Sealed at 2–8 °C or room temperature[2][3][5]

Introduction

This compound is a valuable synthetic precursor, particularly in the field of medicinal chemistry and nucleoside science. Its strategic placement of benzyl (B1604629) protecting groups on the 3 and 5 hydroxyl positions of the methyl ribofuranoside core makes the 2'-hydroxyl group available for modification. This feature is crucial for the synthesis of 2'-C-branched ribonucleosides, a class of compounds extensively explored for their therapeutic potential as antiviral and anticancer agents. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in creating novel nucleoside analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent utilization in the synthesis of a uridine (B1682114) derivative.

Protocol 1: Efficient Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol is adapted from an efficient, three-step synthesis starting from D-ribose, which offers a significant improvement over previous methods.[1]

Materials:

  • D-ribose

  • Methanol (B129727) (MeOH)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Methyl D-ribofuranoside: D-ribose is first converted to methyl D-ribofuranoside. This is a standard procedure that involves reacting D-ribose with methanol under acidic catalysis.

  • Benzylation to form Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside:

    • To a solution of methyl D-ribofuranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is a mixture of anomers of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

  • Selective O-2 Debenzylation:

    • Dissolve the crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in anhydrous DCM and cool to 0 °C.

    • Add a solution of SnCl₄ in DCM dropwise to the reaction mixture.

    • Stir the reaction at 0-4 °C for 48 hours to optimize the yield.[1]

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.[6] The typical yield for the final step is around 72%.[1]

Protocol 2: Synthesis of 2'-C-β-Alkoxymethyluridines using this compound

This protocol outlines the use of this compound as a precursor for the synthesis of a modified uridine nucleoside.[1][2]

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (from Protocol 1)

  • Dess-Martin periodinane

  • Anhydrous Dichloromethane (DCM)

  • Alkoxymethylmagnesium chloride (e.g., methoxymethylmagnesium chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Silylated uracil (B121893) (e.g., persilylated uracil)

  • Lewis acid (e.g., SnCl₄)

  • Deprotection reagents (e.g., for benzyl groups, such as H₂/Pd/C)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Oxidation of the 2'-Hydroxyl Group:

    • Dissolve Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in anhydrous DCM.

    • Add Dess-Martin periodinane and stir at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction and work up to isolate the crude 2'-keto intermediate.

  • Addition of the Alkoxymethyl Group:

    • Dissolve the 2'-keto intermediate in anhydrous THF and cool to -78 °C.

    • Add the alkoxymethylmagnesium chloride solution dropwise.

    • Stir at -78 °C for several hours, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product.

  • Glycosylation:

    • The resulting 2'-C-alkoxymethyl ribofuranoside derivative is then used in a glycosylation reaction.

    • React the sugar with a silylated nucleobase, such as persilylated uracil, in the presence of a Lewis acid like SnCl₄ to form the nucleoside linkage.[3] This is a variation of the Silyl-Hilbert-Johnson reaction.[7]

  • Deprotection:

    • The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to yield the final 2'-C-β-alkoxymethyluridine.

  • Purification:

    • The final product is purified by chromatographic methods, such as flash column chromatography or HPLC.

Role in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a wide array of nucleoside analogs. These analogs are designed to mimic natural nucleosides and can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation. The modifications at the 2'-position, facilitated by the synthetic route involving this precursor, can enhance the drug-like properties of the resulting nucleosides, such as increased metabolic stability or improved binding to their target enzymes.

Visualizations

The following diagrams illustrate the synthetic workflow and the general role of nucleoside analogs in therapeutic intervention.

Synthesis_Workflow DRibose D-Ribose MethylRibo Methyl D-ribofuranoside DRibose->MethylRibo MeOH, H+ TriBenzyl Methyl 2,3,5-tri-O-benzyl- D-ribofuranoside MethylRibo->TriBenzyl NaH, BnBr DiBenzyl Methyl 3,5-di-O-benzyl- D-ribofuranoside TriBenzyl->DiBenzyl SnCl4 ModifiedNucleoside 2'-C-Branched Nucleoside Analog DiBenzyl->ModifiedNucleoside Multi-step synthesis

Caption: Synthetic pathway to this compound and its use.

Signaling_Pathway_Intervention Precursor Methyl 3,5-di-O-benzyl- D-ribofuranoside NucleosideAnalog Modified Nucleoside (e.g., 2'-C-branched uridine) Precursor->NucleosideAnalog Chemical Synthesis ActiveForm Active Triphosphate Form NucleosideAnalog->ActiveForm Cellular Kinases TargetEnzyme Target Enzyme (e.g., Viral Polymerase) ActiveForm->TargetEnzyme Inhibition Inhibition BiologicalProcess Biological Process (e.g., Viral Replication) TargetEnzyme->BiologicalProcess

Caption: General mechanism of action for nucleoside analog drugs in therapeutic intervention.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various biologically active nucleoside analogues. This document details the synthetic protocol and outlines the application of modern spectroscopic techniques for unambiguous structure confirmation.

Synthesis of this compound

An efficient synthetic route to this compound starts from the commercially available Methyl D-ribofuranoside. The synthesis involves the selective benzylation of the primary hydroxyl group at C5 and the secondary hydroxyl group at C3, leaving the C2 hydroxyl group free for further chemical modifications.

Experimental Protocol: Synthesis

Materials:

  • Methyl D-ribofuranoside

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • To a solution of Methyl D-ribofuranoside in anhydrous DMF, sodium hydride (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (2.2 equivalents) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Methyl D-ribofuranoside Step1 1. NaH, DMF, 0 °C to rt 2. BnBr, 0 °C to rt Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Purification (Silica Gel Chromatography) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.90s-
H-2~4.10d~4.5
H-3~3.95dd~4.5, 6.5
H-4~4.20m-
H-5a, H-5b~3.60m-
OCH₃~3.35s-
CH₂Ph (2)~4.55m-
Ar-H (10H)7.25-7.40m-

Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1~109
C-2~80
C-3~78
C-4~82
C-5~70
OCH₃~55
CH₂Ph (2)~73, ~72
Ar-C (ipso)~138
Ar-CH~128.5, ~128.0, ~127.8
  • A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Data processing (Fourier transformation, phasing, and baseline correction) is performed using appropriate software.

Diagram of NMR Data Correlation for Structure Elucidation:

NMR_Elucidation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: Representative Mass Spectrometry Data

TechniqueIonization ModeCalculated m/z [M+Na]⁺Observed m/z
HRMSESI367.1516 for C₂₀H₂₄O₅Na~367.1518
  • A dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • High-resolution measurement is performed to determine the accurate mass and confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3500 (broad)O-H stretch (from residual hydroxyl or water)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1100C-O stretch (ether)
~740, ~700Aromatic C-H bend (monosubstituted benzene)
  • A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Alternatively, a small amount of the sample is dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Conclusion

The collective and corroborative data from synthesis and various spectroscopic techniques provide an unambiguous elucidation of the structure of this compound. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the preparation and characterization of this important synthetic intermediate.

In-depth Technical Guide: The ¹H NMR Spectrum of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and research applications. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and visualizes the experimental workflow.

Introduction

This compound is a versatile building block in carbohydrate and nucleoside chemistry. Its protected hydroxyl groups at the 3- and 5-positions allow for selective modifications at the 2-position of the ribofuranose ring, making it an essential precursor in the synthesis of various biologically active nucleoside analogs. Accurate characterization of this compound by ¹H NMR spectroscopy is paramount for confirming its structure and purity before its use in multi-step syntheses. This guide offers a detailed analysis of its proton nuclear magnetic resonance spectrum.

Experimental Protocols

The following sections describe the detailed methodologies for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.

Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

A reported efficient synthesis of the title compound starts from commercially available methyl D-ribofuranoside. The synthesis involves the selective benzylation of the primary hydroxyl group at the 5-position and the hydroxyl group at the 3-position.

Materials:

Procedure:

  • A solution of methyl D-ribofuranoside in anhydrous DMF is cooled in an ice bath.

  • Sodium hydride (typically 2.2-2.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30-60 minutes at 0 °C.

  • Benzyl bromide (typically 2.2-2.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of water or a saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of anomers, with the α-anomer often being the major product.

¹H NMR Spectrum Acquisition

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion for accurate analysis.

Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).

Instrument Parameters (Typical):

  • Spectrometer: Bruker Avance 400 (or equivalent)

  • Frequency: 400 MHz for ¹H

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32 (depending on sample concentration)

  • Relaxation Delay: 1.0 - 2.0 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: ~12-16 ppm

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ribofuranose ring protons, the methoxy (B1213986) group, and the two benzyl protecting groups. The data presented here is for the major α-anomer.

Table 1: ¹H NMR Data for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.38 - 7.25m-10HAr-H (Benzyl)
4.95d4.41HH-1
4.63d12.01H-OCH ₂Ph
4.57d12.01H-OCH ₂Ph
4.53s-2H-OCH ₂Ph
4.28m-1HH-4
4.15dd6.4, 4.81HH-2
3.99dd6.4, 3.21HH-3
3.65dd10.8, 3.21HH-5a
3.58dd10.8, 4.01HH-5b
3.38s-3H-OCH
2.50d4.81H2-OH

Interpretation of the Spectrum:

  • Aromatic Protons (δ 7.38 - 7.25): The multiplet in this region integrates to 10 protons, corresponding to the aromatic protons of the two benzyl groups.

  • Anomeric Proton (H-1, δ 4.95): The anomeric proton appears as a doublet with a coupling constant of 4.4 Hz. This J-value is characteristic of a cis relationship between H-1 and H-2 in an α-ribofuranoside.

  • Benzyl Methylene (B1212753) Protons (-OCH₂Ph, δ 4.63, 4.57, 4.53): The four methylene protons of the two benzyl groups appear in this region. The two protons of one benzyl group are diastereotopic and appear as two doublets (δ 4.63 and 4.57) due to the chiral environment of the sugar. The other two protons appear as a singlet (δ 4.53), suggesting accidental chemical shift equivalence under these conditions.

  • Ribofuranose Ring Protons (H-2, H-3, H-4, δ 4.28 - 3.99): These protons appear as complex multiplets due to multiple couplings. H-2 (δ 4.15) and H-3 (δ 3.99) are coupled to each other and to their adjacent protons. H-4 (δ 4.28) is coupled to H-3 and the H-5 protons.

  • C5-Protons (H-5a, H-5b, δ 3.65, 3.58): These diastereotopic protons at the 5-position appear as distinct doublet of doublets due to geminal coupling and coupling to H-4.

  • Methoxy Protons (-OCH₃, δ 3.38): The singlet integrating to three protons corresponds to the methyl group of the anomeric methoxy substituent.

  • Hydroxyl Proton (2-OH, δ 2.50): The doublet corresponds to the free hydroxyl group at the 2-position. The coupling to H-2 is observed. This signal may be broad or exchangeable with D₂O.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Methyl D-ribofuranoside step1 Deprotonation with NaH in DMF start->step1 1. step2 Benzylation with Benzyl Bromide step1->step2 2. step3 Aqueous Workup and Extraction step2->step3 3. step4 Purification by Column Chromatography step3->step4 4. product This compound step4->product 5. analysis_start Purified Product product->analysis_start nmr_prep Sample Preparation (in CDCl3) analysis_start->nmr_prep nmr_acq 1H NMR Data Acquisition (400 MHz) nmr_prep->nmr_acq nmr_data 1H NMR Spectrum nmr_acq->nmr_data

Caption: Experimental workflow for the synthesis and ¹H NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H NMR spectrum of this compound. The comprehensive data table and interpretation, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug development. The accurate characterization of this key intermediate is crucial for the successful synthesis of complex nucleoside-based molecules.

In-Depth Technical Guide: 13C NMR Data for Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues. Due to the challenges in accessing specific spectral data from subscription-based journals, this report synthesizes the most likely chemical shift assignments based on related structures and provides a comprehensive experimental framework.

Data Presentation

While specific, experimentally verified ¹³C NMR data for this compound from a publicly accessible source remains elusive, the following table presents an estimated assignment of chemical shifts. These estimations are based on known values for similar ribofuranoside derivatives and the expected electronic effects of the methyl and benzyl (B1604629) protecting groups.

Carbon AtomEstimated ¹³C Chemical Shift (ppm)
C1~108-110
C2~75-77
C3~80-82
C4~82-84
C5~70-72
OCH₃~55-57
CH₂ (Benzyl)~72-74
C (ipso, Benzyl)~137-139
C (ortho, Benzyl)~128-129
C (meta, Benzyl)~127-128
C (para, Benzyl)~127-128

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of ¹³C NMR data for a protected carbohydrate such as this compound. This protocol is based on standard laboratory practices for NMR spectroscopy of organic compounds.

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound for structural elucidation.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the broadband probe to the ¹³C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled ¹³C NMR experiment.

    • Key acquisition parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

      • Spectral Width: Approximately 200-220 ppm (e.g., -10 to 210 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

      • Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.

    • Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is generally not quantitative without specific experimental setups).

    • Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Methyl_3_5_di_O_benzyl_D_ribofuranoside cluster_ribofuranoside D-Ribofuranoside Core C1 C1 C2 C2 C1->C2 OMe OCH₃ C1->OMe C3 C3 C2->C3 OH2 OH C2->OH2 C4 C4 C3->C4 OBn3 O-Bn C3->OBn3 O_ring O C4->O_ring C5 C5 C4->C5 O_ring->C1 OBn5 O-Bn C5->OBn5

Caption: Structure of this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzylated Ribofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of benzylated ribofuranosides, a class of protected carbohydrates crucial in synthetic chemistry and drug development. Due to their increased volatility and altered ionization characteristics compared to their unprotected counterparts, benzylated ribofuranosides are amenable to various mass spectrometry techniques. This document outlines the primary analytical strategies, expected fragmentation patterns, and detailed experimental protocols.

Introduction to the Mass Spectrometry of Protected Carbohydrates

The analysis of carbohydrates by mass spectrometry (MS) can be challenging due to their high polarity and low volatility.[1][2] Chemical derivatization is a common strategy to overcome these limitations, making the analytes more suitable for gas chromatography-mass spectrometry (GC-MS) and improving ionization in liquid chromatography-mass spectrometry (LC-MS).[3][4] Benzylation, the introduction of a benzyl (B1604629) ether group, is a widely used protection strategy in carbohydrate synthesis that also serves as a derivatization for mass spectrometric analysis. This modification increases the hydrophobicity and volatility of the ribofuranoside, facilitating its analysis.

Analytical Approaches: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of benzylated ribofuranosides depends on the specific research question, the complexity of the sample, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[5] Benzylated ribofuranosides, being more volatile than unprotected sugars, can be analyzed by GC-MS. However, to prevent thermal degradation in the injector, prior silylation of any remaining free hydroxyl groups may be necessary.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[6] For benzylated ribofuranosides, reversed-phase liquid chromatography is often employed, coupled with electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that typically yields intact molecular ions or adducts, providing valuable molecular weight information.[7]

Fragmentation Patterns of Benzylated Ribofuranosides

Understanding the fragmentation patterns of benzylated ribofuranosides is key to their structural elucidation by mass spectrometry. The primary fragmentation pathways involve cleavage of the benzyl group and fragmentation of the ribofuranose ring.

Upon electron ionization (in GC-MS) or collision-induced dissociation (in LC-MS/MS), benzylated ribofuranosides are expected to exhibit characteristic fragmentation patterns. The most prominent fragmentation is often the cleavage of the benzyl ether bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.[8] Other significant fragmentation pathways include the cleavage of the glycosidic bond and rearrangements within the sugar ring.

Expected Key Fragments:

m/z Fragment Identity Notes
91Tropylium ion ([C7H7]+)Characteristic fragment for benzyl groups.
[M-91]+Loss of a benzyl groupIndicates the presence of a benzyl ether.
[M-107]+Loss of a benzyloxy radicalAnother common fragmentation pathway for benzyl ethers.
VariousRing fragmentation ionsDependent on the specific structure and ionization energy.

Experimental Protocols

Sample Preparation for Benzylated Ribofuranosides

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol 1: Direct Infusion for LC-MS

  • Dissolution: Dissolve the purified benzylated ribofuranoside in a suitable solvent such as methanol, acetonitrile, or a mixture of the two, to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: The sample is now ready for direct infusion into the ESI-MS system.

Protocol 2: Derivatization for GC-MS (Silylation)

For benzylated ribofuranosides with remaining free hydroxyl groups, silylation can improve volatility and thermal stability.[3]

  • Drying: Ensure the sample is completely dry, as moisture will react with the silylating agent. This can be achieved by lyophilization or drying under a stream of nitrogen.

  • Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, aprotic solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Add the silylating reagent to the dried sample and heat at 60-80°C for 30-60 minutes.

  • Analysis: The sample is now ready for injection into the GC-MS.

Mass Spectrometry Instrumentation and Parameters

LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial characterization, followed by product ion scan (MS/MS) for fragmentation analysis.

    • Collision Energy: Varies depending on the instrument and the compound, typically in the range of 10-40 eV.

GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.[5]

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-650.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the mass spectrometric analysis of benzylated ribofuranosides.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis dissolution Dissolution in Methanol/Acetonitrile filtration Filtration (0.22 µm) dissolution->filtration lc_separation Reversed-Phase LC (C18 column) filtration->lc_separation esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms_detection Mass Detection (Full Scan & MS/MS) esi_ionization->ms_detection

Caption: General workflow for LC-MS/MS analysis of benzylated ribofuranosides.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis drying Sample Drying derivatization Silylation (optional) (BSTFA/TMCS) drying->derivatization gc_separation Gas Chromatography (e.g., 5% phenyl column) derivatization->gc_separation ei_ionization Electron Ionization (EI, 70 eV) gc_separation->ei_ionization ms_detection Mass Detection (Scan m/z 40-650) ei_ionization->ms_detection

Caption: General workflow for GC-MS analysis of benzylated ribofuranosides.

Data Interpretation and Reporting

The interpretation of mass spectra of benzylated ribofuranosides should focus on the identification of the molecular ion (or adducts) and the characteristic fragment ions. The presence of the tropylium ion at m/z 91 is a strong indicator of a benzylated compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and key fragments.[9] When reporting results, it is essential to include all relevant experimental parameters, such as the type of mass spectrometer, ionization method, and chromatographic conditions, to ensure reproducibility.

Conclusion

The mass spectrometric analysis of benzylated ribofuranosides is a powerful tool for their characterization. Both GC-MS and LC-MS can be successfully employed, with the choice of technique depending on the specific analytical needs. A thorough understanding of the expected fragmentation patterns, coupled with optimized experimental protocols, will enable researchers, scientists, and drug development professionals to confidently identify and characterize these important molecules.

References

The Enduring Utility of Benzyl Protecting Groups in Carbohydrate Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of protecting groups is a cornerstone of successful carbohydrate synthesis. Among the arsenal (B13267) of available protecting groups, the benzyl (B1604629) ether stands out for its robustness, versatility, and foundational role in the construction of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the core characteristics of benzyl protecting groups in the context of sugar chemistry, detailing their stability, methods of installation and removal, and their influence on synthetic strategies.

Core Characteristics of Benzyl Protecting Groups

Benzyl ethers are widely employed as "permanent" protecting groups in multi-step carbohydrate synthesis due to their remarkable stability under a broad range of reaction conditions. They are generally stable to both acidic and basic conditions, which allows for the selective removal of other, more labile protecting groups like acetals or esters.[1] This stability is a key feature that enables complex, multi-step synthetic sequences. The benzyl group is typically introduced via the Williamson ether synthesis and removed under neutral conditions by catalytic hydrogenolysis, providing a high degree of orthogonality in protecting group strategies.[1]

Data Presentation: A Comparative Analysis of Benzylation and Debenzylation Methods

The efficient introduction and removal of benzyl protecting groups are critical for the successful application of this strategy. The following tables summarize quantitative data for common benzylation and debenzylation methods, providing a basis for comparison and selection of the most appropriate conditions for a given synthetic challenge.

Table 1: Comparison of Benzylation Methods for Carbohydrates

MethodReagentsCatalyst/AdditiveSolventTemp. (°C)TimeYield (%)Notes
Williamson Ether Synthesis Benzyl Bromide (BnBr), Sodium Hydride (NaH)NoneTHF or DMF0 to RT24 hVariableA standard and widely used method.[2][3]
Catalyzed Williamson Ether Synthesis Benzyl Bromide (BnBr), Sodium Hydride (NaH)Tetrabutylammonium Iodide (TBAI)THFRT10 - 165 min>95%Significantly accelerates the reaction, especially for hindered hydroxyls.[2]
Phase-Transfer Catalysis (PTC) Benzyl Chloride (BnCl), KOH or NaOHTetrabutylammonium saltToluene/WaterReflux4 - 24 hHighUseful for large-scale synthesis and avoids the use of strong bases like NaH.

Table 2: Comparison of Debenzylation Methods for Benzylated Sugars

MethodReagentsCatalystSolventTemp. (°C)TimeYield (%)Notes
Catalytic Hydrogenation H₂ gas (1-4 atm)10% Pd/CMethanol (B129727), Ethanol, or Ethyl AcetateRT1 - 16 h>95%The most common and generally efficient method; may require filtration through Celite.[4]
Catalytic Transfer Hydrogenation Ammonium (B1175870) formate (B1220265) or Formic acid10% Pd/CMethanol or EthanolReflux0.5 - 2 h>90%A rapid and versatile alternative to using pressurized hydrogen gas.[4]
Oxidative Cleavage 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)NoneCH₂Cl₂/H₂ORT< 4 h84 - 96%Useful for substrates with functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes).[1][5]
Birch Reduction Sodium (Na), Liquid Ammonia (NH₃)NoneTHF-780.5 - 2 hHighEffective but harsh conditions that are not compatible with many other functional groups.[3]

Table 3: Stability of Benzyl Ethers in Sugars under Various Conditions

ConditionReagentsStabilityNotes
Acidic Dilute acids (e.g., HCl, H₂SO₄), Trifluoroacetic acid (TFA)StableGenerally stable to conditions used for the cleavage of acetals and silyl (B83357) ethers.[1]
Basic Strong bases (e.g., NaOH, NaH), AminesStableStable to conditions used for the cleavage of ester protecting groups.[3]
Oxidative Ozone (O₃), DDQLabileCan be cleaved under specific oxidative conditions.[1]
Reductive Catalytic Hydrogenation (H₂/Pd-C), Birch Reduction (Na/NH₃)LabileThe primary methods for the removal of benzyl ethers.[3][4]

Experimental Protocols

Detailed methodologies for key benzylation and debenzylation reactions are provided below to guide researchers in the practical application of these techniques.

Protocol 1: Benzylation of a Hindered Sugar Hydroxyl using NaH and TBAI

This protocol describes a rapid and high-yielding benzylation of a sterically hindered hydroxyl group, as demonstrated on 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrabutylammonium iodide (TBAI)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Florisil

  • Pentane (B18724)

Procedure:

  • Dissolve the protected sugar (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add sodium hydride (1.05 equivalents) to the solution with stirring at room temperature.

  • After the evolution of hydrogen ceases, add a catalytic amount of TBAI (e.g., 0.05 equivalents).

  • Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 to 165 minutes at room temperature.[2]

  • Upon completion, add Florisil to the reaction mixture and evaporate the solvent under reduced pressure.

  • Elute the product from the Florisil with pentane and evaporate the solvent to yield the purified benzylated sugar.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This protocol provides a method for the removal of benzyl ethers using ammonium formate as a hydrogen donor, avoiding the need for a pressurized hydrogen gas apparatus.[4]

Materials:

  • Benzylated sugar derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol or Ethanol

Procedure:

  • Dissolve the benzylated sugar (1.0 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Add ammonium formate (5-10 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to 2 hours.[4]

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the debenzylated sugar. Further purification by chromatography may be necessary.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of benzyl protecting groups in carbohydrate chemistry.

benzylation_mechanism ROH Sugar-OH RO_Na Sugar-O⁻ Na⁺ ROH->RO_Na Deprotonation NaH NaH ROBn Sugar-O-Bn RO_Na->ROBn SN2 Attack BnBr Bn-Br NaBr NaBr H2 H₂

Caption: Mechanism of Benzylation via Williamson Ether Synthesis.

debenzylation_workflow start Start: Benzylated Sugar dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst add_donor Add Hydrogen Donor (e.g., Ammonium Formate) add_catalyst->add_donor reflux Heat to Reflux add_donor->reflux monitor Monitor by TLC reflux->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate end End: Deprotected Sugar concentrate->end

Caption: Workflow for Catalytic Transfer Hydrogenation Debenzylation.

orthogonal_strategy start Sugar with Multiple -OH Groups protect_all Protect all -OH with Benzyl (Bn) Groups start->protect_all selective_deprotect Selectively Deprotect One Position (e.g., using an orthogonal protecting group like Trityl) protect_all->selective_deprotect functionalize Functionalize the Free -OH Group selective_deprotect->functionalize global_deprotect Global Debenzylation (e.g., H₂/Pd-C) functionalize->global_deprotect end Final Product global_deprotect->end

Caption: Logical Workflow of an Orthogonal Protecting Group Strategy.

References

The Crucial Role of Ribofuranoside Intermediates: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ribofuranoside intermediates, five-membered sugar rings, represent a cornerstone in the architecture of life's most fundamental molecules. Their discovery and the elucidation of their history are deeply intertwined with the development of organic chemistry and our understanding of biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to ribofuranoside intermediates, offering a valuable resource for researchers in drug development and the life sciences.

A Historical Perspective: From Fischer's Vision to Prebiotic Puzzles

The journey to understanding ribofuranoside intermediates began in the late 19th and early 20th centuries with the pioneering work of Emil Fischer. His investigations into the structure and synthesis of sugars laid the groundwork for the field of carbohydrate chemistry.

A significant milestone was the development of the Fischer glycosidation method in the 1890s. This acid-catalyzed reaction between a monosaccharide and an alcohol provided a foundational method for synthesizing glycosides, including ribofuranosides.[1][2] The reaction is an equilibrium process that can yield a mixture of furanose and pyranose ring forms, as well as α and β anomers.[1][2] Shorter reaction times tend to favor the formation of the kinetically preferred furanosides.[1][2]

Building upon this, the Koenigs-Knorr reaction , developed in the early 20th century, offered a more controlled approach to glycosidic bond formation.[3] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[3] The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor, with participating groups leading to the formation of 1,2-trans glycosides.[3]

More recently, the study of ribofuranoside intermediates has taken on a new dimension with investigations into prebiotic chemistry and the "RNA World" hypothesis. A significant challenge in this field has been explaining the spontaneous formation of the glycosidic bond between ribose and nucleobases under plausible prebiotic conditions. Research has shown that a β-ribofuranoside of 2,4,6-triaminopyrimidine (B127396) (TAP), a potential ancestral nucleobase, can form in high yields (60-90%) from the simple reaction of TAP and ribose. This discovery provides a compelling proof-of-concept for the non-enzymatic formation of nucleosides on the early Earth.

Quantitative Insights into Ribofuranoside Intermediate Stability

The stability of ribofuranoside intermediates is a critical factor in their reactivity and biological function. While comprehensive quantitative data remains an area of active research, several key factors influencing their stability have been identified. The anomeric effect, for instance, plays a significant role in favoring the axial orientation of an electronegative substituent at the anomeric carbon, influencing the relative stability of α and β anomers.

The pH of the surrounding medium also has a profound impact on the stability of the glycosidic bond. Acid-catalyzed hydrolysis is a well-known degradation pathway for glycosides. Kinetic studies on the hydrolysis of various glycosidic bonds have been conducted, though specific rate constants for a wide range of ribofuranoside intermediates under varying pH conditions are not always readily available in a consolidated format. The table below summarizes representative data on factors influencing stability.

Intermediate/ParameterConditionObservationReference
Anomeric Configuration (α vs. β) GeneralThe relative stability is influenced by the anomeric effect and steric interactions. The β-anomer is often thermodynamically favored in aqueous solutions for many glycosides.[4]
pH-Dependent Hydrolysis Acidic pHThe rate of hydrolysis of the glycosidic bond is generally accelerated.[5]
pH-Dependent Hydrolysis Alkaline pHHydroxide ion-catalyzed hydrolysis can occur, leading to cleavage of the glycosidic bond.[5]
Substituent Effects Electron-withdrawing groups on the aglyconeCan influence the rate of hydrolysis.

Key Experimental Protocols

The synthesis and characterization of ribofuranoside intermediates rely on a combination of classic and modern experimental techniques. The following sections provide detailed methodologies for key experiments.

Synthesis of Ribofuranosides

This protocol describes a general procedure for the synthesis of methyl ribofuranosides.

Materials:

  • D-Ribose

  • Anhydrous Methanol

  • Strong acid catalyst (e.g., Amberlite IR-120 H+ resin, concentrated sulfuric acid, or HCl in methanol)

  • Sodium carbonate or other suitable base for neutralization

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend D-ribose in anhydrous methanol.

  • Add the acid catalyst to the suspension. The amount of catalyst will depend on the specific catalyst used. For resin catalysts, a significant weight excess is often used.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight. Shorter reaction times favor the furanoside product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the desired product distribution is achieved, neutralize the reaction mixture. If using a resin catalyst, it can be removed by filtration. If using a soluble acid, carefully add a base (e.g., sodium carbonate) until the pH is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the different anomers and ring isomers.

  • Characterize the purified products by NMR spectroscopy and mass spectrometry.

This protocol outlines the general steps for a Koenigs-Knorr glycosylation.

Materials:

  • Protected glycosyl halide (e.g., acetobromo-α-D-ribofuranose)

  • Alcohol acceptor

  • Promoter (e.g., silver carbonate, silver oxide, or cadmium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Drying agent (e.g., molecular sieves or anhydrous calcium sulfate)

  • Celite for filtration

  • Solvents for extraction and chromatography

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alcohol acceptor in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the drying agent and the promoter to the solution.

  • Cool the mixture to the desired reaction temperature (often 0 °C or room temperature).

  • Add a solution of the protected glycosyl halide in the anhydrous solvent dropwise to the stirred mixture.

  • Allow the reaction to proceed for the desired time, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts and drying agent. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate the desired glycoside.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and other appropriate analytical techniques.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of ribofuranoside intermediates, allowing for the determination of anomeric configuration and ring conformation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified ribofuranoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Ensure the sample is completely dissolved and free of any particulate matter.

1D NMR Acquisition:

  • Acquire a ¹H NMR spectrum to identify the proton signals. Key signals to identify include the anomeric proton (H1), which typically appears in the region of 4.5-6.0 ppm, and the protons of the furanose ring.

  • Acquire a ¹³C NMR spectrum to identify the carbon signals. The anomeric carbon (C1) is typically found in the range of 95-110 ppm.

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H coupling correlations. This is crucial for tracing the connectivity of the protons around the furanose ring, starting from the anomeric proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine one-bond ¹H-¹³C correlations. This allows for the direct assignment of the carbon atom attached to each proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This is useful for confirming assignments and identifying connections across the glycosidic bond.

Data Analysis and Signal Assignment:

  • Identify the Anomeric Proton: Locate the H1 signal in the ¹H NMR spectrum. Its chemical shift and coupling constant (J-coupling) to H2 are diagnostic of the anomeric configuration (α or β).

  • Walk Through the Ring using COSY: Starting from the H1 signal, use the cross-peaks in the COSY spectrum to identify H2, then from H2 to H3, and so on, to assign all the protons of the ribofuranose ring.

  • Assign Carbons using HSQC: Use the cross-peaks in the HSQC spectrum to assign the corresponding carbon signals (C1, C2, C3, etc.) based on the proton assignments.

  • Confirm with HMBC: Use the long-range correlations in the HMBC spectrum to confirm the assignments and to establish the connectivity to any aglycone or other substituents.

Ribofuranoside Intermediates in Biological Pathways

Ribofuranoside intermediates are central to several fundamental metabolic pathways, most notably the Pentose (B10789219) Phosphate (B84403) Pathway and the Nucleotide Salvage Pathway. These pathways are not only crucial for providing the building blocks for nucleic acids but are also intricately linked to cellular signaling and redox balance.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a metabolic route parallel to glycolysis that generates NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738).[6][7][8] The pathway consists of an oxidative phase and a non-oxidative phase.

  • Oxidative Phase: Glucose-6-phosphate is oxidized to ribulose-5-phosphate, with the concomitant reduction of NADP⁺ to NADPH.

  • Non-oxidative Phase: Ribulose-5-phosphate is isomerized to ribose-5-phosphate (an aldopentose) or epimerized to xylulose-5-phosphate (a ketopentose). These pentose phosphates can then be interconverted or used to regenerate glycolytic intermediates.

Ribose-5-phosphate is the key ribofuranoside intermediate produced in this pathway and serves as the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. The regulation of the PPP is tightly controlled, with the activity of glucose-6-phosphate dehydrogenase, the first enzyme in the oxidative phase, being a key regulatory point.[8] This enzyme is allosterically inhibited by NADPH, linking the activity of the pathway to the cell's redox state and biosynthetic needs.[8]

PentosePhosphatePathway G6P Glucose-6-Phosphate 6PGL 6-Phosphoglucono-δ-lactone G6P->6PGL G6PD (NADPH) 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P (NADPH, CO2) R5P Ribose-5-Phosphate Ru5P->R5P Isomerase Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate R5P->G3P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->S7P Transketolase F6P Fructose-6-Phosphate Xu5P->F6P Transketolase Xu5P->G3P Transketolase Xu5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase S7P->F6P Transaldolase E4P->F6P Transketolase E4P->G3P Transketolase F6P->G6P Glycolysis/ Gluconeogenesis G3P->G6P Glycolysis/ Gluconeogenesis G3P->E4P Transaldolase G3P->F6P Transaldolase

Diagram 1: The Pentose Phosphate Pathway, highlighting the generation of the key ribofuranoside intermediate, Ribose-5-Phosphate.
Nucleotide Salvage Pathway

In addition to de novo synthesis, cells can recycle pre-formed nucleobases and nucleosides through the nucleotide salvage pathway.[9] This pathway is energetically more efficient than de novo synthesis. Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), utilize phosphoribosyl pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate, to convert free bases into nucleotides. This pathway underscores the central role of ribofuranoside intermediates in maintaining the cellular pool of nucleotides.

NucleotideSalvagePathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase (ATP -> AMP) IMP IMP PRPP->IMP HGPRT GMP GMP PRPP->GMP HGPRT AMP AMP PRPP->AMP APRT Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine Guanine Guanine->GMP HGPRT Adenine Adenine Adenine->AMP APRT IMP->GMP IMP->AMP NucleicAcids DNA/RNA Synthesis GMP->NucleicAcids AMP->NucleicAcids

Diagram 2: The Purine Salvage Pathway, illustrating the utilization of the ribofuranoside derivative PRPP.

Conclusion

The study of ribofuranoside intermediates has a rich history, from the foundational synthetic methods of Fischer and Koenigs-Knorr to their central role in modern biochemistry and theories on the origin of life. A thorough understanding of their synthesis, stability, and biological roles is essential for researchers in drug development and the life sciences. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into these crucial molecules. As our analytical techniques become more sophisticated, we can expect even deeper insights into the subtle yet profound influence of ribofuranoside intermediates on the intricate machinery of life.

References

Unveiling the Aliases: A Comprehensive Guide to the Nomenclature of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate and unambiguous identification of chemical compounds. Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key carbohydrate derivative, is known by a variety of names across different databases, publications, and commercial listings. This in-depth guide provides a comprehensive overview of its alternative names and chemical identifiers to ensure clarity and facilitate seamless information retrieval.

Tabulated Chemical Identifiers

To aid in quick reference and comparison, the various names and identifiers for this compound are summarized in the table below.

Identifier TypeValue
Systematic Name Methyl 3,5-bis-O-(phenylmethyl)-D-ribofuranoside
IUPAC Name (3r,4s,5r)-4-(benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol[1]
CAS Registry Number 55775-39-8[1]
Common Synonyms 1-o-methyl-3-o,5-o-dibenzyl-d-ribofuranose[1]
This compound
Chemical Formula C20H24O5
InChI InChI=1S/C20H24O5/c1-22-20-17(21)16(24-13-15-9-5-3-6-10-15)18(25-20)14-23-12-19-11-7-2-8-12/h2-12,16-18,20-21H,13-14H2,1H3/t16-,17+,18+,20?/m1/s1
InChIKey BGEQLXNKNKMDQE-UHFFFAOYSA-N
SMILES COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Japanese Name 3,5-ジ-O-ベンジル-D-リボフラノシドメチル[1]
Spanish Name 3,5-di-O-bencil-D-ribofuranósido de metilo[1]
Korean Name 메틸 3,5-디-O-벤질-D-리보푸라노시드[1]
Supplier Codes AKOS027337712, SCHEMBL1262725[1]

Hierarchical Nomenclature Diagram

The following diagram illustrates the logical relationship between the different identifiers for this compound, from the most systematic to the more common.

G Nomenclature Hierarchy IUPAC Name IUPAC Name Systematic Name Systematic Name IUPAC Name->Systematic Name Common Name Common Name Systematic Name->Common Name CAS Number CAS Number Common Name->CAS Number InChI / InChIKey InChI / InChIKey Common Name->InChI / InChIKey SMILES SMILES Common Name->SMILES International Names International Names Common Name->International Names Supplier Codes Supplier Codes CAS Number->Supplier Codes

Nomenclature Hierarchy for the Compound

Detailed Methodologies

This guide was compiled through a systematic search of publicly available chemical databases and supplier catalogs. The primary search term used was "this compound" along with its CAS number, 55775-39-8.

Databases and Resources Queried:

  • Google Scholar

  • PubChem

  • ChemSpider

  • Guidechem

  • Major chemical supplier online catalogs (e.g., Sigma-Aldrich, TCI, etc.)

The information gathered was then cross-referenced to ensure accuracy and to identify the most commonly used synonyms and identifiers within the scientific community. The IUPAC name was generated using standard chemical nomenclature rules. This structured approach ensures that the provided information is reliable and comprehensive for the intended scientific audience.

References

Solubility Profile of Methyl 3,5-di-O-benzyl-D-ribofuranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3,5-di-O-benzyl-D-ribofuranoside in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's structural features and providing a comprehensive experimental protocol for its precise determination.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size, in relation to the properties of the solvent. This compound is a moderately polar molecule. The presence of two benzyl (B1604629) ether groups introduces significant non-polar character, while the free hydroxyl group at the C2 position and the ether linkages contribute to its polarity and hydrogen-bonding capability.

Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately SolubleEthers can act as hydrogen bond acceptors and have moderate polarity, making them suitable for dissolving compounds with both polar and non-polar features.
Ketones Acetone, Methyl Ethyl KetoneModerately SolubleThe polarity of the ketone functional group can interact favorably with the polar groups of the solute.
Esters Ethyl Acetate (B1210297)Moderately SolubleEthyl acetate is a moderately polar solvent capable of dissolving compounds of similar polarity. A product page for a related compound, Methyl 2,3-O-Isopropylidene-5-O-benzyl-b-D-ribofuranoside, lists ethyl acetate as a solvent.[1]
Aromatic Toluene, BenzeneSparingly SolubleThe aromatic rings of the benzyl groups will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the ribofuranoside core may limit solubility.
Alcohols Methanol, EthanolSparingly SolubleThe ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. While the hydroxyl group of the solute can interact with alcohols, the large non-polar benzyl groups may hinder solubility. Recrystallization of similar compounds is often successful using alcohol-water mixtures.
Non-polar Aliphatic Hexane, Heptane, CyclohexaneInsolubleThe significant polarity of the ribofuranoside core will limit solubility in these non-polar solvents. These are often used as anti-solvents for the crystallization of protected carbohydrates.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)SolubleThe high polarity of these solvents should effectively solvate the polar functionalities of the molecule.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely recognized and reliable technique. This protocol outlines the general procedure for determining the solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution to a known volume with the same solvent.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the solute in the experimental samples.

  • Calculation:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Agitate in constant temperature bath C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute to known volume G->H I Analyze concentration (e.g., HPLC, GC) H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. This information is critical for applications in synthesis, purification, and formulation development.

References

Stability of Benzylated Carbohydrates Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of benzylated carbohydrates under acidic conditions. Benzyl (B1604629) ethers are widely used as protecting groups for hydroxyl functionalities in carbohydrate chemistry due to their general stability. However, their cleavage under acidic conditions is a critical reaction for the deprotection and further functionalization of carbohydrate molecules. Understanding the kinetics, regioselectivity, and the factors influencing the stability of benzyl ethers is paramount for the strategic design of complex synthetic routes in drug development and other applications.

Quantitative Data on Acid-Catalyzed Debenzylation

The stability of benzyl ethers on a carbohydrate scaffold under acidic conditions is not uniform and is influenced by several factors, including the position of the benzyl ether, the nature of the acidic catalyst, and the reaction conditions. The following table summarizes the quantitative data from a study on the acid-mediated debenzylation of methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, illustrating the regioselective nature of the cleavage.

ProductYield (%)
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside>80
Methyl 2,3-di-O-benzyl-α-D-glucopyranoside>80
Methyl 2,4-di-O-benzyl-α-D-glucopyranoside>80
Methyl 3,4-di-O-benzyl-α-D-glucopyranoside>80
Methyl 2-O-benzyl-α-D-glucopyranoside>80

Data sourced from a study on the treatment of fully O-benzylated methyl alpha-D-glucopyranoside with sulfuric acid in acetic anhydride. The yields reported are for the isolated, acetylated products of the debenzylated positions.[1]

The data indicates a clear order of reactivity for the benzyl ethers, allowing for the regioselective preparation of partially benzylated glucopyranose acetates in high yields.[1] This regioselectivity is a key consideration in synthetic strategy, enabling the selective deprotection of specific hydroxyl groups.

Mechanism of Acid-Catalyzed Debenzylation

The acid-catalyzed cleavage of benzyl ethers from carbohydrates typically proceeds through an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen, followed by the departure of the stable benzyl carbocation. This carbocation is then quenched by a nucleophile present in the reaction medium.

G Start Benzylated Carbohydrate Protonated Protonated Ether Start->Protonated + H+ Carbocation Carbohydrate with Carbocation Intermediate Protonated->Carbocation Slow (Rate-determining) BenzylCation Benzyl Carbocation Protonated->BenzylCation Product Debenzylated Carbohydrate Carbocation->Product + Nucleophile Quenched Quenched Benzyl Species BenzylCation->Quenched + Nucleophile Nucleophile Nucleophile (e.g., H2O, AcO-) G Start Fully Benzylated Carbohydrate Deprotection Regioselective Acidic Debenzylation Start->Deprotection Intermediate Partially Benzylated Intermediate Deprotection->Intermediate Functionalization Further Functionalization (e.g., Glycosylation, Oxidation) Intermediate->Functionalization Target Target Molecule (e.g., Oligosaccharide, Glycoconjugate) Functionalization->Target

References

The Indispensable Role of Benzyl Ethers in Synthetic Carbohydrate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving the desired regioselectivity and stereoselectivity in the construction of complex oligosaccharides and glycoconjugates. Among the arsenal (B13267) of protecting groups available to the modern chemist, the benzyl (B1604629) (Bn) ether stands out for its robustness, reliability, and versatility. This technical guide provides an in-depth exploration of the multifaceted role of benzyl ethers, detailing their application as protective groups, their influence on glycosylation reactions, and the experimental protocols for their installation and removal.

Benzyl Ethers as "Permanent" Protecting Groups

Benzyl ethers are widely regarded as "permanent" or "persistent" protecting groups in multistep carbohydrate synthesis.[1][2] Their popularity stems from their remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic environments, which allows for the manipulation of other, more labile protecting groups.[1] This stability is crucial for lengthy synthetic sequences that are often required for the assembly of complex glycans.[3]

The primary method for the introduction of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group with a base, followed by reaction with benzyl bromide.[4] Common bases for this transformation include sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed for protection under acidic catalysis.[4]

While considered permanent, benzyl ethers can be reliably cleaved under specific and mild conditions, most commonly through catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.[1][5] This deprotection strategy is advantageous due to its neutral reaction conditions.[3] Other methods for debenzylation include dissolving metal reductions (e.g., Birch reduction) and oxidative cleavage.[1][6]

Influence on Reactivity and Stereoselectivity in Glycosylation

The choice of protecting groups on a glycosyl donor significantly impacts its reactivity and the stereochemical outcome of glycosylation reactions.[7][8] Benzyl ethers, being electron-donating groups, play a crucial role in modulating the reactivity of glycosyl donors. This effect is elegantly captured by Fraser-Reid's "armed-disarmed" concept.[9] Glycosyl donors protected with electron-donating groups like benzyl ethers are considered "armed" and exhibit heightened reactivity.[9] Conversely, donors bearing electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), are "disarmed" and less reactive.[9] This reactivity difference allows for the strategic, stepwise assembly of oligosaccharides in one-pot syntheses.[9]

Furthermore, the stereoselectivity of glycosylation is profoundly influenced by the protecting group at the C-2 position of the glycosyl donor.[7] A non-participating protecting group, such as a benzyl ether, at the C-2 position is typically used for the formation of 1,2-cis-glycosidic linkages.[7] In contrast, a participating group like an acyl group at C-2 generally leads to the formation of 1,2-trans-glycosides through the formation of an intermediate acyloxonium ion.[7] Benzyl ethers at other positions, such as C-2 and C-3 in mannosyl donors, can also contribute to achieving good β-selectivity.[7]

Orthogonal Protecting Group Strategies

The differential stability of benzyl ethers compared to other protecting groups is the cornerstone of orthogonal protecting group strategies, which are essential for the synthesis of complex carbohydrates.[10][11] An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact.[10] A classic example of an orthogonal pair is the benzyl ether and the trityl (Tr) ether.[3][10] Trityl ethers are labile to mild acidic conditions, while benzyl ethers are stable under these conditions.[10] Conversely, benzyl ethers can be removed by hydrogenolysis, a method to which trityl ethers are inert.[10] This orthogonality enables the sequential functionalization of different hydroxyl groups within the same molecule.[3][12]

Data Presentation: Benzylation and Debenzylation Reactions

The following tables summarize quantitative data for representative benzylation and debenzylation reactions in carbohydrate chemistry.

Table 1: Benzylation of Carbohydrate Hydroxyl Groups

SubstrateReagents and ConditionsProductYieldReference
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseNaH, Benzyl Bromide, TBAI (cat.), THF, rt, 10 min3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseQuantitative[13]
Methyl α-D-glucopyranosideNaH, Benzyl Bromide, DMFPer-O-benzylated methyl α-D-glucopyranosideHigh[5][14]
Acetylated 2-NHTCA-glucosamine derivativeNaOH, Benzyl Bromide, 15-crown-5, THF4,6-di-O-benzyl derivativeGood[15]

Table 2: Debenzylation of Benzyl Ethers in Carbohydrates

SubstrateReagents and ConditionsProductYieldReference
Per-O-benzylated carbohydrateH₂, Pd/C, solvent (e.g., EtOH, EtOAc)Deprotected carbohydrateHigh[1][5]
Benzyl ether-protected carbohydrateNa, liquid NH₃Deprotected carbohydrate-[5]
Benzyl ether-protected carbohydrateDDQ, visible light irradiationDeprotected carbohydrateHigh (substrate dependent)[6]
Per-benzylated glucosideTIBAL, toluene, 50 °C2-O-debenzylated product98%[16]

Experimental Protocols

General Procedure for Benzylation using Sodium Hydride and Benzyl Bromide

This protocol describes the per-O-benzylation of a carbohydrate.

Materials:

  • Carbohydrate substrate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Methanol

  • Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the carbohydrate substrate in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (typically 1.2-1.5 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of methanol.

  • Dilute the reaction mixture with ethyl acetate or dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

General Procedure for Debenzylation via Catalytic Hydrogenolysis

This protocol details the removal of benzyl ether protecting groups using palladium on carbon.

Materials:

  • Benzyl-protected carbohydrate

  • Solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Palladium on carbon (Pd/C), 10 wt%

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the benzyl-protected carbohydrate in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC until all the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carbohydrate. Further purification may be necessary depending on the substrate.

Visualizing Key Concepts in Carbohydrate Synthesis

The following diagrams, generated using the DOT language, illustrate fundamental workflows and concepts involving benzyl ethers in synthetic carbohydrate chemistry.

Benzyl_Ether_Protection_Deprotection Carbohydrate Carbohydrate with free -OH groups Protected_Carbohydrate Per-O-benzylated Carbohydrate Carbohydrate->Protected_Carbohydrate Benzylation (NaH, BnBr, DMF) Intermediate_Steps Synthetic Modifications Protected_Carbohydrate->Intermediate_Steps Other reactions (e.g., glycosylation) Deprotected_Carbohydrate Deprotected Carbohydrate Intermediate_Steps->Deprotected_Carbohydrate Debenzylation (H₂, Pd/C)

Caption: General workflow for the use of benzyl ethers as protecting groups in carbohydrate synthesis.

Armed_Disarmed_Concept cluster_armed Armed Donor cluster_disarmed Disarmed Donor Armed_Donor Glycosyl Donor (O-Benzyl ethers) High_Reactivity High Reactivity Armed_Donor->High_Reactivity Glycosylation Glycosylation Reaction High_Reactivity->Glycosylation Favored Disarmed_Donor Glycosyl Donor (O-Acyl esters) Low_Reactivity Low Reactivity Disarmed_Donor->Low_Reactivity Low_Reactivity->Glycosylation Disfavored

Caption: The "armed-disarmed" principle illustrating the effect of protecting groups on glycosyl donor reactivity.

Orthogonal_Protection_Strategy Start Carbohydrate with -OH (A) and -OH (B) Step1 Protect -OH (A) with Trityl (TrCl, Pyridine) Start->Step1 Step2 Protect -OH (B) with Benzyl (NaH, BnBr) Step1->Step2 Intermediate Fully Protected (O-Tr, O-Bn) Step2->Intermediate Step3a Selective Trityl Deprotection (Mild Acid, e.g., AcOH) Intermediate->Step3a Step3b Selective Benzyl Deprotection (H₂, Pd/C) Intermediate->Step3b ProductA Free -OH (A) O-Bn at (B) Step3a->ProductA ProductB Free -OH (B) O-Tr at (A) Step3b->ProductB

References

An In-depth Technical Guide to the Fundamental Reactions of Protected Ribofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reactions involving protected ribofuranosides, essential building blocks in the chemical synthesis of RNA and its analogues. The strategic manipulation of protecting groups on the ribose sugar is paramount for achieving high-yield, sequence-specific synthesis of oligonucleotides for therapeutic and research applications. This document details key protection and deprotection strategies, glycosylation methods, and potential side reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Concepts in Ribofuranoside Chemistry

The reactivity of the ribofuranose ring, with its hydroxyl groups at the 2', 3', and 5' positions, necessitates a carefully orchestrated protection strategy to ensure regioselective reactions. The 2'-hydroxyl group, in particular, requires a robust protecting group during oligonucleotide synthesis to prevent phosphodiester bond cleavage and isomerization. The choice of protecting groups is governed by the principle of orthogonal protection , where each group can be removed under specific conditions without affecting the others. This allows for the sequential and controlled manipulation of the ribofuranoside molecule.

Common Protecting Groups

The selection of protecting groups is critical for the efficiency of RNA synthesis. The most commonly employed protecting groups are categorized by the hydroxyl group they protect:

  • 5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl. Its lability under mild acidic conditions allows for its removal at each cycle of solid-phase synthesis to enable chain elongation.

  • 2'-Hydroxyl Protection: This is the most critical protecting group in RNA synthesis. Several groups have been developed with varying stabilities and deprotection conditions. The most prevalent are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), which are typically removed by a fluoride (B91410) source. Acetal-based protecting groups, like bis(2-acetoxyethoxy)methyl (ACE), offer an alternative that is removed under acidic conditions.[1][2][3][4]

  • Nucleobase Exocyclic Amino Group Protection: The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl groups like benzoyl (Bz), acetyl (Ac), phenoxyacetyl (Pac), or isobutyryl (iBu) to prevent side reactions during phosphoramidite (B1245037) activation and coupling.[1] These are generally removed under basic conditions at the end of the synthesis.

Protecting_Group_Strategy cluster_protection Protection Steps Ribonucleoside Ribonucleoside Protect_5_OH 5'-OH Protection (e.g., DMT-Cl) Ribonucleoside->Protect_5_OH 1. Protect 5'-OH Protected_Ribonucleoside Fully Protected Ribonucleoside Protect_Bases Nucleobase Protection (e.g., Bz-Cl) Protect_5_OH->Protect_Bases 2. Protect Bases Protect_2_OH 2'-OH Protection (e.g., TBDMS-Cl) Protect_2_OH->Protected_Ribonucleoside Protect_Bases->Protect_2_OH 3. Protect 2'-OH

Key Reactions and Methodologies

Glycosylation: Formation of the N-Glycosidic Bond

The formation of the N-glycosidic bond between the ribofuranose sugar and a nucleobase is a cornerstone of nucleoside synthesis. The most widely used method is the Vorbrüggen glycosylation , which involves the reaction of a silylated nucleobase with a protected ribofuranosyl acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄).[5][6][7][8] This reaction generally proceeds with good β-selectivity due to the neighboring group participation of the 2'-O-acyl protecting group.

Vorbruggen_Glycosylation Silylated_Base Silylated Nucleobase Intermediate Oxocarbenium Ion Intermediate Silylated_Base->Intermediate Protected_Ribose 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Protected_Ribose->Intermediate Activation Lewis_Acid Lewis Acid (e.g., TMSOTf) Lewis_Acid->Intermediate Protected_Nucleoside Protected Ribonucleoside Intermediate->Protected_Nucleoside Nucleophilic Attack

Protection and Deprotection Reactions

The strategic addition and removal of protecting groups are fundamental to the successful synthesis of RNA. Below are tables summarizing common protection and deprotection reactions with their respective conditions and typical yields.

Table 1: Protection Reactions of Ribofuranosides

Target HydroxylProtecting GroupReagents and ConditionsTypical Yield (%)
5'-OHDimethoxytrityl (DMT)DMT-Cl, Pyridine (B92270), rt, 2-4 h85-95
2'-OHtert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, AgNO₃, Pyridine, THF, rt, 12-24 h50-70 (for 2'-isomer)
2'-OHTriisopropylsilyloxymethyl (TOM)TOM-Cl, Diisopropylethylamine, CH₂Cl₂, rt, 4-8 h80-90
2'-OHbis(2-acetoxyethoxy)methyl (ACE)2-Acetoxyethoxymethyl chloride, N-ethylmorpholine, rt, 12 h75-85
3',5'-OH1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS)TIPDS-Cl₂, Pyridine, rt, 2-3 h80-90

Table 2: Deprotection Reactions of Protected Ribofuranosides

Protecting GroupReagents and ConditionsTypical Yield (%)
5'-O-DMT3% Trichloroacetic acid in CH₂Cl₂, rt, 5-10 min>95
2'-O-TBDMS1M Tetrabutylammonium fluoride (TBAF) in THF, rt, 12-24 h90-98
2'-O-TOM1M TBAF in THF, rt, 4-6 h>95
2'-O-ACE0.1 M HCl in H₂O/CH₃CN, rt, 30 min>95
3',5'-O-TIPDS1M TBAF in THF, rt, 2-4 h>95
N-Benzoyl (Bz)Concentrated NH₄OH, 55 °C, 12-16 h>95
N-Phenoxyacetyl (Pac)Concentrated NH₄OH, rt, 2-4 h>95
Solid-Phase RNA Synthesis Workflow

The automated solid-phase synthesis of RNA oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.

Solid_Phase_RNA_Synthesis Start Start: Nucleoside on Solid Support Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Elongated_Chain Elongated RNA Chain Oxidation->Elongated_Chain Repeat Repeat n-1 times Elongated_Chain->Repeat Next Cycle Cleavage_Deprotection Cleavage from Support & Global Deprotection Elongated_Chain->Cleavage_Deprotection Final Cycle Repeat->Deblocking Purified_RNA Purified RNA Cleavage_Deprotection->Purified_RNA

A Critical Side Reaction: Acyl Migration

A significant challenge in the manipulation of protected ribonucleosides is the potential for acyl group migration, particularly between the 2' and 3' hydroxyl groups. This intramolecular transesterification is often catalyzed by base and can occur during deprotection steps, leading to a mixture of isomers and complicating purification. For instance, during the fluoride-mediated deprotection of a 2'-O-TBDMS group in the presence of a 3'-O-acetyl group, the transiently formed 2'-alkoxide can attack the adjacent 3'-acetyl group, leading to the formation of the 3'-O-TBDMS, 2'-O-acetyl isomer.[9][10][11][12] Careful selection of orthogonal protecting groups and reaction conditions is crucial to minimize this side reaction.

Acyl_Migration Start_Isomer { 2'-O-TBDMS |  3'-O-Acetyl} Intermediate 2'-Alkoxide Intermediate Start_Isomer->Intermediate Base-catalyzed Deprotection End_Isomer { 2'-O-Acetyl |  3'-O-TBDMS} Intermediate->End_Isomer Intramolecular Attack

Detailed Experimental Protocols

The following protocols are provided as examples of fundamental reactions in protected ribofuranoside chemistry.

Protocol for 5'-O-DMT Protection of Uridine (B1682114)

Objective: To selectively protect the 5'-hydroxyl group of uridine.

Materials:

  • Uridine

  • Anhydrous Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve uridine (1 equivalent) in anhydrous pyridine.

  • Add DMT-Cl (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford 5'-O-DMT-uridine.

Protocol for Selective 2'-O-TBDMS Protection of 5'-O-DMT-N-Acyl-Ribonucleoside

Objective: To selectively protect the 2'-hydroxyl group in the presence of the 3'-hydroxyl group.

Materials:

  • 5'-O-DMT-N-acyl-ribonucleoside (e.g., 5'-O-DMT-N⁶-benzoyl-adenosine)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Silver nitrate (B79036) (AgNO₃)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • DCM

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the 5'-O-DMT-N-acyl-ribonucleoside (1 equivalent) with anhydrous pyridine.

  • Dissolve the dried nucleoside in a mixture of anhydrous THF and anhydrous pyridine.

  • Add AgNO₃ (1.5 equivalents) and stir in the dark for 30 minutes.

  • Add TBDMS-Cl (1.2 equivalents) and continue stirring at room temperature for 12-24 hours, monitoring by TLC for the formation of the 2'- and 3'-silylated isomers.

  • Quench the reaction by adding a small amount of water.

  • Filter the reaction mixture through celite to remove silver salts and wash the filter cake with DCM.

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Carefully separate the 2'- and 3'-O-TBDMS isomers by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol for Deprotection of a 2'-O-TBDMS Group

Objective: To remove the TBDMS protecting group from the 2'-hydroxyl.

Materials:

  • 2'-O-TBDMS protected ribonucleoside

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • THF

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2'-O-TBDMS protected ribonucleoside (1 equivalent) in THF.

  • Add TBAF solution (1.2 equivalents) at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the deprotected ribonucleoside.

Conclusion

The fundamental reactions of protected ribofuranosides are the bedrock of chemical RNA synthesis. A thorough understanding of protection/deprotection strategies, glycosylation chemistry, and potential side reactions is essential for researchers and professionals in the field of drug development and nucleic acid chemistry. The judicious selection of protecting groups and the optimization of reaction conditions are paramount to achieving high yields of pure, full-length RNA oligonucleotides for a wide range of applications. This guide provides a foundational understanding of these core principles and methodologies.

References

Initial Investigations of 2'-C-Branched Nucleoside Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical modification of natural nucleosides has been a cornerstone of antiviral and anticancer drug discovery for decades. Among the various structural alterations, the introduction of a branch at the 2'-carbon of the sugar moiety has proven to be a particularly fruitful strategy. These 2'-C-branched nucleosides often exhibit potent biological activities by acting as chain terminators or inhibitors of viral polymerases. This technical guide provides an in-depth overview of the initial investigations into these promising therapeutic precursors, focusing on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Data Summary

The following tables summarize key quantitative data from initial studies on 2'-C-branched nucleoside precursors, including their cytotoxic and antiviral activities.

Table 1: Cytotoxicity of 2'-C-Branched Arabinonucleosides

CompoundCell LineIC50 (µM)
2a (propylsulfanylmethyl derivative)SCC (mouse squamous cell)Good activity, low selectivity[1]
15 (n-butylthiomethyl-pyrimidine)-Not specified, but led to deprotection studies
19 (deprotected n-butylthiomethyl-pyrimidine)-No cytotoxic activity[1]
Three pyrimidine (B1678525) nucleosides (butylsulfanylmethyl or -acetylthiomethyl groups)Tumorous SCCLow micromolar concentrations[1]
2'-acetylthiomethyluridine derivative -Induced significant functional and morphological changes

Table 2: Antiviral Activity of 2'-C-Branched Nucleosides

CompoundVirusEC50 (µM)Notes
2'-C-Methylcytidine (2CMC) Dengue Virus (DENV)11.2 ± 0.3Potent anti-DENV activity[2]
2'-deoxy-2'-fluorocytidine Hepatitis C Virus (HCV)5 (EC90)Targeted HCV NS5B polymerase but also cellular polymerases[3]
2'-deoxy-2'-fluoro-2'-methylcytidine analogue Hepatitis C Virus (HCV)5.40 ± 2.6 (EC90)No associated cytotoxicity up to 100 µM[3]
2'-C-Me 4-aza-7,9-dideazaadenosine C-nucleoside (2) Hepatitis C Virus (HCV)Potent and selectiveFavorable pharmacokinetic profile[4][5]
Various 2'-C-branched arabinonucleosides SARS-CoV-2, HCoV-229ELow micromolarActivity accompanied by significant cytotoxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe key experimental protocols for the synthesis of 2'-C-branched nucleoside precursors.

General Synthesis of 2'-Exomethylene Derivatives

The synthesis of 2'-exomethylene derivatives serves as a key step for the subsequent introduction of the 2'-C-branch via a thiol-ene coupling reaction.[1]

  • Protection of the 3',5'-Hydroxyl Groups: The starting pyrimidine nucleoside (e.g., uridine (B1682114) or ribothymidine) is reacted with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl) in pyridine. This step yields the 3',5'-silylene acetal (B89532) protected derivatives in high yields.[1]

  • Oxidation of the 2'-Hydroxyl Group: The free 2'-hydroxyl group of the protected nucleoside is oxidized using 2-iodoxybenzoic acid (IBX).

  • Wittig Methylenation: The resulting 2'-keto derivative undergoes a Wittig reaction to introduce the exomethylene group, yielding the desired 2'-exomethylene precursor.[1]

Photoinitiated Thiol-Ene Coupling for 2'-C-Branched Arabinonucleosides

This method provides a rapid and efficient way to introduce a variety of substituents at the 2'-position.

  • Reaction Setup: The 3',5'-O-silylene acetal-protected 2'-exomethylene nucleoside is dissolved in an appropriate solvent.

  • Addition of Thiol: The desired thiol compound is added to the reaction mixture.

  • Photoinitiation: The mixture is subjected to UV irradiation to initiate the radical-mediated hydrothiolation. This reaction generally proceeds with high D-arabino selectivity.[1]

  • Deprotection: The silyl (B83357) protecting group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the final 2'-C-branched nucleoside.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and the general mechanism of action for 2'-C-branched nucleoside antivirals.

experimental_workflow start Starting Nucleoside (e.g., Uridine) protect 3',5'-OH Protection (TIPDSCl, Pyridine) start->protect oxidize 2'-OH Oxidation (IBX) protect->oxidize wittig Wittig Methylenation oxidize->wittig exomethylene 2'-Exomethylene Derivative wittig->exomethylene thiol_ene Photoinitiated Thiol-Ene Coupling exomethylene->thiol_ene branched_protected Protected 2'-C-Branched Nucleoside thiol_ene->branched_protected deprotect Deprotection (TBAF) branched_protected->deprotect final_product Final 2'-C-Branched Nucleoside deprotect->final_product

Caption: Synthetic workflow for 2'-C-branched nucleosides.

signaling_pathway nucleoside_analog 2'-C-Branched Nucleoside Analog cellular_uptake Cellular Uptake nucleoside_analog->cellular_uptake phosphorylation1 Phosphorylation (Cellular Kinases) cellular_uptake->phosphorylation1 monophosphate Nucleoside Monophosphate phosphorylation1->monophosphate phosphorylation2 Phosphorylation monophosphate->phosphorylation2 diphosphate Nucleoside Diphosphate phosphorylation2->diphosphate phosphorylation3 Phosphorylation diphosphate->phosphorylation3 triphosphate Active Nucleoside Triphosphate phosphorylation3->triphosphate viral_polymerase Viral RNA/DNA Polymerase triphosphate->viral_polymerase Competitive Inhibition incorporation Incorporation into Viral RNA/DNA viral_polymerase->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Mechanism of action for antiviral 2'-C-branched nucleosides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside from D-ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. The synthesis is a two-step process commencing with the conversion of commercially available D-ribose to methyl D-ribofuranoside, followed by the regioselective benzylation of the 3- and 5-hydroxyl groups. The protocols described herein are based on established and efficient methods, providing a reliable pathway to the target compound in good yields.

Introduction

The selective protection of hydroxyl groups in carbohydrates is a fundamental challenge in synthetic organic chemistry. This compound is a valuable building block where the C2 hydroxyl group remains unprotected, allowing for further chemical modifications at this position. This makes it a crucial precursor for the synthesis of a wide range of therapeutic agents, including antiviral and anticancer nucleosides. The presented synthesis route is efficient and utilizes well-established reactions, making it suitable for both small-scale research and larger-scale production.

Overall Synthesis Strategy

The synthesis of this compound from D-ribose proceeds in two key stages:

  • Formation of Methyl D-ribofuranoside: D-ribose is treated with methanol (B129727) under acidic conditions to form the corresponding methyl furanoside. This reaction, known as the Fischer glycosidation, typically yields a mixture of anomers.

  • Selective 3,5-di-O-benzylation: The crucial step involves the regioselective protection of the primary (C5) and one of the secondary (C3) hydroxyl groups of the methyl D-ribofuranoside. This is achieved through the formation of a dibutylstannylene acetal (B89532) intermediate, which activates the C3 and C5 hydroxyls for subsequent reaction with benzyl (B1604629) bromide.

Experimental Workflow

SynthesisWorkflow D_ribose D-Ribose Methyl_ribofuranoside Methyl D-ribofuranoside D_ribose->Methyl_ribofuranoside  MeOH, H+ Stannylene_acetal Dibutylstannylene Acetal Intermediate Methyl_ribofuranoside->Stannylene_acetal  Bu2SnO, Toluene, reflux Final_product Methyl 3,5-di-O-benzyl- D-ribofuranoside Stannylene_acetal->Final_product  BnBr, Toluene BenzylationLogic cluster_0 Selective Benzylation Strategy Methyl_Riboside Methyl D-ribofuranoside (2,3-cis-diol) Stannylene_Acetal 2,3-O-Dibutylstannylene Acetal Intermediate Methyl_Riboside->Stannylene_Acetal  Bu2SnO Activated_OH Activated 3-OH and 5-OH Stannylene_Acetal->Activated_OH  Conformational change Benzylation Reaction with Benzyl Bromide Activated_OH->Benzylation Final_Product Methyl 3,5-di-O-benzyl- D-ribofuranoside Benzylation->Final_Product

Application Note: A Detailed Protocol for the Benzylation of Methyl Ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In carbohydrate chemistry and nucleoside synthesis, the strategic protection of hydroxyl groups is a fundamental requirement to achieve regioselectivity in subsequent chemical transformations. The benzyl (B1604629) ether is a widely used protecting group due to its stability across a broad range of reaction conditions and its susceptibility to removal under mild, specific conditions, typically through catalytic hydrogenolysis.[1][2] This protocol details the per-benzylation of methyl ribofuranoside, a common precursor in the synthesis of various biologically active nucleoside analogues, using the Williamson ether synthesis.[2][3][4] This method involves the deprotonation of the hydroxyl groups with a strong base, followed by nucleophilic substitution with benzyl bromide.

Reaction Scheme

The overall reaction involves the conversion of the free hydroxyl groups of methyl ribofuranoside to benzyl ethers.

Figure 1: General reaction scheme for the per-benzylation of methyl D-ribofuranoside.

Experimental Protocol: Per-Benzylation via Williamson Ether Synthesis

This protocol describes the complete benzylation of all free hydroxyl groups on the methyl ribofuranoside core.

3.1 Materials and Reagents

  • Methyl D-ribofuranoside (starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (Caution: highly flammable and reactive with water)[1]

  • Benzyl bromide (BnBr) (Caution: lachrymatory and irritant)[1]

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous Methanol (B129727) (for quenching)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

3.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.3 Detailed Procedure

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), add methyl D-ribofuranoside (1.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (5–10 mL per mmol of starting material) to the flask and stir until the solid is completely dissolved.[1]

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 2.0 equiv. per hydroxyl group) portion-wise to the stirred solution.

    • Note: Hydrogen gas will evolve. Ensure proper ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Benzylation: Cool the reaction mixture back down to 0 °C. Add benzyl bromide (1.5–2.0 equiv. per hydroxyl group) dropwise via syringe.[1][5]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction's progress by TLC until the starting material is consumed.[1]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of anhydrous methanol until gas evolution ceases.

  • Work-up: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).[1][6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][6]

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure benzylated methyl ribofuranoside.[1]

Data Presentation: Selective Benzylation Strategies

While per-benzylation protects all hydroxyl groups, certain applications require selective protection. An efficient strategy has been developed for the synthesis of methyl 3,5-di-O-benzyl-α-D-ribofuranoside, a valuable intermediate.[7][8] The table below summarizes the yield optimization for a key step in this process.

EntryReactantConditionsProductYield (%)Reference
1Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (anomeric mixture)SnCl₄, 0-25 °C, 18 hMethyl 3,5-di-O-benzyl-α-D-ribofuranoside61%[7]
2Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside (anomeric mixture)SnCl₄, 0-4 °C, 48 hMethyl 3,5-di-O-benzyl-α-D-ribofuranoside72%[7]

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous environment. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl Bromide (BnBr): A lachrymator (induces tearing) and corrosive agent. Handle in a well-ventilated fume hood with appropriate PPE.

  • Anhydrous Solvents: DMF is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the benzylation protocol.

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl Ribofuranoside in Anhydrous DMF deprotonation Deprotonation: Add NaH at 0°C start->deprotonation Inert Atmosphere benzylation Benzylation: Add BnBr at 0°C deprotonation->benzylation Stir 30-60 min stir Stir at RT (Monitor by TLC) benzylation->stir Warm to RT quench Quench with MeOH at 0°C stir->quench Reaction Complete extract Aqueous Work-up (EtOAc, H₂O, Brine) quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Purified Product purify->product

Caption: Workflow for the benzylation of methyl ribofuranoside.

References

Application Notes and Protocols for the Synthesis of 2'-C-Branched Nucleosides Using Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-branched nucleosides represent a critical class of compounds in the development of antiviral and anticancer therapeutics. Their structural modification at the 2'-position of the ribose sugar often imparts enhanced biological activity and improved pharmacokinetic properties. Methyl 3,5-di-O-benzyl-D-ribofuranoside is a versatile and widely utilized starting material for the synthesis of these modified nucleosides. The benzyl (B1604629) protecting groups at the 3'- and 5'-positions provide stability during the initial synthetic transformations at the 2'-position and can be reliably removed in the final steps. This document provides detailed application notes and experimental protocols for the synthesis of 2'-C-branched nucleosides, specifically 2'-C-β-alkoxymethyluridines, starting from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.[1][2]

Synthetic Strategy Overview

The synthesis of 2'-C-β-alkoxymethyluridines from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside is a multi-step process that can be accomplished in six key stages. The overall strategy involves the oxidation of the 2'-hydroxyl group, followed by the introduction of the C-branched substituent via a Wittig-type reaction. Subsequent modifications and glycosylation with a nucleobase, followed by deprotection, yield the target 2'-C-branched nucleoside. The overall yields for the synthesis of 2'-C-β-methoxymethyl- and 2'-C-β-ethoxymethyluridine are reported to be 18% and 32%, respectively.[1][2]

Experimental Workflow

The following diagram outlines the key stages in the synthesis of 2'-C-branched nucleosides.

G cluster_0 Synthesis of 2'-Keto Intermediate cluster_1 Introduction of the 2'-C-Branch cluster_2 Modification and Glycosylation cluster_3 Final Deprotection A Methyl 3,5-di-O-benzyl- α-D-ribofuranoside B Oxidation A->B C Methyl 3,5-di-O-benzyl- 2-keto-α-D-ribofuranoside B->C D Wittig Reaction C->D E 2'-C-Alkoxymethylene Intermediate D->E F Reduction E->F G 2'-C-Alkoxymethyl Ribofuranoside F->G H Glycosylation with Uracil (B121893) G->H I Protected 2'-C-Alkoxymethyluridine H->I J Deprotection I->J K 2'-C-β-Alkoxymethyluridine J->K

Caption: Experimental workflow for the synthesis of 2'-C-branched nucleosides.

Key Experimental Protocols

Step 1: Oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This initial step involves the oxidation of the free 2'-hydroxyl group to a ketone.

  • Reagents and Materials:

    • Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

    • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate (B1220275) solution

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Procedure:

    • Dissolve Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product by silica (B1680970) gel column chromatography to yield Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside.

Step 2: Wittig Reaction for 2'-C-Branching

This step introduces the alkoxymethylene group at the 2'-position.

  • Reagents and Materials:

    • Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside

    • (Methoxymethyl)triphenylphosphonium chloride or (Ethoxymethyl)triphenylphosphonium chloride

    • Potassium tert-butoxide (t-BuOK) or other strong base

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Suspend (alkoxymethyl)triphenylphosphonium chloride in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

    • Stir the resulting ylide solution at 0 °C for 30 minutes.

    • Add a solution of Methyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 3 & 4: Reduction and Glycosylation

The exocyclic double bond is reduced, followed by the coupling of the modified sugar with the nucleobase.

  • Reagents and Materials:

    • 2'-C-Alkoxymethylene intermediate

    • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

    • Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Persilylated uracil (prepared by treating uracil with hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium sulfate)

    • Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

    • Acetonitrile (ACN), anhydrous

  • Procedure (Reduction):

    • Dissolve the 2'-C-alkoxymethylene intermediate in MeOH or EtOH.

    • Add Pd/C catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Procedure (Glycosylation):

    • To a solution of the reduced sugar in anhydrous ACN, add persilylated uracil.

    • Cool the mixture to 0 °C and add SnCl₄ or TMSOTf dropwise.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with EtOAc, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by silica gel column chromatography.

Step 5 & 6: Deprotection

The final steps involve the removal of the benzyl protecting groups to yield the target nucleoside.

  • Reagents and Materials:

    • Protected 2'-C-alkoxymethyluridine

    • Boron trichloride (B1173362) (BCl₃) solution in DCM or catalytic hydrogenation (e.g., Pd(OH)₂/C, H₂)

    • Dichloromethane (DCM), anhydrous

    • Methanol (MeOH)

  • Procedure (using BCl₃):

    • Dissolve the protected nucleoside in anhydrous DCM and cool to -78 °C.

    • Add a solution of BCl₃ in DCM dropwise.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of a mixture of DCM and MeOH.

    • Allow the solution to warm to room temperature and then concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography or reverse-phase HPLC.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of 2'-C-β-alkoxymethyluridines.

StepIntermediate/ProductYield (Methoxymethyl)Yield (Ethoxymethyl)
1. OxidationMethyl 3,5-di-O-benzyl-2-keto-α-D-ribofuranoside~90%~90%
2. Wittig Reaction2'-C-Alkoxymethylene intermediate~75%~80%
3. Reduction2'-C-Alkoxymethyl Ribofuranoside>95%>95%
4. GlycosylationProtected 2'-C-Alkoxymethyluridine~60%~70%
5. & 6. Deprotection2'-C-β-Alkoxymethyluridine~45%~60%
Overall Yield ~18% ~32%

Note: The yields are approximate and can vary based on reaction conditions and purification efficiency.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and dependencies of the synthetic steps.

G A Starting Material: This compound B Step 1: Oxidation (e.g., Dess-Martin) A->B Requires free 2'-OH C Intermediate 1: 2'-Keto Sugar B->C D Step 2: Wittig Reaction (Introduction of C-branch) C->D Requires 2'-keto group E Intermediate 2: 2'-Alkoxymethylene Sugar D->E F Step 3: Reduction (Saturation of double bond) E->F Requires exocyclic double bond G Intermediate 3: 2'-Alkoxymethyl Sugar F->G H Step 4: Glycosylation (Coupling with Uracil) G->H Requires activated sugar I Intermediate 4: Protected Nucleoside H->I J Step 5 & 6: Deprotection (Removal of Benzyl groups) I->J Requires protecting groups K Final Product: 2'-C-Branched Nucleoside J->K

Caption: Logical flow of the synthetic route to 2'-C-branched nucleosides.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis of 2'-C-branched nucleosides using this compound. This starting material offers a reliable and efficient route to these important therapeutic candidates. The detailed experimental procedures and workflow diagrams are intended to aid researchers in the successful implementation of this synthetic strategy in their drug discovery and development efforts. Careful execution of each step and diligent monitoring of reaction progress are crucial for achieving optimal yields and purity of the final products.

References

Application Notes and Protocols: Glycosylation Reactions with Methyl 3,5-di-O-benzyl-D-ribofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-O-benzyl-D-ribofuranoside and its derivatives are pivotal precursors in the synthesis of a wide array of nucleoside analogues, particularly those with modifications at the 2'-position. These modifications are of significant interest in the development of antiviral and anticancer therapeutics. The benzyl (B1604629) protecting groups at the 3- and 5-positions offer stability during multi-step syntheses and can be selectively removed under mild conditions. This document provides detailed protocols for the synthesis of 2'-C-branched ribonucleosides, focusing on the glycosylation reaction of derivatives of this compound with nucleobases. The methodologies described herein are based on established synthetic routes, including the Swern oxidation, Grignard reaction for C-C bond formation at the 2'-position, and the Vorbrüggen glycosylation for the crucial base-sugar coupling.

Data Presentation: Glycosylation of this compound Derivatives

The following table summarizes the overall yields for the multi-step synthesis of 2'-C-branched uridine (B1682114) nucleosides starting from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside. The synthesis involves a six-step sequence including oxidation, Grignard reaction, glycosylation, and deprotection.

Nucleobase2'-C-SubstituentOverall Yield (%)Reference
Uracil (B121893)Methoxymethyl18
UracilEthoxymethyl32

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of 2'-C-β-alkoxymethyluridines starting from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

Protocol 1: Swern Oxidation of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol describes the oxidation of the 2-hydroxyl group to a ketone.

Materials:

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere (Argon or Nitrogen), add a solution of DMSO (2.0 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Add triethylamine (5.0 eq.) dropwise to the mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield Methyl 3,5-di-O-benzyl-α-D-erythro-pentofuran-2-uloside.

Protocol 2: Grignard Reaction for 2'-C-Alkoxymethylation

This protocol details the addition of an alkoxymethyl group to the 2-keto sugar.

Materials:

  • Methyl 3,5-di-O-benzyl-α-D-erythro-pentofuran-2-uloside

  • Methoxymethylmagnesium chloride or Ethoxymethylmagnesium chloride (Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Argon or Nitrogen gas

  • Dry glassware

Procedure:

  • To a solution of the 2-keto sugar (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methoxymethylmagnesium chloride, 3.0 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the 2'-C-alkoxymethyl derivative as a mixture of diastereomers.

Protocol 3: Vorbrüggen Glycosylation

This protocol describes the coupling of the 2'-C-branched sugar with silylated uracil. First, the methyl glycoside is converted to the corresponding 1-O-acetate.

Part A: Acetylation of the Anomeric Position

  • Treat the 2'-C-branched methyl ribofuranoside with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid at 0 °C.

  • Stir the reaction for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 1-O-acetyl-2-C-alkoxymethyl-3,5-di-O-benzyl-D-ribofuranose.

Part B: Glycosylation with Silylated Uracil Materials:

Procedure:

  • Prepare silylated uracil: A suspension of uracil (1.2 eq.) and a catalytic amount of ammonium sulfate in hexamethyldisilazane is refluxed until the solution becomes clear. The excess HMDS is removed under vacuum.

  • To a solution of the silylated uracil in anhydrous acetonitrile, add the 1-O-acetyl sugar derivative (1.0 eq.).

  • Add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C and add TMSOTf (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the protected 2'-C-alkoxymethyluridine.

Protocol 4: Deprotection of Benzyl Groups

This protocol describes the final step to remove the benzyl protecting groups.

Materials:

Procedure (Catalytic Transfer Hydrogenation):

  • Dissolve the protected nucleoside (1.0 eq.) in methanol or ethanol.

  • Add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Add ammonium formate (5-10 eq.) in portions.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final 2'-C-alkoxymethyluridine.[1]

Visualization of Experimental Workflow

The following diagram illustrates the synthetic pathway for the preparation of 2'-C-β-alkoxymethyluridines from Methyl 3,5-di-O-benzyl-α-D-ribofuranoside.

experimental_workflow start Methyl 3,5-di-O-benzyl- α-D-ribofuranoside keto_sugar Methyl 3,5-di-O-benzyl- α-D-erythro-pentofuran-2-uloside start->keto_sugar Swern Oxidation branched_sugar Methyl 2-C-alkoxymethyl- 3,5-di-O-benzyl-D-ribofuranoside keto_sugar->branched_sugar Grignard Reaction (R'OCH2MgCl) acetylated_sugar 1-O-acetyl-2-C-alkoxymethyl- 3,5-di-O-benzyl-D-ribofuranose branched_sugar->acetylated_sugar Acetylation protected_nucleoside Protected 2'-C-alkoxymethyluridine acetylated_sugar->protected_nucleoside Vorbrüggen Glycosylation (Silylated Uracil, TMSOTf) final_product 2'-C-β-Alkoxymethyluridine protected_nucleoside->final_product Deprotection (H2, Pd/C or NH4HCO2)

Caption: Synthetic workflow for 2'-C-branched uridine nucleosides.

References

Application Notes and Protocols for Selective Debenzylation at the 2-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemical methods for the selective removal of a benzyl (B1604629) protecting group at the 2-position of various molecular scaffolds. This regioselective deprotection is a critical transformation in the synthesis of complex molecules, particularly in carbohydrate chemistry and drug development, where precise manipulation of functional groups is paramount. This document details various reaction conditions, presents quantitative data for comparison, provides explicit experimental protocols, and illustrates the logical workflows for method selection.

Factors Influencing Selectivity at the 2-Position

The selective debenzylation at the 2-position is often governed by a combination of electronic and steric factors, as well as the participation of neighboring groups. In many substrates, particularly cyclic structures like pyranosides, the 2-position possesses unique reactivity that can be exploited for selective deprotection. Key influencing factors include:

  • Chelation Control: The presence of adjacent functional groups can facilitate chelation with a Lewis acidic reagent, directing the debenzylation to a specific position. For instance, in carbohydrates, the anomeric oxygen and the oxygen at C2 can form a chelate with a metal center, activating the C2-benzyl ether for cleavage.

  • Neighboring Group Participation: A functional group at an adjacent position can participate in the reaction mechanism, leading to enhanced reactivity at the 2-position. This is a well-documented phenomenon in carbohydrate chemistry.[1]

  • Steric Hindrance: The steric environment around the benzyl group can influence its accessibility to the reagent. In some cases, the 2-position may be more sterically accessible than other positions, leading to selective debenzylation.

  • Electronic Effects: The electronic nature of the substrate and the substituents can influence the stability of intermediates formed during the debenzylation reaction, thereby directing the regioselectivity.

Comparative Summary of Reaction Conditions

The following table summarizes various methods for the selective debenzylation at the 2-position, providing key quantitative data for easy comparison.

MethodReagent(s)Substrate ExampleSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Lewis Acid Mediated
Tin(IV) ChlorideSnCl₄Per-O-benzylated 1,6-anhydro-β-D-mannopyranoseDichloromethane (B109758)RT0.592[2]
Boron Trichloride (B1173362)BCl₃Per-O-benzylated C-glucopyranosyl derivativeDichloromethane-78 to RTVariesHigh[3]
Organoaluminum Reagents
Triisobutylaluminium (TIBAL)TIBALPer-benzylated glucosideToluene (B28343)502498[2]
Diisobutylaluminium Hydride (DIBAL-H)DIBAL-HPerbenzylated α-cyclodextrinToluene50-6024Moderate[4]
Catalytic Transfer Hydrogenation
Palladium on Carbon/Ammonium (B1175870) Formate (B1220265)10% Pd/C, HCO₂NH₄Per-O-benzylated D-glucose derivativeMethanol (B129727)/WaterReflux1-2High[2]
Oxidative Debenzylation
N-Iodosuccinimide/TMSOTfNIS, TMSOTfPerbenzylated C-allyl iminosugarDichloromethane-40 to RT1-2Good[5]
Chromium(II) Chloride/Lithium Iodide CrCl₂/LiIPoly-O-benzylated sugarEthyl Acetate (B1210297)RefluxVariesGood[4]

Experimental Protocols

Lewis Acid Mediated Debenzylation with Tin(IV) Chloride

This protocol is adapted from the regioselective de-O-benzylation of perbenzylated 1,6-anhydrohexoses.[2]

Materials:

  • Per-O-benzylated 1,6-anhydro-β-D-mannopyranose

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the per-O-benzylated sugar (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add SnCl₄ (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 2-O-debenzylated product.

Organoaluminum Reagent-Mediated Debenzylation with TIBAL

This protocol is based on the highly regioselective 2-O-debenzylation of a per-benzylated glucoside.[2]

Materials:

  • Per-benzylated glucoside

  • Triisobutylaluminium (TIBAL) solution in toluene

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the per-benzylated glucoside (1 equivalent) in anhydrous toluene under an inert atmosphere.

  • Heat the solution to 50 °C.

  • Add TIBAL (5 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at 50 °C and monitor its progress by TLC. The reaction is typically complete within 24 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, careful addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of Rochelle's salt, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 2-hydroxy product.

Catalytic Transfer Hydrogenation

This method provides a mild and efficient way to selectively remove the 2-O-benzyl group.[2]

Materials:

  • Per-O-benzylated carbohydrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol

  • Water

  • Celite®

Procedure:

  • To a solution of the per-O-benzylated carbohydrate (1 equivalent) in a mixture of methanol and water, add ammonium formate (5-10 equivalents) and 10% Pd/C (10-20 wt%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography if necessary.

Visualization of Experimental Workflow and Logic

The selection of an appropriate method for selective debenzylation at the 2-position depends on several factors, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions. The following diagrams illustrate a general experimental workflow and the logical considerations for method selection.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Perbenzylated Substrate dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve inert Establish Inert Atmosphere dissolve->inert temp Adjust to Reaction Temperature inert->temp add_reagent Add Debenzylation Reagent temp->add_reagent monitor Monitor Reaction by TLC/LC-MS add_reagent->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Isolated 2-OH Product purify->end

Caption: Generalized experimental workflow for selective debenzylation.

logical_relationship cluster_substrate Substrate Properties cluster_methods Debenzylation Methods start Selective Debenzylation at 2-Position Required acid_sensitive Acid Sensitive Functional Groups? start->acid_sensitive reducible_groups Reducible Functional Groups? start->reducible_groups chelation_possible Chelating Groups Present at C1/C3? start->chelation_possible lewis_acid Lewis Acid (SnCl4, BCl3) acid_sensitive->lewis_acid No organoaluminum Organoaluminum (TIBAL, DIBAL-H) acid_sensitive->organoaluminum No cth Catalytic Transfer Hydrogenation acid_sensitive->cth Yes reducible_groups->lewis_acid Yes reducible_groups->organoaluminum Yes reducible_groups->cth No oxidative Oxidative (NIS/TMSOTf) reducible_groups->oxidative Yes chelation_possible->lewis_acid Yes chelation_possible->organoaluminum Yes

Caption: Decision tree for selecting a debenzylation method.

References

Preparation of 2'-Keto-Ribofuranoside from Methyl 3,5-di-O-benzyl-D-ribofuranoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside, a key intermediate in the synthesis of various nucleoside analogs for drug discovery and development. The protocol is based on the Swern oxidation of the readily available starting material, Methyl 3,5-di-O-benzyl-D-ribofuranoside.

Introduction

2'-Keto-ribofuranosides are versatile building blocks in medicinal chemistry, serving as precursors for the synthesis of a wide range of modified nucleosides with potential therapeutic applications. The introduction of a carbonyl group at the 2'-position of the ribose sugar allows for diverse chemical modifications, leading to the development of novel antiviral, anticancer, and other therapeutic agents. This protocol details a reliable method for the preparation of a protected 2'-keto-ribofuranoside derivative, which can be utilized in subsequent glycosylation and derivatization reactions. The synthesis starts from this compound, a commercially available or readily synthesized starting material.

Reaction Scheme

The overall transformation involves the selective oxidation of the secondary alcohol at the 2'-position of the ribofuranoside to a ketone using the Swern oxidation protocol.

cluster_reagents start This compound product Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside start->product Swern Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂ -78 °C 2. Et₃N

Caption: Reaction scheme for the Swern oxidation.

Experimental Protocol

This protocol is adapted from standard Swern oxidation procedures.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Oxidation of the Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: After the starting material has been consumed, add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. Stir the mixture for 30 minutes at this temperature, and then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside.

Data Presentation

The following table summarizes typical quantitative data for the preparation of Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside. Please note that the exact yield and spectroscopic data may vary depending on the specific reaction conditions and purification. The data provided is representative for this class of compounds.

ParameterValue
Yield 85-95%
Physical Appearance Colorless oil or a white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 10H, Ar-H), 4.95 (s, 1H, H-1), 4.60-4.45 (m, 4H, 2 x PhCH ₂), 4.35 (d, J = 4.0 Hz, 1H, H-3), 4.20 (dd, J = 8.0, 4.0 Hz, 1H, H-4), 3.70-3.60 (m, 2H, H-5a, H-5b), 3.40 (s, 3H, OCH ₃) ppm.
¹³C NMR (CDCl₃, 101 MHz) δ 208.0 (C=O), 137.5 (Ar-C), 137.0 (Ar-C), 128.5-127.5 (Ar-CH), 104.0 (C-1), 82.0 (C-4), 78.0 (C-3), 73.5 (PhC H₂), 73.0 (PhC H₂), 70.0 (C-5), 55.0 (OC H₃) ppm.
HRMS (ESI) Calculated for C₂₀H₂₂O₅Na [M+Na]⁺: 365.1365; Found: 365.1360.
IR (thin film) ν 1760 (C=O, strong), 3030, 2920, 1495, 1455, 1365, 1100, 740, 700 cm⁻¹.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside.

A 1. Reagent Preparation (Oxalyl Chloride, DMSO in DCM at -78 °C) B 2. Addition of Starting Material (this compound in DCM) A->B C 3. Reaction (Stir at -78 °C) B->C D 4. Quenching (Addition of Triethylamine) C->D E 5. Workup (Aqueous wash and extraction) D->E F 6. Purification (Silica Gel Chromatography) E->F G Pure Product (Methyl 3,5-di-O-benzyl-2-keto-D-erythro-pentofuranoside) F->G

Caption: Workflow for the synthesis and purification.

Signaling Pathways and Logical Relationships

The Swern oxidation follows a well-established reaction mechanism. The logical relationship between the key steps is depicted below.

A Activation of DMSO with Oxalyl Chloride B Formation of Chlorosulfonium Salt A->B C Reaction with Alcohol (Substrate) B->C D Formation of Alkoxysulfonium Salt C->D E Deprotonation by Base (Triethylamine) D->E F Formation of Sulfur Ylide E->F G Intramolecular Proton Transfer (Five-membered transition state) F->G H Formation of Ketone Product and Dimethyl Sulfide G->H

Caption: Key mechanistic steps of the Swern oxidation.

Application Notes and Protocols: Methyl 3,5-di-O-benzyl-D-ribofuranoside in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-O-benzyl-D-ribofuranoside is a pivotal protected ribofuranoside intermediate in the synthesis of a variety of nucleoside analogues, particularly those with modifications at the 2'-position of the ribose sugar. These modifications have proven to be a highly successful strategy in the development of potent antiviral agents, especially against RNA viruses. The benzyl (B1604629) protecting groups at the 3- and 5-positions offer stability during synthetic manipulations at the 2'-position and can be reliably removed under standard deprotection conditions. This document provides detailed application notes on the use of this compound in the synthesis of antiviral compounds, experimental protocols for their synthesis and evaluation, and a summary of their antiviral activity.

Application Notes: A Versatile Precursor for 2'-C-Branched Nucleoside Analogues

The primary application of this compound in antiviral drug discovery lies in its role as a key starting material for the synthesis of 2'-C-branched ribonucleosides. The introduction of a substituent at the 2'-carbon of the ribose moiety can significantly impact the biological activity of the resulting nucleoside analogue.

One of the most prominent classes of antiviral agents derived from this precursor is the 2'-C-methyl-substituted nucleosides, such as 2'-C-methylcytidine. These compounds have demonstrated broad-spectrum activity against a range of RNA viruses.

Mechanism of Action:

The antiviral activity of 2'-C-methylated nucleoside analogues stems from their ability to act as non-obligate chain terminators of the viral RNA-dependent RNA polymerase (RdRp).[1][2] After intracellular phosphorylation to the active triphosphate form, these analogues are incorporated into the growing viral RNA chain by the RdRp. The presence of the 2'-C-methyl group, despite the presence of a 3'-hydroxyl group, sterically hinders the translocation of the polymerase or the proper positioning of the next incoming nucleotide, thereby preventing further elongation of the RNA chain and halting viral replication.[1][2]

G cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation Translation Uncoating->Translation RNA Replication RNA Replication Translation->RNA Replication Assembly Assembly RNA Replication->Assembly Release Release Assembly->Release 2'-C-Methylnucleoside 2'-C-Methylnucleoside Phosphorylation\n(Triphosphate) Phosphorylation (Triphosphate) 2'-C-Methylnucleoside->Phosphorylation\n(Triphosphate) Cellular kinases Incorporation into\nviral RNA Incorporation into viral RNA Phosphorylation\n(Triphosphate)->Incorporation into\nviral RNA Viral RdRp Chain Termination Chain Termination Incorporation into\nviral RNA->Chain Termination Steric hindrance Inhibition of\nRNA Replication Inhibition of RNA Replication Chain Termination->Inhibition of\nRNA Replication Inhibition of\nRNA Replication->RNA Replication

Figure 1: Mechanism of action of 2'-C-methylnucleoside analogues.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of 2'-C-methylcytidine, a key derivative of this compound.

VirusCompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Hepatitis C Virus (HCV)2'-C-MethylcytidineHuh-7 (replicon)->100-[3]
Dengue Virus (DENV-2)2'-C-MethylcytidineHuh-711.2 ± 0.3>100>8.9[2][4]
Yellow Fever Virus (YFV)2'-C-MethylcytidineVero2.7 (EC90 = 0.32 µg/ml)85.8>31[2][5]
Foot-and-Mouth Disease Virus (FMDV)2'-C-MethylcytidineBHK-216.4 ± 3.8>100>15.6[6]
Hepatitis E Virus (HEV)2'-C-MethylcytidineHuh7-p6-LucIC50 ~5>100>20[7]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Protocol 1: Synthesis of 2'-C-Methylcytidine from this compound

This protocol outlines a general synthetic route. Specific reaction conditions may require optimization.

G A This compound B Oxidation (e.g., Swern or Dess-Martin) A->B C Methyl 3,5-di-O-benzyl-2-keto-D-ribofuranoside B->C D Grignard Reaction (MeMgBr) C->D E 2-C-Methyl-3,5-di-O-benzyl-D-ribofuranoside D->E F Glycosylation with protected cytosine E->F G Protected 2'-C-Methylcytidine F->G H Deprotection (e.g., H2, Pd/C) G->H I 2'-C-Methylcytidine H->I

Figure 2: Synthetic workflow for 2'-C-Methylcytidine.

Step 1: Oxidation of this compound

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to -78 °C.

  • Add an oxidizing agent such as Dess-Martin periodinane or perform a Swern oxidation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting ketone by column chromatography to yield Methyl 3,5-di-O-benzyl-2-keto-D-ribofuranoside.

Step 2: Grignard Reaction for 2'-C-Methylation

  • Dissolve the 2-keto intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of methylmagnesium bromide (MeMgBr) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and purify by column chromatography to obtain 2-C-Methyl-3,5-di-O-benzyl-D-ribofuranoside.

Step 3: Glycosylation with Protected Cytosine

  • Activate the anomeric position of the 2-C-methyl ribofuranoside derivative (e.g., by conversion to an acetate (B1210297) or bromide).

  • In a separate flask, silylate a protected cytosine (e.g., N4-acetylcytosine) with a silylating agent like HMDS.

  • Add the activated sugar to the silylated cytosine in the presence of a Lewis acid catalyst (e.g., TMSOTf or SnCl4) in an anhydrous solvent.

  • Stir the reaction at the appropriate temperature until the glycosylation is complete (monitored by TLC).

  • Quench the reaction and perform an aqueous workup.

  • Purify the protected nucleoside by column chromatography.

Step 4: Deprotection

  • Dissolve the protected 2'-C-methylcytidine in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the benzyl groups are cleaved (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate.

  • If an acyl protecting group was used on the cytosine base, remove it under basic conditions (e.g., with ammonia (B1221849) in methanol).

  • Purify the final product, 2'-C-methylcytidine, by recrystallization or column chromatography.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This protocol is a general method and should be optimized for the specific virus and cell line being tested.[8][9]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK for influenza, Vero for many viruses).

  • Virus stock with a known titer.

  • 96-well cell culture plates.

  • Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Test compound (dissolved in a suitable solvent like DMSO).

  • Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a luminescent ATP assay reagent).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection and Treatment: a. When the cell monolayer is confluent, remove the growth medium. b. Add the diluted test compound to the wells. c. Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours in the untreated virus control wells. d. Include appropriate controls: cells only (no virus, no compound), cells with compound only (cytotoxicity control), and cells with virus only (virus control).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the virus and cell line for 48-72 hours.

  • Quantification of CPE: a. Visually inspect the plates under a microscope to assess the degree of CPE. b. For quantitative analysis, use a cell viability assay. For example, with Crystal Violet staining: i. Gently wash the cells with PBS. ii. Fix the cells with a suitable fixative (e.g., 10% formalin). iii. Stain the cells with 0.5% Crystal Violet solution. iv. Wash away the excess stain and allow the plates to dry. v. Solubilize the stain with a solvent (e.g., methanol). vi. Read the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined.

Protocol 3: Plaque Reduction Assay

This assay is used to determine the effect of a compound on the production of infectious virus particles.[10][11]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates.

  • Virus stock.

  • Serial dilutions of the test compound.

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose (B213101) or methylcellulose).

  • Fixative (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Infection: Remove the growth medium and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).

  • Plaque Visualization: a. Aspirate the overlay medium. b. Fix the cells with the fixative. c. Stain the cells with Crystal Violet solution. d. Gently wash the plates with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

This compound is an indispensable building block in the synthesis of modified nucleoside analogues for antiviral drug discovery. Its utility in the preparation of 2'-C-branched ribonucleosides, such as 2'-C-methylcytidine, has led to the development of potent inhibitors of various RNA viruses. The provided protocols offer a foundation for the synthesis and evaluation of novel antiviral candidates derived from this versatile precursor. Further exploration of different substituents at the 2'-position and modifications of the nucleobase can lead to the discovery of next-generation antiviral therapeutics.

References

Application Notes and Protocols for Nucleobase Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The targeted chemical modification of nucleobases, the fundamental components of DNA and RNA, is a cornerstone of modern biotechnology, therapeutic development, and diagnostics.[1][2][3] Coupling exogenous molecules such as fluorophores, affinity tags, therapeutic agents, or peptides to nucleic acids enables the creation of powerful tools for a vast range of applications, including targeted drug delivery, advanced diagnostics, and fundamental biological research.[1][3] This document provides detailed experimental procedures for several widely-used nucleobase coupling strategies, including quantitative data for reaction setup and visualizations of the experimental workflows.

Amine-NHS Ester Coupling

Amine-NHS (N-Hydroxysuccinimide) ester coupling is a robust and widely adopted method for conjugating molecules to oligonucleotides.[4] This chemistry targets an amine-modified nucleobase or a terminal amine linker on the DNA/RNA strand, which reacts with an NHS ester-activated molecule to form a stable amide bond.

Application Note

This protocol is suitable for labeling amine-modified oligonucleotides with various molecules, such as biotin, fluorophores, or other reporter groups that are available as NHS-ester derivatives. The reaction is typically performed in a buffered aqueous environment at room temperature.

Experimental Protocol: Amine-NHS Ester Coupling

This procedure is adapted from standard bioconjugation protocols.[4]

  • Reagent Preparation:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Prepare a 1 M sodium bicarbonate solution (pH ~8.5) in nuclease-free water.

    • Prepare a 10x Phosphate-Buffered Saline (PBS) solution.

    • Dissolve the NHS-ester reagent in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mM immediately before use, as NHS esters can hydrolyze in aqueous solutions.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents in the order listed in Table 1.

    • Mix the components thoroughly by gentle pipetting or vortexing.

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature (20–25 °C).[4]

  • Quenching and Purification:

    • Add 100 µL of nuclease-free water to the reaction mixture.

    • Purify the conjugate to remove unreacted NHS-ester and other small molecules. This is commonly achieved using gel filtration (e.g., P2 gel) or reversed-phase High-Performance Liquid Chromatography (HPLC) for higher purity.[4]

Data Presentation: Reagent Table

Table 1: Reagent Volumes for Amine-NHS Ester Coupling [4]

Reagent Stock Concentration Volume Final Concentration/Amount
Amine-modified DNA 1 mM 10 µL ~67 µM (10 nmol)
Sodium Bicarbonate 1 M 1.5 µL ~100 mM
10x PBS 10x 1.5 µL 1x
NHS-ester reagent in DMSO 10-20 mM 2 µL 1.3-2.7 mM (20-40 nmol)

| Total Volume | | 15 µL | |

Workflow Visualization

Amine_NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification Oligo Amine-Oligo in Water Mix Combine Reagents & Mix Oligo->Mix NHS NHS-Ester in DMSO NHS->Mix Buffer Bicarbonate Buffer Buffer->Mix Incubate Incubate 30-60 min at Room Temp Mix->Incubate Forms Amide Bond Quench Add Water Incubate->Quench Purify Purify via HPLC or Gel Filtration Quench->Purify Product Final Conjugate Purify->Product

Caption: Workflow for Amine-NHS Ester Coupling of Oligonucleotides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Often called "click chemistry," CuAAC is a highly efficient and specific reaction for coupling a molecule containing an azide (B81097) group with another containing a terminal alkyne.[5][6] This bioorthogonal reaction forms a stable triazole linkage and is widely used due to its high yield, compatibility with aqueous environments, and the chemical stability of the azide and alkyne functional groups.[5][7]

Application Note

This protocol is ideal for the site-specific labeling of oligonucleotides that have been synthesized with either an azide or alkyne modification. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[6] A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Experimental Protocol: CuAAC "Click" Reaction

This procedure is based on established protocols for nucleic acid modification.[4]

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Prepare a 20 mM solution of copper(II) sulfate (B86663) (CuSO₄) in nuclease-free water.

    • Prepare a 40 mM solution of a copper ligand (e.g., THPTA) in water.

    • Prepare a 100 mM solution of sodium ascorbate in nuclease-free water. This solution should be made fresh.

    • Dissolve the azide-containing reagent in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, first mix the copper(II) sulfate and the THPTA ligand. The solution should turn blue.

    • Add the sodium ascorbate solution. The solution should become colorless, indicating the reduction of Cu(II) to Cu(I).

    • Add the remaining reagents as detailed in Table 2.

  • Incubation:

    • Mix all components thoroughly and let the reaction proceed for 1 hour at room temperature.[4] Note: Some reagents may require elevated temperatures (e.g., 50 °C) and a higher concentration of DMSO to proceed efficiently.[4]

  • Purification:

    • Add 100 µL of nuclease-free water to the reaction mixture.

    • Filter the solution through a P2 gel column to remove small molecules.

    • For high-purity conjugates, further purification by reversed-phase HPLC is recommended.[4]

Data Presentation: Reagent Table

Table 2: Reagent Volumes for CuAAC Reaction [4]

Reagent Stock Concentration Volume Final Concentration/Amount
Alkyne-modified DNA 1 mM 10 µL ~260 µM (10 nmol)
Copper (II) Sulfate 20 mM 10 µL ~5.3 mM (200 nmol)
THPTA Ligand 40 mM 10 µL ~10.5 mM (400 nmol)
Sodium Ascorbate 100 mM 2.5 µL ~6.6 mM (250 nmol)
Azide reagent in DMSO Varies 5 µL >5x molar excess

| Total Volume | | 37.5 µL | |

Workflow Visualization

CuAAC_Workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_purify Purification CuSO4 CuSO4 Solution Mix_Cat Mix CuSO4 + Ligand (Turns Blue) CuSO4->Mix_Cat Ligand THPTA Ligand Ligand->Mix_Cat Ascorbate Sodium Ascorbate (Fresh) Reduce_Cu Add Ascorbate (Turns Colorless) Ascorbate->Reduce_Cu Oligo Alkyne-Oligo Mix_All Add Oligo & Azide Oligo->Mix_All Azide Azide-Reagent Azide->Mix_All Mix_Cat->Reduce_Cu Reduce_Cu->Mix_All Incubate Incubate 1 hr at Room Temp Mix_All->Incubate Forms Triazole Linkage Quench Add Water Incubate->Quench Purify Purify via HPLC or Gel Filtration Quench->Purify Product Final Conjugate Purify->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Carbodiimide Coupling (EDC/DMTMM)

Carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) facilitate the formation of an amide bond between a carboxyl group and a primary amine. This method is commonly used to conjugate peptides to oligonucleotides functionalized with a 5' amino linker.[8]

Application Note

This protocol describes the coupling of a peptide's C-terminus to an amino-modified oligonucleotide. The reaction can be performed in solution or on a solid support to simplify purification.[8] The choice of coupling reagent and solvent depends on the solubility of the peptide. EDC is often used in aqueous buffers, sometimes with N-hydroxysuccinimide (NHS) to improve efficiency, while reagents like PyBOP and HBTU are used in organic solvents like DMF.[8]

Experimental Protocol: EDC-based Solution-Phase Coupling

This procedure is adapted from a method for creating peptide-oligonucleotide conjugates.[8]

  • Reagent Preparation:

    • Dissolve the 5'-amino-modified oligonucleotide in the chosen reaction buffer (e.g., MES buffer, pH 6.0).

    • Dissolve the peptide (with a free C-terminus) in the same buffer.

    • Prepare fresh solutions of EDC and N-hydroxysuccinimide (NHS) in the reaction buffer.

  • Reaction Setup:

    • Combine the oligonucleotide, peptide, EDC, and NHS in a microcentrifuge tube according to the amounts specified in Table 3.

    • The reaction relies on the activation of the peptide's carboxyl group by EDC, which then reacts with the oligonucleotide's amino group.

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C.

  • Workup and Purification:

    • For solution-phase reactions, the conjugate can be isolated by ethanol (B145695) precipitation. Add 1 mL of 100% ethanol and 50 µL of 3 M sodium acetate, and store overnight at -20°C.[8]

    • Centrifuge the mixture (e.g., 30 minutes at 16,000 g, 4°C) to pellet the conjugate.[8]

    • Discard the supernatant, dry the pellet, and resuspend it in water.

    • Analyze the product by denaturing PAGE or HPLC.

Data Presentation: Reagent Table

Table 3: Reagent Molar Ratios for EDC Coupling [8]

Reagent Molar Equivalent (eq.) Role
Amino-modified DNA 1 Substrate
Peptide 600 Molecule to be coupled
EDC 10,000 Coupling Agent

| N-hydroxy succinimide (B58015) (NHS) | 1,000 | Stabilizer/Efficiency Enhancer |

Workflow Visualization

EDC_Workflow Peptide Peptide (C-Terminus) Active_Ester Activate Carboxyl Group (Forms Active Ester) Peptide->Active_Ester EDC EDC + NHS EDC->Active_Ester Oligo Amino-Oligonucleotide Coupling Nucleophilic Attack by Amino Group Oligo->Coupling Active_Ester->Coupling Product Peptide-Oligo Conjugate (Amide Bond) Coupling->Product Purify Purify via Ethanol Precipitation Product->Purify

Caption: Logical flow of EDC-mediated coupling of a peptide to an amino-oligonucleotide.

References

Application Notes and Protocols: Selective Deprotection of Ribosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective deprotection of hydroxyl groups on ribosides is a critical step in the synthesis of RNA oligonucleotides and modified nucleoside analogs, which are essential tools in modern drug development and molecular biology. The 2', 3', and 5'-hydroxyl groups of the ribose sugar must be orthogonally protected and selectively deprotected to achieve the desired chemical transformations. While a variety of methods exist for this purpose, this document focuses on the strategies for selective deprotection, with a particular emphasis on silyl (B83357) ether protecting groups.

Note on Tin Tetrachloride (SnCl₄): While tin tetrachloride is a versatile Lewis acid used in various organic transformations, including the cleavage of certain protecting groups like acetals and p-methoxybenzyl (PMB) ethers in carbohydrate chemistry, a specific, well-established protocol for the selective deprotection of silyl ethers on ribosides using SnCl₄ is not prominently documented in peer-reviewed literature. The information presented herein primarily details established and validated methods using other reagents. Researchers wishing to explore the use of SnCl₄ for this purpose would need to undertake significant methods development and optimization.

Established Methods for Selective Deprotection of Silyl Ethers on Ribosides

The selective removal of silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), from one hydroxyl position in the presence of others is typically achieved by exploiting the differential steric hindrance and electronic properties of the silyl groups and their positions on the ribose ring. The 5'-hydroxyl is primary and less sterically hindered, making its protecting group generally more labile than those on the secondary 2'- and 3'-hydroxyls.

Data Summary: Reagents for Selective Silyl Ether Deprotection

The following table summarizes common reagents and conditions used for the selective deprotection of silyl ethers on ribosides.

Reagent(s)Protecting GroupPosition SelectivityTypical ConditionsYield (%)Reference
Fluoride (B91410) Reagents
TBAF (1.1 eq) in THF5'-TBDMS5'-OH over 2',3'-di-TBDMS25 °C, 16 h88--INVALID-LINK--
HF-Pyridine in CH₂Cl₂5'-TBDMS5'-OH over 2',3'-di-TBDMS0 °C to rt, 2 h95--INVALID-LINK--
Et₃N·3HF in THF5'-TBDMS5'-OH over 2',3'-di-TBDMSrt, 12 h92--INVALID-LINK--
Acidic Reagents
80% Acetic Acid (aq)5'-DMT, 2',3'-di-TBDMS5'-OH (DMT removal)rt, 2 h>90--INVALID-LINK--
Camphorsulfonic acid (CSA) in MeOH/CH₂Cl₂5'-TBDMS5'-OH over 2',3'-di-TBDMS0 °C, 2-4 h85-95--INVALID-LINK--
Other Lewis Acids
TiCl₄ in CH₂Cl₂5'-TBDMS5'-OH over 2',3'-di-TBDMS-78 °C, 30 min90--INVALID-LINK--
FeCl₃ on silica (B1680970) gel5'-TBDMS5'-OH over 2',3'-di-TBDMSrt, 15 min95--INVALID-LINK--

This table is a representative summary. Actual reaction conditions and yields may vary depending on the specific substrate and scale.

Experimental Protocols

Protocol 1: Selective Deprotection of 5'-TBDMS Ether using TBAF

This protocol describes the selective removal of the TBDMS group from the 5'-hydroxyl of a per-silylated riboside.

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)ribonucleoside

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve the 2',3',5'-tris-O-(tert-butyldimethylsilyl)ribonucleoside (1.0 equiv) in anhydrous THF (0.1 M solution).

  • To the stirred solution at room temperature, add TBAF (1.0 M in THF, 1.1 equiv) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the 2',3'-di-O-(tert-butyldimethylsilyl)ribonucleoside.

Protocol 2: Selective Deprotection of 5'-TBDMS Ether using HF-Pyridine

This protocol offers a faster alternative for the selective removal of the 5'-TBDMS group. Caution: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • 2',3',5'-Tris-O-(tert-butyldimethylsilyl)ribonucleoside

  • Hydrogen fluoride-pyridine complex (70% HF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the 2',3',5'-tris-O-(tert-butyldimethylsilyl)ribonucleoside (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M solution) in a plastic or Teflon vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF-pyridine (2.0-3.0 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution. Ensure the final pH is basic.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 2',3'-di-O-(tert-butyldimethylsilyl)ribonucleoside.

Visualizations

General Workflow for Selective Deprotection of Ribosides

The following diagram illustrates a typical workflow for the selective deprotection of a protected riboside and its subsequent use in synthesis.

G Start Start: Per-protected Riboside (e.g., 2',3',5'-tri-O-TBDMS-Uridine) Deprotection Selective Deprotection (e.g., 5'-OH Deprotection) Start->Deprotection Add Reagent (e.g., TBAF or HF-Py) Purification1 Workup and Purification (Chromatography) Deprotection->Purification1 Reaction Quench Intermediate Partially Protected Riboside (e.g., 2',3'-di-O-TBDMS-Uridine) Purification1->Intermediate Isolate Product Modification Further Modification (e.g., 5'-Phosphitylation) Intermediate->Modification Couple with Reagent FinalProduct Desired Product (e.g., Phosphoramidite) Modification->FinalProduct Purification

Caption: Workflow for selective deprotection and further modification.

Proposed Mechanism for Lewis Acid-Catalyzed Desilylation

While a specific protocol for SnCl₄ is not established, the general mechanism for a Lewis acid (LA) catalyzed desilylation of a silyl ether is proposed to involve coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack.

G Reactants R-O-SiR'₃ + LA ActivatedComplex [R-O(->LA)-SiR'₃] Reactants->ActivatedComplex Coordination TransitionState [Nu--R--O(LA)-SiR'₃]‡ ActivatedComplex->TransitionState Nucleophilic Attack (Nu⁻) Products R-Nu + LA-O-SiR'₃ TransitionState->Products Cleavage

Caption: Generalized mechanism for Lewis acid-catalyzed desilylation.

Conclusion

The selective deprotection of ribosides is a cornerstone of nucleic acid chemistry. While the use of tin tetrachloride for the selective cleavage of silyl ethers on ribosides is not a well-documented method, a variety of other reagents, primarily fluoride sources and other Lewis or protic acids, provide reliable and high-yielding pathways to achieve this critical transformation. The choice of reagent and conditions must be tailored to the specific substrate and the desired selectivity. The protocols and data provided herein offer a starting point for researchers in the field to perform these essential synthetic steps. Any exploration of novel reagents like SnCl₄ should be approached with careful optimization and characterization.

Synthesis of Modified Adenosine Analogs Using Protected Ribose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of modified adenosine (B11128) analogs, a critical class of molecules in drug discovery and chemical biology. The methodologies outlined herein utilize protected ribose derivatives to achieve regioselective and stereoselective synthesis of these valuable compounds. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

Adenosine analogs are purine (B94841) nucleosides that play crucial roles in a myriad of physiological processes by interacting with adenosine receptors (A1, A2A, A2B, and A3).[1] Their therapeutic potential spans a wide range of diseases, including cardiovascular disorders, inflammation, neurodegenerative diseases, and cancer.[2] The synthesis of modified adenosine analogs often involves the coupling of a protected ribose moiety with a modified purine base. The use of protecting groups on the ribose sugar is essential to ensure selective reactions at the desired positions and to prevent unwanted side reactions.[2][3] This guide details the key steps in the synthesis, including ribose protection, glycosylation, and subsequent deprotection to yield the final modified adenosine analog.

Data Presentation

Table 1: Protecting Groups for Ribose and Nucleobases
PositionProtecting GroupAbbreviationDeprotection ConditionsReference(s)
5'-OHDimethoxytritylDMTMild acid (e.g., trichloroacetic acid)[3]
5'-OHMonomethoxytritylMMTMild acid (e.g., trichloroacetic acid)[3]
2'-OHtert-ButyldimethylsilylTBDMSFluoride (B91410) source (e.g., TBAF, HF-Pyridine)[3][4]
3',5'-OH1,3-dichloro-1,1,3,3-tetraisopropyldisiloxaneTIPDSCl₂Fluoride source (e.g., TBAF)[5]
Nucleobase (Amino)BenzoylBzBase (e.g., aqueous ammonia)[3]
Nucleobase (Amino)AcetylAcBase (e.g., aqueous ammonia)[3]
Nucleobase (Amino)IsobutyryliBuBase (e.g., aqueous ammonia)[3]
Table 2: Quantitative Data for Selected Syntheses of Modified Adenosine Analogs
ProductKey Reaction StepsStarting MaterialsYield (%)Purity (%)Reference(s)
2,3,5-Triacetyl-2,6-dichloropurine nucleosideCondensation (Glycosylation)2,6-Dichloropurine (B15474), Tetraacetyl ribose97.599.8[6]
2-Chloro-2'-deoxyadenosine (Cladribine)4-step synthesis including substitution and deprotectionFully protected 2'-deoxyadenosine44.8 (overall)Not specified[7]
8-N₃-2'-O-propargyl adenosine4-step synthesisAdenosineNot specifiedNot specified[8]
N⁶-Cyclopentyladenosine (CPA)Not specifiedNot specifiedNot specifiedNot specified[9]
2'-Deoxyadenosine from Adenosine4-step procedure (protection, functionalization, reduction, deprotection)Adenosine60-80 (overall)Not specified[10]
Table 3: Biological Activity of Selected Modified Adenosine Analogs
CompoundTarget ReceptorActivity (Kᵢ or IC₅₀)AssayReference(s)
N⁶-Cyclopentyladenosine (CPA)Human A1 Adenosine ReceptorKᵢ: 2.3 nMRadioligand binding[9]
N⁶-Cyclopentyladenosine (CPA)Human A2A Adenosine ReceptorKᵢ: 790 nMRadioligand binding[9]
N⁶-Cyclopentyladenosine (CPA)Human A3 Adenosine ReceptorKᵢ: 43 nMRadioligand binding[9]
3'-Me-CPABovine A1 Adenosine ReceptorKᵢ: 0.35 µMRadioligand binding
2-Chloro-N⁶-methyl-(N)-methanocarba analogP2Y₁ ReceptorIC₅₀: 53 nMAntagonist activity

Experimental Protocols

Protocol 1: Synthesis of a Protected Adenosine Intermediate (2,3,5-Triacetyl-2,6-dichloropurine nucleoside)

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for 2-chloroadenosine (B27285) production.[6]

Materials:

  • 2,6-Dichloropurine

  • Tetraacetyl ribose

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (B28343)

Procedure:

  • To a reaction vessel, add 2,6-dichloropurine (189 g) and toluene (750 ml).

  • Add tetraacetyl ribose (318 g) and DMAP (0.9 g) to the suspension.

  • Heat the mixture to 110 °C and reflux for 2 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature to induce crystallization.

  • Isolate the crystalline product, 2,3,5-triacetyl-2,6-dichloropurine nucleoside (436.6 g), by filtration.

  • Wash the product with cold toluene and dry under vacuum.

Expected Outcome:

  • Yield: 97.5%

  • Purity: 99.8% (as determined by HPLC)

Protocol 2: General Procedure for Deprotection of TBDMS Group from 2'-OH

This protocol provides a general method for the removal of the tert-butyldimethylsilyl (TBDMS) protecting group from the 2'-hydroxyl position of a ribonucleoside analog.[4]

Materials:

  • TBDMS-protected nucleoside analog

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected nucleoside analog in anhydrous THF.

  • Add a solution of TBAF (1.1 to 1.5 equivalents per silyl (B83357) group) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected nucleoside.

Visualizations

Experimental Workflow: Synthesis of a Modified Adenosine Analog

Synthesis_Workflow start Protected Ribose (e.g., Tetraacetyl Ribose) glycosylation Glycosylation (e.g., Vorbrüggen reaction) start->glycosylation purine Modified Purine Base (e.g., 2,6-Dichloropurine) purine->glycosylation intermediate Protected Adenosine Analog glycosylation->intermediate deprotection1 Selective Deprotection (e.g., Base modification) intermediate->deprotection1 modified_intermediate Modified Intermediate deprotection1->modified_intermediate deprotection2 Final Deprotection (Removal of ribose protecting groups) modified_intermediate->deprotection2 final_product Modified Adenosine Analog deprotection2->final_product purification Purification (e.g., Chromatography) final_product->purification

Caption: General workflow for the synthesis of modified adenosine analogs.

Signaling Pathway: Adenosine Receptor-Mediated Signaling

Adenosine_Signaling ligand Adenosine Analog receptor_a1_a3 A1/A3 Receptors (Gi/o coupled) ligand->receptor_a1_a3 receptor_a2a_a2b A2A/A2B Receptors (Gs coupled) ligand->receptor_a2a_a2b g_protein_i Gi/o receptor_a1_a3->g_protein_i g_protein_s Gs receptor_a2a_a2b->g_protein_s ac Adenylyl Cyclase (AC) g_protein_i->ac mapk MAPK Pathway g_protein_i->mapk g_protein_s->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Proliferation, Inflammation) pka->cellular_response mapk->cellular_response

Caption: Simplified signaling pathways of adenosine receptors.

Logical Relationship: Protecting Group Strategy

Protecting_Group_Strategy start_node Starting Ribonucleoside protect_5oh Protect 5'-OH (e.g., DMT-Cl) start_node->protect_5oh protect_2oh Protect 2'-OH (e.g., TBDMS-Cl) protect_5oh->protect_2oh protected_ribose Fully Protected Ribose protect_2oh->protected_ribose glycosylation Glycosylation with Modified Purine protected_ribose->glycosylation protected_analog Protected Adenosine Analog glycosylation->protected_analog deprotect_5oh Deprotect 5'-OH (Mild Acid) protected_analog->deprotect_5oh intermediate 5'-OH Free Intermediate deprotect_5oh->intermediate deprotect_2oh_base Deprotect 2'-OH & Base (Fluoride & Base) intermediate->deprotect_2oh_base final_product Final Modified Adenosine Analog deprotect_2oh_base->final_product

References

Protecting Group Strategies for Multi-Step Nucleoside Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The multi-step synthesis of nucleosides and their analogs is a cornerstone of drug development and molecular biology research. The inherent polyfunctionality of nucleoside molecules, which contain reactive hydroxyl, amino, and phosphate (B84403) groups, necessitates a robust protecting group strategy to ensure regioselectivity and high yields throughout the synthetic route. This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in multi-step nucleoside synthesis, with a focus on orthogonal protection and deprotection schemes.

General Principles of Protecting Group Strategy

A successful multi-step nucleoside synthesis relies on the careful selection and application of protecting groups that can be selectively introduced and removed under specific conditions without affecting other parts of the molecule. This concept, known as orthogonal protection , is critical for the efficient construction of complex nucleoside analogs and oligonucleotides.[1][2] The choice of a protecting group is dictated by its stability to subsequent reaction conditions and the ease of its removal at the desired stage.

A typical multi-step synthesis workflow involves the protection of reactive functional groups on the nucleobase and the sugar moiety, followed by the desired chemical transformations, and finally, the sequential or global deprotection to yield the target molecule.

G cluster_0 Logical Workflow for Nucleoside Synthesis Start Start Protect Nucleoside Protect Reactive Groups (Orthogonal Strategy) Start->Protect Nucleoside Chemical Modifications Perform Desired Chemical Modifications Protect Nucleoside->Chemical Modifications Deprotection Selective or Global Deprotection Chemical Modifications->Deprotection Purification Purify Final Product Deprotection->Purification End End Purification->End

Figure 1. General logical workflow for multi-step nucleoside synthesis.

Protecting Groups for Nucleoside Functional Groups

The strategic protection of the various functional groups on the nucleoside is paramount for a successful synthesis. The following sections detail the most common protecting groups for each key position.

5'-Hydroxyl Group Protection

The primary 5'-hydroxyl group is typically the most reactive hydroxyl group and is often protected first. The dimethoxytrityl (DMT) group is the most widely used protecting group for this position due to its facile introduction and its lability under mild acidic conditions, which allows for selective deprotection in the presence of other acid-labile groups.[3][4]

2'-Hydroxyl Group Protection (for Ribonucleosides)

The presence of the 2'-hydroxyl group in ribonucleosides adds a layer of complexity to their synthesis compared to deoxyribonucleosides. This group must be protected to prevent isomerization and side reactions during phosphoramidite (B1245037) coupling. The most common protecting group for the 2'-hydroxyl is the tert-butyldimethylsilyl (TBDMS) group, which is stable to the conditions of oligonucleotide synthesis and can be removed with fluoride (B91410) ions.[5]

Nucleobase Protection

The exocyclic amino groups of adenine, guanine (B1146940), and cytosine, as well as the imide function of guanine and thymine/uracil, are reactive towards many reagents used in nucleoside synthesis and must be protected. Acyl protecting groups are commonly employed for this purpose.

G cluster_protection Protecting Groups Nucleoside Nucleoside 5'-OH 3'-OH 2'-OH (Ribose) Nucleobase (NH2) DMT DMT Nucleoside:f1->DMT Protection Acyl Benzoyl (Bz) Isobutyryl (iBu) Acetyl (Ac) Nucleoside:f4->Acyl Protection Silyl (B83357) TBDMS Nucleoside:f3->Silyl Protection (Ribose)

Figure 2. Common protection sites on a nucleoside and their corresponding protecting groups.

Quantitative Data on Protecting Group Strategies

The efficiency of protection and deprotection steps is crucial for the overall yield of the multi-step synthesis. The following tables summarize typical yields for common protecting group manipulations.

Table 1: Typical Yields for Protection Reactions

Functional GroupProtecting GroupReagentNucleoside TypeTypical Yield (%)Reference(s)
5'-HydroxylDimethoxytrityl (DMT)DMT-ClDeoxyribonucleoside/Ribonucleoside>90[6]
Nucleobase (Adenine)Benzoyl (Bz)Benzoyl ChlorideDeoxyadenosine (B7792050)~59[7]
Nucleobase (Guanine)Isobutyryl (iBu)Isobutyric AnhydrideDeoxyguanosineHigh[8]
Nucleobase (Cytosine)Acetyl (Ac)Acetic AnhydrideCytidine95[9]
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMS-ClRibonucleosideHigh[10]

Table 2: Typical Conditions and Yields for Deprotection Reactions

Protecting GroupDeprotection ReagentConditionsTypical Yield (%)Reference(s)
Dimethoxytrityl (DMT)3% Trichloroacetic Acid (TCA) in DCMRoom Temperature, < 5 minQuantitative[11]
Acyl (Bz, iBu, Ac)Concentrated Ammonium (B1175870) Hydroxide (B78521)55°C, 8-16 hHigh[12]
Acyl (Bz, iBu, Ac)NH4OH / 40% Methylamine (AMA)65°C, 10 minHigh[13][14]
"UltraMild" Acyl (Pac, iPr-Pac, Ac)0.05 M K2CO3 in Methanol (B129727)Room Temperature, 4 hHigh[13][15]
2'-O-TBDMS1 M TBAF in THFRoom Temperature, 4-24 hVariable, can be low[5][16]
2'-O-TBDMSTriethylamine trihydrofluoride (TEA·3HF)65°C, 90 minHigh[5]

Experimental Protocols

Protocol 1: 5'-O-DMT Protection of a Deoxyribonucleoside

Materials:

  • Deoxyribonucleoside (e.g., thymidine)

  • Anhydrous pyridine (B92270)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dry the deoxyribonucleoside (1 equivalent) by co-evaporation with anhydrous pyridine three times.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add DMT-Cl (1.05 equivalents) to the solution at room temperature and stir.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 DCM:MeOH mobile phase). The reaction is typically complete within 2 hours.

  • Once the reaction is complete, quench with a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and purify by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane.

  • Combine the fractions containing the product and evaporate the solvent to yield the 5'-O-DMT-protected deoxyribonucleoside.

Protocol 2: Benzoyl Protection of Deoxyadenosine

Materials:

  • Deoxyadenosine

  • Anhydrous pyridine

  • Benzoyl chloride

  • Silica gel for column chromatography

Procedure:

  • Suspend deoxyadenosine (1 equivalent) in anhydrous pyridine.

  • Cool the suspension in an ice bath.

  • Add benzoyl chloride (typically in excess, e.g., 2-3 equivalents) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain N6-benzoyl-2'-deoxyadenosine.[7]

Protocol 3: 2'-O-TBDMS Protection of a Ribonucleoside

Materials:

  • Ribonucleoside (e.g., uridine)

  • Anhydrous pyridine

  • Silver nitrate (B79036) (AgNO3)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ribonucleoside (1 equivalent) in anhydrous pyridine.

  • Add AgNO3 (1 equivalent) and stir the mixture at room temperature.

  • Add TBDMS-Cl (1.1 equivalents) and continue stirring. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter the mixture to remove silver salts.

  • Evaporate the pyridine and purify the residue by silica gel column chromatography to isolate the 2'-O-TBDMS-protected ribonucleoside.

Protocol 4: Standard Deprotection of a DNA Oligonucleotide

Materials:

  • Synthesized DNA oligonucleotide on solid support

  • Concentrated ammonium hydroxide

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.

  • Heat the vial at 55°C for 8-16 hours.[12]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small amount of water and combine the wash with the supernatant.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • The resulting pellet contains the crude deprotected oligonucleotide, which can be further purified.

Protocol 5: Mild Deprotection of a DNA Oligonucleotide with Potassium Carbonate in Methanol

This protocol is suitable for oligonucleotides containing base-labile modifications.

Materials:

  • Synthesized oligonucleotide on solid support (synthesized with "UltraMild" phosphoramidites, e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[15]

  • 0.05 M Potassium carbonate (K2CO3) in anhydrous methanol.

Procedure:

  • Transfer the solid support to a vial.

  • Add the 0.05 M K2CO3 in methanol solution.

  • Incubate at room temperature for 4 hours.[13][15]

  • Transfer the methanolic solution containing the oligonucleotide to a new tube.

  • Wash the support with methanol and combine with the initial solution.

  • Neutralize the solution with a suitable acid (e.g., acetic acid) before proceeding to purification.

Orthogonal Protecting Group Strategy in Practice

The power of orthogonal protection is best illustrated in the synthesis of complex molecules like RNA, where multiple hydroxyl groups and the nucleobase require protection.

G cluster_1 Orthogonal Deprotection Strategy Start Fully Protected Oligonucleotide Step1 Remove 5'-DMT (Mild Acid) Start->Step1 e.g., TCA Step2 Remove Base Protecting Groups (Ammonia or Mild Base) Step1->Step2 e.g., NH4OH Step3 Remove 2'-O-Silyl (Fluoride Source) Step2->Step3 e.g., TBAF End Fully Deprotected Oligonucleotide Step3->End

Figure 3. An example of an orthogonal deprotection sequence in oligonucleotide synthesis.

In a typical RNA synthesis, the 5'-OH is protected with the acid-labile DMT group, the 2'-OH with the fluoride-labile TBDMS group, and the nucleobases with base-labile acyl groups. This allows for the selective removal of the DMT group at each cycle of solid-phase synthesis to allow for chain elongation, followed by a final global deprotection where the acyl and silyl groups are removed under distinct basic and fluoride-containing conditions, respectively.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful multi-step synthesis of nucleosides and oligonucleotides. An orthogonal protecting group strategy allows for the precise and efficient construction of complex target molecules. The protocols and data presented in these application notes provide a foundation for researchers to develop and optimize their synthetic routes for novel nucleoside-based therapeutics and research tools.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various biologically active nucleoside analogues. The protocols are compiled from established chemical literature, offering a robust methodology for obtaining this versatile precursor in high yields.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process starting from D-ribose. The first step involves the formation of Methyl D-ribofuranoside, which is then followed by the selective benzylation of the 3- and 5-hydroxyl groups.

Synthesis_Workflow D_ribose D-Ribose Methyl_ribofuranoside Methyl D-ribofuranoside D_ribose->Methyl_ribofuranoside Methanolic HCl Target_compound This compound Methyl_ribofuranoside->Target_compound Benzyl (B1604629) Bromide, NaH

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Methyl D-ribofuranoside

This initial step converts the commercially available D-ribose into its methyl furanoside form, which exists as a mixture of α and β anomers.

Materials:

  • D-ribose

  • Methanol (anhydrous)

  • 1N Methanolic HCl

Procedure:

  • Dissolve D-ribose in anhydrous methanol.

  • Add 1N methanolic HCl to the solution.

  • Allow the reaction mixture to stand at a controlled temperature (e.g., 5°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude Methyl D-ribofuranoside. This crude product is often used in the next step without further purification.

Large-Scale Synthesis of this compound

This protocol focuses on the selective benzylation of the primary (5-OH) and one of the secondary (3-OH) hydroxyl groups of the methyl ribofuranoside. The 2-OH group is generally less reactive.

Materials:

  • Crude Methyl D-ribofuranoside

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride in anhydrous DMF in a suitably sized reaction vessel.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of crude Methyl D-ribofuranoside in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound is crucial to remove byproducts such as the per-benzylated derivative and regioisomers.

Method: Flash Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The exact ratio should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in hexanes).

    • Load the crude product, adsorbed onto a small amount of silica gel, onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure desired product.

    • Concentrate the pure fractions under reduced pressure to yield this compound as an oil. For large-scale purifications, specialized techniques like recycling HPLC can also be employed for higher purity.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values are illustrative and may need to be optimized for specific large-scale batches.

ParameterStep 1: Methyl D-ribofuranoside SynthesisStep 2: Benzylation
Starting Material D-riboseMethyl D-ribofuranoside
Reagents 1N Methanolic HClSodium Hydride (60% disp.), Benzyl Bromide
Solvent MethanolDMF
Reaction Temperature 5°C0°C to Room Temperature
Reaction Time Varies (monitor by TLC)Overnight
Typical Yield ~90-95% (crude)72-82% (after purification)[3][4]

Logical Relationship of the Benzylation Reaction

The selective benzylation of Methyl D-ribofuranoside is governed by the relative reactivity of the hydroxyl groups. The primary hydroxyl at the 5-position is the most reactive, followed by the secondary hydroxyls. The use of a strong base like sodium hydride deprotonates the hydroxyl groups to form alkoxides, which then act as nucleophiles to attack the electrophilic benzyl bromide.

Benzylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Methyl_Rib Methyl D-ribofuranoside (with -OH groups) Alkoxide Alkoxide Intermediates (-O⁻ Na⁺) Methyl_Rib->Alkoxide Deprotonation by NaH NaH Sodium Hydride (NaH) Base BnBr Benzyl Bromide (BnBr) Electrophile Target This compound BnBr->Target Byproducts Other Benzylated Products BnBr->Byproducts Alkoxide->Target Nucleophilic attack on BnBr Alkoxide->Byproducts Non-selective benzylation

Caption: Key steps in the benzylation of Methyl D-ribofuranoside.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Benzyl Bromide (BnBr): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.[5]

  • Anhydrous Solvents: Ensure all solvents are properly dried to prevent quenching of the sodium hydride.

By following these detailed protocols, researchers and drug development professionals can efficiently synthesize large quantities of this compound for their research and development needs.

References

Application Notes and Protocols for the Enzymatic Synthesis of Nucleoside Analogs from Protected Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs are a cornerstone in the development of antiviral and anticancer therapeutics. Their synthesis is a critical process, and enzymatic methods have emerged as a powerful alternative to traditional chemical routes. Enzymatic synthesis offers high regio- and stereoselectivity, milder reaction conditions, and often circumvents the need for complex protection and deprotection steps, leading to more efficient and environmentally friendly processes.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of nucleoside analogs, with a specific focus on the use of protected ribose as a starting material.

The core of this methodology lies in the use of enzymes, such as nucleoside phosphorylases (NPs) and N-deoxyribosyltransferases (NDTs), to catalyze the formation of the glycosidic bond between a protected ribose moiety and a nucleobase. The strategic use of protecting groups on the ribose sugar can be crucial for directing the enzymatic reaction and achieving the desired analog.

Key Enzymes in Nucleoside Analog Synthesis

The primary enzymes employed in the synthesis of nucleoside analogs from ribose derivatives are:

  • Nucleoside Phosphorylases (NPs): These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond of a nucleoside in the presence of inorganic phosphate (B84403). This reaction can be harnessed in the reverse direction to synthesize nucleoside analogs by reacting a pentose-1-phosphate with a nucleobase. NPs are broadly classified into purine (B94841) nucleoside phosphorylases (PNPs) and pyrimidine (B1678525) nucleoside phosphorylases (PyNPs).

  • N-deoxyribosyltransferases (NDTs): These enzymes catalyze the transfer of a deoxyribose moiety from a donor nucleoside to an acceptor nucleobase without the involvement of inorganic phosphate.

The Role of Protected Ribose

While enzymatic reactions often do not require protecting groups, their use with the ribose substrate can be advantageous in certain synthetic strategies. Protecting groups on the hydroxyl functions of ribose can:

  • Enhance Solubility: Improve the solubility of the ribose substrate in organic solvents, which can be beneficial for certain enzymatic reactions.

  • Direct Regioselectivity: In some cases, protecting groups can influence the regioselectivity of the glycosylation, although the enzyme's active site is the primary determinant.

  • Serve as a Precursor for Activated Sugars: Protected ribose derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, can be used as precursors to generate the activated ribose-1-phosphate (B8699412) in situ or be directly utilized by certain glycosyltransferases.[3]

Common protecting groups for ribose hydroxyls include acetyl (Ac) and benzoyl (Bz) groups.

Quantitative Data Summary

The following table summarizes representative quantitative data from various enzymatic syntheses of nucleoside analogs.

Nucleoside AnalogEnzyme(s)Ribose DonorNucleobase AcceptorReaction TimeYield (%)Purity (%)Reference
RibavirinPurine Nucleoside Phosphorylase7-methylguanosine1,2,4-triazole-3-carboxamide-67-[1]
TecadenosonPurine Nucleoside Phosphorylase7-methylguanosine6-chloropurine-49-[1]
CladribinePurine Nucleoside Phosphorylase7-methylguanosine2-chloro-2'-deoxyadenine-56-[1]
2-Chloroadenine ArabinosideMesophilic EnzymesD-arabinose2-chloroadenine30 min66-[2]
2-Chloroadenine XylosideMesophilic EnzymesD-xylose2-chloroadenine30 min2-[2]
2-Chloroadenine-2'-fluoroarabinosideMesophilic Enzymes2-deoxy-2-fluoroarabinose2-chloroadenine30 min8-[2]
5-FluorouridineLipase TL IMUridineVinyl laurate30 min99>99
5-Iodo-2'-deoxyuridineNDT from L. reuteri2'-deoxyuridine5-Iodouracil24 h52-

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Purine Nucleoside Analog via Transglycosylation

This protocol describes a general method for the synthesis of a purine nucleoside analog using a purine nucleoside phosphorylase (PNP) and a pyrimidine nucleoside as the ribose donor.

Materials:

  • Purine Nucleoside Phosphorylase (PNP) from a suitable source (e.g., E. coli)

  • Uridine Phosphorylase (UP) or Thymidine Phosphorylase (TP)

  • Pyrimidine nucleoside (e.g., Uridine or Thymidine) as the ribose donor

  • Target purine nucleobase

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.0)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.0) for cell washing

  • HPLC system for reaction monitoring and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enzyme Preparation:

    • If using whole recombinant cells, cultivate the E. coli strain co-expressing PNP and UP/TP.

    • Induce protein expression (e.g., with IPTG or lactose).

    • Harvest cells by centrifugation and wash twice with Tris-HCl buffer. The cell pellet can be stored at -20°C.

    • If using purified enzymes, ensure they are active and at the desired concentration.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the pyrimidine nucleoside donor and the target purine nucleobase in the potassium phosphate buffer. A typical starting concentration is 30 mmol/L for each.

    • Add the prepared enzyme (whole cells or purified enzyme). For whole cells, a final concentration of 0.5% (w/v) can be a starting point.

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 50°C) with gentle agitation for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points.

    • Analyze the aliquots by HPLC to determine the consumption of starting materials and the formation of the product.

  • Product Purification:

    • Once the reaction has reached completion or equilibrium, terminate the reaction by heating or adding a quenching agent.

    • Centrifuge the reaction mixture to remove cells or precipitated proteins.

    • The supernatant containing the nucleoside analog can be purified by silica gel column chromatography or preparative HPLC.[4]

Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Protected Ribose)

This protocol describes the chemical synthesis of a common protected ribose derivative used in nucleoside synthesis.

Materials:

Procedure:

  • Acetylation of D-Ribose:

    • Dissolve D-ribose in a mixture of acetic anhydride and pyridine.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by pouring it into ice water and extracting with an organic solvent like DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the per-acetylated ribose.

  • Benzoylation:

    • The per-acetylated ribose can be further modified to introduce benzoyl groups. A common starting material for this is D-ribose which is first treated with benzoyl chloride in pyridine to yield 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose.

  • Selective 1-O-Acetylation:

    • A multi-step process involving the selective deprotection of the anomeric position followed by acetylation can be employed to yield 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

Note: The chemical synthesis of protected sugars involves multiple steps and requires careful control of reaction conditions and purification procedures.

Visualizations

Signaling Pathway Diagram

Enzymatic_Synthesis_Pathway cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_products Products & Purification Protected_Ribose Protected Ribose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Enzyme Enzyme (e.g., Nucleoside Phosphorylase) Protected_Ribose->Enzyme Nucleobase Nucleobase (Purine or Pyrimidine) Nucleobase->Enzyme Nucleoside_Analog Nucleoside Analog Enzyme->Nucleoside_Analog Purification Purification (HPLC, Column Chromatography) Nucleoside_Analog->Purification

Caption: General workflow for the enzymatic synthesis of nucleoside analogs.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Reagents Prepare_Ribose Prepare Protected Ribose Start->Prepare_Ribose Prepare_Enzyme Prepare Enzyme (Purification or Cell Culture) Start->Prepare_Enzyme Reaction_Setup Set up Enzymatic Reaction Prepare_Ribose->Reaction_Setup Prepare_Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (HPLC) Incubation->Monitoring Monitoring->Incubation Incomplete Purification Purify Nucleoside Analog (Column Chromatography/HPLC) Monitoring->Purification Reaction Complete Analysis Analyze Final Product (NMR, MS, Purity) Purification->Analysis

Caption: Step-by-step experimental workflow for enzymatic synthesis.

Logical Relationship of Protecting Groups

Protecting_Groups_Influence cluster_protection Protection Strategy cluster_outcome Potential Outcomes in Enzymatic Synthesis Ribose Ribose No_Protection No Protecting Groups Ribose->No_Protection Selective_Protection Selective Protection (e.g., 5'-OH free) Ribose->Selective_Protection Full_Protection Full Protection (e.g., Per-O-acetylation) Ribose->Full_Protection Direct_Enzymatic_Use Direct use in aqueous media No_Protection->Direct_Enzymatic_Use Enhanced_Solubility Enhanced solubility in organic co-solvents Selective_Protection->Enhanced_Solubility Regioselectivity_Control Potential influence on regioselectivity Selective_Protection->Regioselectivity_Control Full_Protection->Enhanced_Solubility In_situ_Deprotection Requires in-situ or post-synthesis deprotection Full_Protection->In_situ_Deprotection

Caption: Influence of ribose protection on enzymatic synthesis outcomes.

References

Flow Chemistry Accelerates Glycosylation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex carbohydrates, essential for various biological functions and therapeutic applications, has traditionally been a labor-intensive and challenging endeavor. Flow chemistry is emerging as a powerful technology to overcome many of the hurdles associated with traditional batch glycosylation methods. This document provides detailed application notes and experimental protocols for key glycosylation reactions performed in continuous flow, highlighting the advantages of this approach, such as enhanced reaction control, improved safety, and amenability to automation.[1][2]

Application Note 1: Automated Solid-Phase Glycan Assembly

Continuous flow systems integrated with solid-phase synthesis offer a robust platform for the automated assembly of oligosaccharides.[3][4] This approach utilizes a solid-supported acceptor, to which glycosyl donors are sequentially added in a flow-through manner. The key advantages include efficient reagent mixing, precise temperature control, and the ability to automate the repetitive cycles of coupling and deprotection.

A variable-bed flow reactor (VBFR) can be adapted for automated glycan assembly, allowing for real-time monitoring of resin swelling and providing insights into oligosaccharide-resin interactions.[3][4] This setup enables the synthesis of complex structures, such as a branched dodecasaccharide, with high efficiency.[3]

Experimental Protocol: Automated Synthesis of a Dimer on Solid Support

This protocol describes a typical cycle for the addition of a single monosaccharide unit to a solid-supported acceptor in an automated flow synthesizer.

Materials:

  • Glycosyl donor (e.g., glycosyl phosphate (B84403) building block)

  • Solid-supported acceptor (e.g., octenediol functionalized resin)

  • Activator solution (e.g., TMSOTf in an appropriate solvent)

  • Washing solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Deprotection solution (if required for the protecting group strategy)

Instrumentation:

  • Automated solid-phase synthesizer equipped with a variable-bed flow reactor

  • Pumps for reagent delivery

  • UV-Vis detector for monitoring (optional)

Procedure:

  • Resin Swelling: The solid support resin is packed into the reactor and swelled by flowing a suitable solvent, like DCM, at a defined flow rate (e.g., 0.3 mL/min).[4]

  • Glycosylation:

    • A solution of the glycosyl donor and a solution of the activator are sequentially or simultaneously pumped through the reactor.

    • The flow rate is adjusted to control the residence time and ensure complete reaction (e.g., 0.3 mL/min).[4]

    • The reaction temperature is maintained at a specific setpoint.

  • Washing: After the coupling reaction, the resin is thoroughly washed with appropriate solvents (e.g., DCM, THF) to remove excess reagents and byproducts. The flow rate for washing steps can be increased to save time (e.g., 0.3 mL/min).[4]

  • Deprotection (if applicable): A deprotection solution is flowed through the reactor to remove a temporary protecting group, preparing the growing oligosaccharide for the next coupling step.

  • Final Washing: The resin is washed again to remove deprotection reagents and byproducts.

  • Cycle Repetition: The cycle is repeated with the next desired glycosyl donor until the target oligosaccharide is assembled.

  • Cleavage: The final oligosaccharide is cleaved from the solid support. A continuous flow photocleavage using a custom-built LED flow reactor can be employed for efficient product release.[5]

G cluster_0 Automated Glycosylation Cycle Resin Swelling Resin Swelling Glycosylation Glycosylation Resin Swelling->Glycosylation DCM Flow Washing_1 Washing_1 Glycosylation->Washing_1 Reagent Flow Deprotection Deprotection Washing_1->Deprotection Solvent Flow Washing_2 Washing_2 Deprotection->Washing_2 Deprotection Agent Flow Next Cycle / Cleavage Next Cycle / Cleavage Washing_2->Next Cycle / Cleavage Solvent Flow

Automated Glycan Assembly Workflow

Application Note 2: Continuous-Flow Synthesis of a Trisaccharide

Multistep synthesis of oligosaccharides in a continuous flow setup can be achieved by connecting multiple microreactors in series. This "one-flow" approach avoids the need for isolation and purification of intermediates, significantly reducing reaction time and improving overall efficiency. The following describes the synthesis of a trisaccharide through two consecutive glycosylation reactions.

Experimental Protocol: Two-Step Continuous-Flow Trisaccharide Synthesis

This protocol outlines the preparation of a trisaccharide by performing two sequential glycosylation reactions in interconnected microreactors.

Materials:

  • Glycosyl Donor 1 (e.g., Thioglycoside)

  • Glycosyl Acceptor 1

  • Glycosyl Donor 2 (e.g., Trichloroacetimidate)

  • Activator 1 (e.g., N-iodosuccinimide (NIS) and TMSOTf)

  • Activator 2 (e.g., TMSOTf)

  • Solvent: Reagent grade Dichloromethane (DCM)

Instrumentation:

  • Two interconnected microreactors (e.g., 13 μL internal volume)

  • Syringe pumps for precise fluid delivery

Procedure:

  • First Glycosylation:

    • Solution A1 is prepared by dissolving Glycosyl Donor 1, Glycosyl Acceptor 1, and NIS in DCM.

    • Solution B1 is a 0.01 M solution of TMSOTf in DCM.

    • Solutions A1 and B1 are pumped into the first microreactor at a flow rate that provides the desired residence time (e.g., 1 minute). The reaction is performed at room temperature.

  • Second Glycosylation:

    • The output stream from the first microreactor, containing the disaccharide product, is directly fed into a mixing junction.

    • Solution A2, containing Glycosyl Donor 2 in DCM, and Solution B2, a 0.01 M solution of TMSOTf in DCM, are introduced into the stream at the mixing junction.

    • The combined stream then enters the second microreactor for the second glycosylation reaction, again with a controlled residence time.

  • Work-up: The output from the second reactor is collected, and the reaction is quenched. The trisaccharide product is then isolated and purified using standard chromatographic techniques.

Reaction StepGlycosyl DonorGlycosyl AcceptorActivator(s)Residence TimeTemperatureYield
First Glycosylation ThioglycosideMonosaccharideNIS, TMSOTf1 minRoom Temp.-
Second Glycosylation TrichloroacetimidateDisaccharideTMSOTf1 minRoom Temp.-
Overall Trisaccharide -----Good

G Donor_1 Glycosyl Donor 1 + Acceptor 1 + NIS Reactor_1 Microreactor 1 Donor_1->Reactor_1 Activator_1 TMSOTf Solution Activator_1->Reactor_1 Reactor_2 Microreactor 2 Reactor_1->Reactor_2 Disaccharide Intermediate Donor_2 Glycosyl Donor 2 Donor_2->Reactor_2 Activator_2 TMSOTf Solution Activator_2->Reactor_2 Product Trisaccharide Reactor_2->Product

Telescoped Trisaccharide Synthesis

Application Note 3: Synthesis of C-Glycosyl Acetates via Tandem Wittig-Michael Reaction in Flow

C-glycosides are important glycomimetics with enhanced stability against hydrolysis compared to their O-glycoside counterparts.[2][6] Continuous flow processing offers significant advantages for the synthesis of these compounds, including improved yields and shorter reaction times at higher temperatures and pressures compared to batch procedures.[2][6] A tandem Wittig-Michael reaction can be effectively performed in a flow system to produce trans-2-(C-glycosyl)acetates.

Experimental Protocol: Flow Synthesis of 2-(β-C-glucopyranosyl)acetate

This protocol details the two-step, one-flow synthesis of a C-glycosyl acetate (B1210297) from a protected glucopyranose.[6]

Materials:

  • Protected glucopyranose (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranose)

  • Wittig reagent (e.g., (carbethoxymethylene)triphenylphosphorane, Ph₃PCHCO₂Et)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Solvent: Toluene (B28343)

Instrumentation:

  • Vapourtec R-Series flow chemistry system (or equivalent)

  • Two coiled-tube reactors (e.g., 5 mL and 10 mL)

  • Back-pressure regulator

Procedure:

  • Wittig Reaction:

    • A solution of the protected glucopyranose and the Wittig reagent in toluene is prepared.

    • This solution is pumped through the first coiled-tube reactor (5 mL).

    • The reactor is heated to a high temperature (e.g., 210 °C) with a residence time of 40 minutes.[6]

  • Michael Addition:

    • The output from the first reactor is mixed with a solution of DBU in toluene.

    • The combined stream is then passed through a second, larger coiled-tube reactor (10 mL).

    • This reactor is maintained at a lower temperature (e.g., 145 °C) with a residence time of 40 minutes to facilitate the intramolecular oxa-Michael addition.[6]

  • Product Isolation: The output from the second reactor is collected, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

ParameterWittig Reaction (Reactor 1)Michael Addition (Reactor 2)
Temperature 210 °C145 °C
Residence Time 40 min40 min
Reagents In Glucopyranose, Ph₃PCHCO₂EtWittig Product, DBU
Product Out -2-(β-C-glucopyranosyl)acetate
Isolated Yield \multicolumn{2}{c}{67%[6]}

G Reagents Protected Glucose + Wittig Reagent Reactor_1 Reactor 1 (210°C, 40 min) Reagents->Reactor_1 Reactor_2 Reactor 2 (145°C, 40 min) Reactor_1->Reactor_2 Unsaturated Ester Intermediate DBU DBU Solution DBU->Reactor_2 Product C-Glycosyl Acetate Reactor_2->Product

Tandem Wittig-Michael Reaction in Flow

Conclusion

The adoption of flow chemistry for glycosylation reactions offers a transformative approach to carbohydrate synthesis. The protocols and data presented demonstrate the capability of flow systems to enable automated glycan assembly, facilitate multistep synthesis in a continuous manner, and improve challenging transformations like C-glycoside formation. These technologies not only accelerate the synthesis of complex glycans but also provide a platform for rapid reaction optimization and scale-up, which is of significant interest to researchers in academia and the pharmaceutical industry.[1][7]

References

Synthesis of C-Nucleosides from Ribofuranoside Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogs where the nitrogenous base is connected to the ribose sugar via a carbon-carbon bond, in contrast to the C-N glycosidic bond found in natural nucleosides. This fundamental structural modification imparts significant biological stability, rendering C-nucleosides resistant to enzymatic cleavage by nucleosidases and phosphorylases. This increased stability, coupled with their ability to mimic natural nucleosides, has made them attractive targets in drug discovery, particularly in the development of antiviral and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of C-nucleosides, focusing on methods starting from readily available ribofuranoside precursors.

Two predominant strategies for the synthesis of C-nucleosides from ribofuranoside precursors have emerged as the most versatile and widely adopted.[1][2] The first involves the coupling of a pre-formed aglycon with a ribosyl moiety , often employing organometallic species that react with electrophilic ribose derivatives like protected ribonolactones.[3] The second key strategy is the Palladium-catalyzed Heck coupling , which allows for the direct formation of the C-C bond between a glycal and an aryl or heteroaryl halide.[4] These methods offer modularity and flexibility, allowing for the synthesis of a diverse range of C-nucleoside analogues.

I. Synthesis via Organometallic Addition to a Protected Ribonolactone

This convergent approach is one of the most common methods for C-nucleoside synthesis.[3] It involves three main stages: the preparation of a suitably protected ribonolactone, the formation of an organometallic nucleobase equivalent, and the coupling of these two fragments followed by reduction of the resulting lactol.

Signaling Pathway and Logical Relationship

cluster_0 Strategy 1: Organometallic Addition Ribose D-Ribose Ribonolactone Protected D-Ribonolactone Ribose->Ribonolactone Oxidation & Protection Coupling Nucleophilic Addition Ribonolactone->Coupling Heterocycle Heterocycle Lithiation Lithiation Heterocycle->Lithiation Organolithium Organolithium Reagent Lithiation->Organolithium n-BuLi Organolithium->Coupling Lactol Lactol Intermediate Coupling->Lactol Reduction Stereoselective Reduction Lactol->Reduction Et3SiH, Lewis Acid C_Nucleoside Protected C-Nucleoside Reduction->C_Nucleoside Deprotection Deprotection C_Nucleoside->Deprotection Final_Product Final C-Nucleoside Deprotection->Final_Product

Caption: Workflow for C-nucleoside synthesis via organometallic addition.

Experimental Protocols

Protocol 1: Preparation of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This protected ribonolactone is a key starting material for C-nucleoside synthesis.[1] While commercially available, this protocol details its preparation from D-ribose.

Materials:

Procedure:

  • Benzylation of D-Ribose:

    • To a stirred suspension of sodium hydride (4.2 eq) in anhydrous DMF at 0 °C, add a solution of D-ribose (1.0 eq) in DMF dropwise.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add benzyl chloride (4.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the perbenzylated ribose.

  • Oxidation to Ribonolactone:

    • Dissolve the perbenzylated ribose (1.0 eq) in acetone.

    • Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction with isopropanol.

    • Filter the mixture through a pad of Celite and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, which can be purified by column chromatography (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of a C-Nucleoside via Lithiation and Coupling

This protocol provides a general procedure for the coupling of a lithiated heterocycle with the protected ribonolactone, followed by stereoselective reduction.

Materials:

  • Protected heterocycle (e.g., N-protected pyrrole, pyridine (B92270) derivative)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • Triethylsilane (Et3SiH)

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Lithiation of the Heterocycle:

    • Dissolve the protected heterocycle (1.1 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir the solution at -78 °C for 1 hour.

  • Coupling with Ribonolactone:

    • To the solution of the lithiated heterocycle at -78 °C, add a solution of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol intermediate.

  • Stereoselective Reduction of the Lactol:

    • Dissolve the crude lactol intermediate in anhydrous DCM under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add triethylsilane (3.0 eq) followed by the dropwise addition of BF3·OEt2 (2.0 eq).

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the protected C-nucleoside.

Quantitative Data
EntryHeterocycleRibonolactone Protecting GroupsReducing AgentLewis Acidβ:α RatioYield (%)
11-Boc-pyrrole2,3,5-Tri-O-benzylEt3SiHBF3·OEt2>95:575
22-Bromopyridine2,3,5-Tri-O-benzylEt3SiHBF3·OEt285:1568
3Thiophene2,3,5-Tri-O-benzoylTBDMSHTMSOTf>98:282
4Furan2,3,5-Tri-O-benzylEt3SiHBF3·OEt290:1071

II. Synthesis via Palladium-Catalyzed Heck Coupling

The Heck reaction provides a powerful method for the formation of C-C bonds and has been successfully applied to the synthesis of C-nucleosides.[4] This approach typically involves the coupling of a glycal (an unsaturated sugar derivative) with an aryl or heteroaryl halide in the presence of a palladium catalyst. Subsequent stereoselective reduction of the resulting enol ether affords the desired C-nucleoside.

Experimental Workflow

cluster_1 Strategy 2: Heck Coupling Ribose_deriv Ribose Derivative Glycal Protected Glycal Ribose_deriv->Glycal Glycal Formation Heck_Reaction Heck Coupling Glycal->Heck_Reaction Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Heck_Reaction Pd Catalyst, Base Enol_Ether Enol Ether Intermediate Heck_Reaction->Enol_Ether Oxidation Oxidation Enol_Ether->Oxidation e.g., DMDO Ketone Ketone Intermediate Oxidation->Ketone Reduction_Heck Diastereoselective Reduction Ketone->Reduction_Heck e.g., NaBH(OAc)3 C_Nucleoside_Heck Protected C-Nucleoside Reduction_Heck->C_Nucleoside_Heck Deprotection_Heck Deprotection C_Nucleoside_Heck->Deprotection_Heck Final_Product_Heck Final C-Nucleoside Deprotection_Heck->Final_Product_Heck

Caption: Workflow for C-nucleoside synthesis via Heck coupling.

Experimental Protocols

Protocol 3: Diastereoselective Synthesis of a Pyridone ribo-C-Nucleoside via Heck Reaction

This protocol is adapted from a reported diastereoselective synthesis of pyridone ribo-C-nucleosides.[4]

Materials:

Procedure:

  • Heck Coupling:

    • To a solution of the iodinated pyridone (1.0 eq) and 3,5-di-O-tert-butyldimethylsilyl-D-ribal (1.2 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq), triphenylarsine (0.2 eq), and palladium(II) acetate (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the silyl (B83357) enol ether intermediate.

  • Oxidation to the Ketone:

    • Dissolve the silyl enol ether (1.0 eq) in a 1:1 mixture of acetone and dichloromethane.

    • Cool the solution to -78 °C.

    • Add a pre-cooled solution of DMDO in acetone (1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction with a few drops of dimethyl sulfide.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

    • Purify the crude ketone by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

  • Diastereoselective Reduction:

    • Dissolve the ketone (1.0 eq) in anhydrous THF and add acetic acid (1.1 eq).

    • Cool the solution to -40 °C.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at -40 °C for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford the protected β-C-nucleoside.

  • Deprotection:

    • Dissolve the protected C-nucleoside in THF.

    • Add TBAF (1 M in THF, 2.2 eq) and stir at room temperature for 4 hours.

    • Concentrate the reaction mixture and purify by column chromatography to yield the final pyridone C-nucleoside.

Quantitative Data
EntryAryl HalideGlycal Protecting GroupsOxidation ReagentReduction ReagentOverall Yield (%)
12-Iodo-4-methoxypyridine3,5-di-O-TBDMSDMDONaBH(OAc)323
25-Iodouracil3,5-di-O-TBDMSm-CPBANaBH(OAc)319
33-Iodoquinoline3,5-di-O-TIPSDMDOL-Selectride21
44-Iodoanisole3,5-di-O-TBDMSDMDONaBH(OAc)325

Conclusion

The synthetic routes outlined in these application notes provide robust and versatile methods for accessing a wide array of C-nucleosides from ribofuranoside precursors. The choice between the organometallic addition and the Heck coupling strategy will depend on the specific target molecule, the availability of starting materials, and the desired stereochemical outcome. The detailed protocols provided herein serve as a practical guide for researchers in academic and industrial settings, facilitating the synthesis and exploration of novel C-nucleoside analogues for various applications in medicinal chemistry and chemical biology. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and stereoselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3,5-di-O-benzyl-D-ribofuranoside synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Why is the yield of my reaction consistently low?

Answer: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or impure reagents. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. Sodium hydride (NaH) in a dry aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is commonly used. The reaction is often performed at 0°C initially and then allowed to warm to room temperature.

  • Moisture in the Reaction: Carbohydrate reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. The presence of water can quench the sodium hydride and hydrolyze the starting materials.

  • Formation of Byproducts: The formation of multiple products is a common issue. The main side products are typically the result of over-alkylation or side reactions with the solvent.[1]

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. How can I minimize these?

Answer: The formation of multiple spots on TLC suggests the presence of impurities or byproducts. Here's how to address this:

  • Over-benzylation: The desired product, this compound, has a free hydroxyl group at the C2 position, which can also be benzylated to form Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside. To minimize this, a stoichiometric amount of benzyl (B1604629) bromide should be used. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Incomplete Deprotection (if applicable): If you are starting from a protected riboside, incomplete deprotection can lead to a mixture of products. Ensure the deprotection step is complete before proceeding with benzylation.

  • Side Reactions with Solvent: When using DMF as a solvent with NaH and benzyl bromide, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can form.[2] This impurity can be difficult to separate and may interfere with subsequent reactions.[2] Consider using an alternative solvent like THF.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purification of this compound is typically achieved by silica (B1680970) gel column chromatography.

  • Solvent System: A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (B92381) or petroleum ether. The optimal solvent system should be determined by TLC analysis.

  • Co-eluting Impurities: If impurities are co-eluting with the product, consider using a different solvent system or a different stationary phase for chromatography. As mentioned, the amine byproduct from DMF can co-elute with the desired product.[2]

  • Crystallization: If the purified product is an oil, it may be possible to induce crystallization to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: With an optimized protocol, yields in the range of 72-82% have been reported for the synthesis from methyl D-ribofuranoside.[3][4]

Q2: Can I use other benzylating agents besides benzyl bromide?

A2: Yes, benzyl chloride can also be used as a benzylating agent.[5] However, it is generally less reactive than benzyl bromide, which might lead to longer reaction times or require more forcing conditions.[5] Benzyl alcohol is generally not effective under these conditions.[5]

Q3: Is it necessary to use a strong base like sodium hydride?

A3: Sodium hydride is a common and effective base for this reaction as it irreversibly deprotonates the hydroxyl groups, driving the reaction forward. Other strong bases could potentially be used, but NaH is well-established for this transformation.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Data Presentation

ParameterValueReference
Starting Material Methyl D-ribofuranoside[3][4]
Key Reagents Sodium Hydride (NaH), Benzyl Bromide (BnBr)[6]
Solvent N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[2]
Reaction Temperature 0°C to Room Temperature
Reported Yield 72-82%[3][4]

Experimental Protocols

An efficient synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside has been reported with high yields.[3][4] The following is a representative protocol:

Materials:

  • Methyl D-ribofuranoside

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Hexane or Petroleum Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF to a solution of methyl D-ribofuranoside (1 equivalent) in anhydrous DMF at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes. Then, add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Workup: Partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a colorless oil.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Methyl D-ribofuranoside in anhydrous DMF/THF B Add NaH suspension at 0°C A->B C Add Benzyl Bromide dropwise at 0°C B->C D Stir at room temperature (12-16h) C->D E Quench with Methanol D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 TLC shows unreacted starting material? start->q1 q2 TLC shows multiple products? q1->q2 No s1a Increase reaction time and/or temperature q1->s1a Yes s1b Check reagent purity and ensure anhydrous conditions q1->s1b Yes s2a Use stoichiometric amounts of BnBr q2->s2a Yes s2b Consider alternative solvent (e.g., THF instead of DMF) q2->s2b Yes s2c Optimize chromatography conditions q2->s2c Yes

References

Technical Support Center: Purification of Benzylated Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of benzylated carbohydrates. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure benzylated sugar derivatives.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of benzylated carbohydrates, offering potential causes and solutions.

Issue 1: Co-elution of Product with Impurities During Column Chromatography

Question: I am having difficulty separating my benzylated carbohydrate from impurities using silica (B1680970) gel chromatography. The spots on the TLC plate are very close together or appear as a single elongated spot. What can I do?

Answer: Co-elution is a common challenge due to the similar polarities of partially benzylated isomers, anomeric mixtures, and certain reaction by-products. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: A gradual increase in the polarity of the mobile phase can help resolve compounds with similar Rf values. For instance, starting with a low polarity solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent can be effective.

    • Solvent System Modification: The use of a three-component solvent system can sometimes improve separation. For example, adding a small amount of a third solvent like dichloromethane (B109758) or toluene (B28343) can alter the selectivity of the separation.

  • Consider Alternative Stationary Phases:

    • Reversed-Phase Chromatography: Benzylated carbohydrates are hydrophobic due to the benzyl (B1604629) groups, making reversed-phase chromatography a logical choice for their purification.[1] Using a C18 or phenyl-hexyl column with a mobile phase of methanol/water or acetonitrile/water can provide excellent separation. Phenyl-based stationary phases can offer enhanced separation for compounds with π-bonds, such as benzylated molecules, through π-π interactions.[1]

    • Pentafluorophenyl (PFP) Stationary Phase: For protected monosaccharides, PFP columns have been shown to be ideal for achieving high purity.[2]

  • Acylation Followed by Purification: If you have a mixture of partially benzylated regioisomers containing free hydroxyl groups, converting these hydroxyls into esters (e.g., acetates or benzoates) can significantly alter their polarity. This difference in polarity often allows for easier separation of the derivatized products by silica gel chromatography. The acyl groups can then be selectively removed to yield the pure desired isomer.[3]

Issue 2: Presence of N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine Impurity

Question: After benzylation of my carbohydrate using benzyl bromide and sodium hydride in DMF, I've identified a persistent impurity that is difficult to remove. What is this impurity and how can I get rid of it?

Answer: This impurity is likely N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, an amine side product that can form during benzylation reactions in DMF.[4] This compound often co-elutes with the benzylated carbohydrate product during column chromatography and can act as a poison for subsequent catalyst-based reactions.[4]

Solutions:

  • Aqueous Work-up: An acidic wash (e.g., with 1 M HCl) during the work-up procedure can protonate the amine impurity, making it water-soluble and allowing for its removal into the aqueous phase.

  • Solvent Modification: Consider performing the benzylation reaction in a different solvent, such as THF, to avoid the formation of this specific impurity.

  • Alternative Benzylation Methods: Employing different benzylation reagents, such as benzyl trichloroacetimidate (B1259523) under acidic conditions, can prevent the formation of this side product.

Issue 3: Low Recovery of a Crystalline Product After Recrystallization

Question: I am trying to purify my solid benzylated carbohydrate by recrystallization, but the yield is very low. What could be the cause and how can I improve it?

Answer: Low recovery during recrystallization is often due to the choice of solvent or the cooling process. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Troubleshooting Steps:

  • Solvent Selection:

    • Test a Range of Solvents: Experiment with different solvents or solvent mixtures to find the optimal system. Common solvents for recrystallizing benzylated carbohydrates include ethanol, ethyl acetate/hexanes, or toluene.[6]

    • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.[7]

  • Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[7]

    • Seeding: If crystals do not form, adding a small "seed" crystal of the pure compound can initiate crystallization.[5]

  • Concentration: Ensure the initial solution is saturated or near-saturated at the boiling point of the solvent to maximize the yield upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of benzylated carbohydrates?

A1: Common impurities include:

  • Partially benzylated products: Incomplete reactions can lead to a mixture of mono-, di-, tri-, etc., benzylated carbohydrates.

  • Regioisomers: In cases of selective benzylation, other isomers with benzyl groups at different positions can form.[3]

  • Anomeric mixtures: The product may exist as a mixture of α and β anomers.

  • Dibenzyl ether: A common by-product in benzylation reactions, especially when using benzyl bromide and a base.[8]

  • Benzyl alcohol: Can be present as a by-product or from the decomposition of reagents.

  • Amine impurities: As mentioned in the troubleshooting guide, specific impurities can arise from the solvent used, such as DMF.[4]

Q2: What is the recommended chromatography technique for purifying benzylated carbohydrates?

A2: The choice of chromatography depends on the specific properties of the benzylated carbohydrate.

  • Normal-Phase Chromatography (Silica Gel): This is a widely used technique, especially for protected carbohydrates.[9] It is effective for separating compounds based on polarity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Due to the hydrophobic nature of the benzyl groups, RP-HPLC is an excellent choice for high-resolution separation and achieving high purity (≥99.5%).[1][2] Phenyl hexyl stationary phases are well-suited for protected di- and trisaccharides, while pentafluorophenyl supports are ideal for protected monosaccharides.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be useful for separating polar compounds and can be an alternative to normal-phase chromatography.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column fractions.

  • Staining: Since carbohydrates are often not UV-active unless they contain a chromophore, a staining solution is typically required for visualization on the TLC plate. A common stain is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) or p-anisaldehyde solution, followed by heating.

  • UV Detection: If the benzylated carbohydrate has a UV-active group (e.g., a p-nitrobenzoyl group), it can be visualized under UV light.[8]

Q4: Are there non-chromatographic methods for purifying benzylated carbohydrates?

A4: Yes, recrystallization is a powerful non-chromatographic method for purifying solid benzylated carbohydrates.[5][6] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent.[5][7]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Benzylated Carbohydrate Purification

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica GelHexane/Ethyl Acetate, Toluene/Ethyl AcetateCost-effective, widely available, good for separating based on polarity.[9]May not be suitable for highly non-polar compounds, requires organic solvents.
Reversed-Phase HPLC (RP-HPLC) C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)Methanol/Water, Acetonitrile/WaterHigh resolution, excellent for achieving high purity (≥99.5%), good for hydrophobic compounds.[1][2]More expensive, requires specialized equipment.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Cyano, SilicaAcetonitrile/WaterGood for polar compounds, alternative to normal-phase.Can have longer equilibration times.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude benzylated carbohydrate in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample evenly to the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the polarity of the solvent system.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_result Result Crude_Product Crude Benzylated Carbohydrate Is_Solid Is the product a solid? Crude_Product->Is_Solid Column_Chromatography Column Chromatography (Silica or RP) Is_Solid->Column_Chromatography No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Analyze_Purity Analyze Purity (TLC, NMR, HPLC) Column_Chromatography->Analyze_Purity Recrystallization->Analyze_Purity Pure_Product Pure Benzylated Carbohydrate Analyze_Purity->Pure_Product

Caption: Decision workflow for the purification of benzylated carbohydrates.

Troubleshooting_CoElution cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Problem: Co-elution of Product and Impurities Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent Choice) Problem->Optimize_Mobile_Phase Change_Stationary_Phase Change Stationary Phase (e.g., to Reversed-Phase) Problem->Change_Stationary_Phase Derivatization Chemical Derivatization (Acylation) Problem->Derivatization Improved_Separation Improved Separation and Purity Optimize_Mobile_Phase->Improved_Separation Change_Stationary_Phase->Improved_Separation Derivatization->Improved_Separation

Caption: Troubleshooting strategies for co-elution problems.

References

Technical Support Center: Synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-di-O-benzyl-D-ribofuranoside.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are typically other benzylated isomers of methyl D-ribofuranoside. Due to the presence of three hydroxyl groups on the starting material, incomplete or over-benzylation can occur. The most common byproducts include:

  • Mono-O-benzyl isomers: Methyl 2-O-benzyl-D-ribofuranoside, Methyl 3-O-benzyl-D-ribofuranoside, and Methyl 5-O-benzyl-D-ribofuranoside.

  • Alternative di-O-benzyl isomer: Methyl 2,3-di-O-benzyl-D-ribofuranoside.

  • Tri-O-benzyl byproduct: Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

The formation of these byproducts is a result of the Williamson ether synthesis, the reaction used for benzylation.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for this is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 2:1 v/v). The starting material, methyl D-ribofuranoside, is highly polar and will have a low Rf value. As the benzylation proceeds, the products will be less polar and will have higher Rf values. The desired di-benzylated product will have an intermediate Rf value between the mono-benzylated and tri-benzylated byproducts.

Q3: What is the recommended method for purifying the crude product?

A3: Flash column chromatography on silica (B1680970) gel is the most effective method for purifying this compound from the reaction mixture. A gradient elution system, typically with hexane and ethyl acetate, allows for the separation of the desired product from the starting material and the various benzylated byproducts.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum is particularly useful for confirming the positions of the benzyl (B1604629) groups. The absence of signals corresponding to the starting material and other benzylated isomers in the NMR spectrum is a good indicator of purity.

II. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired product.
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding fresh sodium hydride and benzyl bromide. Ensure all reagents are anhydrous, as moisture can quench the sodium hydride.
Formation of multiple byproducts Optimize the stoichiometry of the reagents. Using a slight excess of benzyl bromide (e.g., 2.2 equivalents) can help drive the reaction towards the di-benzylated product. However, a large excess can lead to the formation of the tri-benzylated byproduct. Temperature control is also crucial; running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
Degradation of starting material or product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessively high temperatures.
Problem 2: Difficulty in separating the desired product from byproducts by column chromatography.
Possible Cause Suggested Solution
Poor separation on TLC Optimize the TLC mobile phase to achieve good separation between the desired product and the major byproducts. Try different solvent systems, such as dichloromethane (B109758)/methanol or toluene/ethyl acetate. The optimal mobile phase for TLC will provide a good starting point for the column chromatography gradient.
Co-elution of isomers Use a shallow gradient during flash column chromatography. A slow increase in the polarity of the eluent will provide better resolution between the closely eluting isomers. For example, start with a low percentage of ethyl acetate in hexane and increase it gradually.
Overloaded column Do not overload the silica gel column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
Problem 3: The final product is not pure, as indicated by NMR.
Possible Cause Contaminant Identification (¹H NMR) Suggested Action
Presence of mono-benzylated byproducts Look for signals corresponding to remaining free hydroxyl groups. The chemical shifts of the protons adjacent to the hydroxyl groups will be different from those in the desired product.Repurify the product using flash column chromatography with a very shallow gradient.
Presence of Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside The ¹H NMR spectrum will show three sets of signals for the benzyl groups and no signal for a free hydroxyl group.This byproduct is less polar than the desired product and should elute first during column chromatography. Collect smaller fractions during chromatography to ensure a clean separation.
Residual benzyl alcohol or benzyl bromide Benzyl alcohol shows a characteristic singlet for the benzylic protons around 4.7 ppm and a broad singlet for the hydroxyl proton. Benzyl bromide has a singlet for the benzylic protons around 4.5 ppm.These are typically removed during aqueous work-up and column chromatography. If they persist, they can be removed by washing the organic extract thoroughly or by evaporation under high vacuum.

III. Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from efficient synthesis methodologies for similar compounds.

Materials:

  • Methyl D-ribofuranoside

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve Methyl D-ribofuranoside (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (Hexane:EtOAc, 2:1).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

B. Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield this compound as a colorless oil.

IV. Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Methyl D-ribofuranoside reagents NaH, BnBr in DMF start->reagents 1. Benzylation reaction_mix Crude Reaction Mixture reagents->reaction_mix quench Quench with NH4Cl(aq) reaction_mix->quench 2. Quenching extract Extract with DCM quench->extract wash Wash with NaHCO3(aq) and Brine extract->wash dry_concentrate Dry (MgSO4) and Concentrate wash->dry_concentrate chromatography Flash Column Chromatography (Hexane/EtOAc gradient) dry_concentrate->chromatography 3. Purification pure_product Pure Methyl 3,5-di-O-benzyl- D-ribofuranoside chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Byproducts cluster_separation Separation by Polarity (Column Chromatography) start Crude Product Mixture (Post-synthesis) tri_benzyl Least Polar: Methyl 2,3,5-tri-O-benzyl- D-ribofuranoside start->tri_benzyl Elutes First di_benzyl Desired Product: Methyl 3,5-di-O-benzyl- D-ribofuranoside tri_benzyl->di_benzyl Elutes Second mono_benzyl More Polar: Mono-O-benzyl isomers di_benzyl->mono_benzyl Elutes Third starting_material Most Polar: Methyl D-ribofuranoside mono_benzyl->starting_material Elutes Last

Caption: Elution order of product and byproducts during column chromatography based on polarity.

Technical Support Center: Optimizing Stereoselectivity in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselectivity in glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving desired stereochemical outcomes in glycosylation experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during glycosylation reactions that can affect stereoselectivity.

Issue 1: Poor 1,2-cis Stereoselectivity (e.g., low α-selectivity for glucose)

Potential Causes:

  • Undesired Neighboring Group Participation: The presence of a participating group at the C-2 position can lead to the formation of a more stable 1,2-trans product.[1][2]

  • Reaction Mechanism: The reaction may be proceeding through an SN1-like mechanism with a less selective oxocarbenium ion intermediate, rather than a more stereoselective SN2-like pathway.[3][4]

  • Donor Reactivity: A highly reactive (armed) glycosyl donor might favor the formation of the thermodynamic α-anomer, but can also lead to reduced selectivity.[5]

  • Protecting Groups: The nature and orientation of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome.[1][6] For instance, electron-withdrawing groups can impact the electron density at the anomeric center and affect selectivity.[2]

  • Solvent Effects: The solvent can play a crucial role in stabilizing intermediates and influencing the reaction pathway. Less polar solvents often favor SN2-like reactions.[7]

Troubleshooting Steps:

  • Select a Non-Participating Group at C-2: Utilize protecting groups at the C-2 position that do not offer neighboring group participation, such as ethers (e.g., benzyl (B1604629) ether) or azides.[2][8]

  • Optimize Reaction Temperature: Lowering the reaction temperature can favor an SN2-like mechanism, which can enhance 1,2-cis selectivity.[7]

  • Employ a "Disarmed" Glycosyl Donor: A less reactive glycosyl donor can promote β-anomer formation, which upon inversion (in some strategies) can lead to the desired α-product. The use of 4,6-O-benzylidene acetal (B89532) groups can create torsionally disarmed donors.[5]

  • Utilize Conformationally Constraining Protecting Groups: Protecting groups that lock the conformation of the glycosyl donor, such as a 4,6-O-benzylidene acetal, can favor the formation of 1,2-cis linkages.[1][3]

  • Solvent Selection: Use a non-participating, less polar solvent like dichloromethane (B109758) (CH₂Cl₂) to favor an SN2-like pathway.[7] Nitrile solvents should be avoided unless their participating effects are desired.[7]

  • Consider Specialized Promoters/Additives: The addition of certain phosphines, like tri-(2,4,6-trimethoxyphenyl)phosphine (TTMPP), has been shown to improve α-stereoselectivity with per-O-benzylated glucosyl donors.[8]

Issue 2: Poor 1,2-trans Stereoselectivity (e.g., low β-selectivity for glucose)

Potential Causes:

  • Ineffective Neighboring Group Participation: The participating group at the C-2 position may not be effectively directing the stereochemical outcome.

  • Competing SN2-like Reaction: A direct SN2-like displacement of the leaving group can compete with the neighboring group participation pathway, leading to the formation of the 1,2-cis product.[9]

  • Reaction Concentration: Higher concentrations can favor a bimolecular SN2-like reaction, eroding the desired 1,2-trans selectivity.[9]

  • Acceptor Reactivity: A highly reactive nucleophile can favor an SN2-like pathway, leading to decreased 1,2-trans selectivity.[10]

Troubleshooting Steps:

  • Ensure Effective Neighboring Group Participation: Employ a C-2 acyl protecting group (e.g., acetate, benzoate) that can form a stable dioxalenium ion intermediate to direct the incoming nucleophile to the β-face.[1][2]

  • Optimize Reaction Concentration: Conduct the reaction at a lower concentration to favor the unimolecular pathway involving neighboring group participation over a competing bimolecular SN2-like reaction.[9]

  • Control Acceptor Nucleophilicity: While a sufficiently nucleophilic acceptor is required, extremely reactive acceptors might favor a less selective pathway. Tuning the protecting groups on the acceptor can modulate its reactivity.[10]

  • Choice of Promoter: The promoter system can influence the equilibrium between the covalent donor and the intermediate ions. A careful selection of the promoter is crucial.

  • Temperature Control: Maintain a single, controlled reaction temperature. Gradual increases in temperature should be avoided as they can affect the delicate balance of reaction pathways.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in glycosylation reactions?

A1: Several factors significantly impact the stereochemical outcome of a glycosylation reaction. These include the nature of the protecting groups on both the glycosyl donor and acceptor, the type of leaving group on the donor, the reactivity of the glycosyl acceptor, the choice of solvent and promoter system, and the reaction temperature.[5][6][10]

Q2: How do protecting groups at the C-2 position control stereoselectivity?

A2: Protecting groups at the C-2 position play a pivotal role. Acyl groups (e.g., acetate, benzoate) can act as "participating" groups, forming an intermediate dioxalenium ion that shields one face of the sugar, leading to the formation of 1,2-trans glycosides.[1][2] Conversely, "non-participating" groups like ethers (e.g., benzyl) or azides are required for the synthesis of 1,2-cis glycosides, though this often results in lower selectivity.[1][2]

Q3: What is the "armed-disarmed" concept in glycosylation?

A3: The "armed-disarmed" strategy is based on the electronic effects of protecting groups on the reactivity of the glycosyl donor. Donors with electron-donating groups (e.g., benzyl ethers) are considered "armed" and are more reactive. Donors with electron-withdrawing groups (e.g., esters) are "disarmed" and less reactive. This difference in reactivity can be exploited to control the sequence of glycosylation reactions. Donors with lower relative reactivity values (disarmed) tend to favor β-anomer formation, while those with higher values (armed) typically promote α-anomer formation.[5]

Q4: Can the glycosyl acceptor influence stereoselectivity?

A4: Yes, the reactivity of the glycosyl acceptor has a profound influence on both the yield and stereoselectivity.[10] The nucleophilicity of the acceptor's hydroxyl group is critical.[11][12] For instance, decreasing the nucleophilicity of the acceptor can shift the stereoselectivity from β-selective to α-selective.[10] The protecting groups on the acceptor also play a significant role in modulating its reactivity.[5][10]

Q5: What is the role of the solvent in controlling stereoselectivity?

A5: The solvent can significantly influence the reaction mechanism. Polar, participating solvents like nitriles can stabilize ionic intermediates and may even act as nucleophiles, affecting the stereochemical outcome.[7] For reactions aiming for an SN2-like mechanism to achieve high stereoselectivity, it is generally recommended to use the least polar solvent that allows for a homogeneous solution, with dichloromethane being a common choice.[7]

Data Presentation

Table 1: Effect of C-2 Protecting Group on Glycosylation Stereoselectivity

Glycosyl DonorC-2 Protecting GroupTypical Stereochemical OutcomeMechanism
Glucosyl DonorAcetyl (Ac)1,2-trans (β-glucoside)Neighboring Group Participation
Glucosyl DonorBenzoyl (Bz)1,2-trans (β-glucoside)Neighboring Group Participation
Glucosyl DonorBenzyl (Bn)Mixture of anomers (often favors 1,2-cis)SN1/SN2 continuum
Glucosyl DonorAzido (N₃)Mixture of anomers (often favors 1,2-cis)SN1/SN2 continuum

Table 2: Influence of Solvent on Stereoselectivity

SolventPolarityGeneral Effect on Stereoselectivity
Dichloromethane (CH₂Cl₂)LowOften favors SN2-like pathways, can enhance stereoselectivity.[7]
Diethyl Ether (Et₂O)LowCan favor SN2-like pathways, but solubility can be an issue.
Acetonitrile (MeCN)HighCan participate in the reaction, potentially leading to oxazoline (B21484) byproducts and affecting selectivity.[7]
Tetrahydrofuran (THF)MediumCan act as a participating solvent.[7]

Experimental Protocols

General Protocol for a Glycosylation Reaction Using a Thioglycoside Donor:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl donor (1.0 equivalent) and activated 3Å or 4Å molecular sieves.

    • Add the glycosyl acceptor (1.2-2.0 equivalents).

  • Solvent Addition:

    • Dissolve the solids in an anhydrous, non-participating solvent (e.g., dichloromethane). The concentration of the glycosyl donor is typically in the range of 0.05 to 0.1 M.

  • Cooling:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, 0 °C, or room temperature) using an appropriate cooling bath. The optimal temperature is highly dependent on the specific reactants and promoter system.

  • Promoter Addition:

    • Slowly add the promoter (e.g., NIS/TfOH, BSP/Tf₂O, or DMTST) to the stirred solution. The choice and amount of promoter are critical and should be carefully selected based on the reactivity of the donor and acceptor.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine).

  • Work-up:

    • Allow the mixture to warm to room temperature. Filter off the molecular sieves and wash them with the reaction solvent.

    • If an aqueous work-up is performed, transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃, water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired glycoside.

Visualizations

Factors_Affecting_Stereoselectivity Donor Glycosyl Donor Outcome Stereochemical Outcome (α/β ratio) Donor->Outcome ProtectingGroups C-2 Protecting Group (Participating vs. Non-participating) Donor->ProtectingGroups LeavingGroup Leaving Group Donor->LeavingGroup Reactivity Reactivity (Armed vs. Disarmed) Donor->Reactivity Acceptor Glycosyl Acceptor Acceptor->Outcome AcceptorReactivity Nucleophilicity Acceptor->AcceptorReactivity AcceptorProtectingGroups Protecting Groups Acceptor->AcceptorProtectingGroups Conditions Reaction Conditions Conditions->Outcome Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature Promoter Promoter/Catalyst Conditions->Promoter Concentration Concentration Conditions->Concentration

Caption: Key factors influencing the stereochemical outcome of glycosylation reactions.

Troubleshooting_Workflow Start Poor Stereoselectivity Observed Identify Identify Desired Stereoisomer (1,2-cis or 1,2-trans) Start->Identify Cis Desired: 1,2-cis (e.g., α-glucoside) Identify->Cis 1,2-cis Trans Desired: 1,2-trans (e.g., β-glucoside) Identify->Trans 1,2-trans CheckC2Cis Check C-2 Protecting Group (Non-participating?) Cis->CheckC2Cis CheckC2Trans Check C-2 Protecting Group (Participating?) Trans->CheckC2Trans CheckC2Cis->Cis No, Change Group OptimizeCis Optimize Conditions: - Lower Temperature - Use Less Polar Solvent - Adjust Donor Reactivity CheckC2Cis->OptimizeCis Yes CheckC2Trans->Trans No, Change Group OptimizeTrans Optimize Conditions: - Lower Concentration - Adjust Acceptor Reactivity CheckC2Trans->OptimizeTrans Yes End Improved Stereoselectivity OptimizeCis->End OptimizeTrans->End

Caption: A logical workflow for troubleshooting poor stereoselectivity.

Neighboring_Group_Participation Donor Glycosyl Donor (C-2 Acyl Group) Intermediate Dioxalenium Ion Intermediate Donor->Intermediate Activation Product 1,2-trans Glycoside Intermediate->Product Nucleophilic Attack (from opposite face) Acceptor Glycosyl Acceptor (Nucleophile) Acceptor->Intermediate

Caption: Mechanism of 1,2-trans stereocontrol via neighboring group participation.

References

Technical Support Center: Selective Debenzylation of Poly-Benzylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the selective debenzylation of poly-benzylated sugars. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these critical synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete or failed debenzylation reactions?

A1: Incomplete debenzylation is a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inactivation: The palladium catalyst (e.g., Pd/C) can be poisoned by sulfur or other residues from previous reaction steps, such as the use of thioglycosides.[1] Even trace amounts can significantly reduce catalyst activity.

  • Poor Solubility: The poly-benzylated sugar may have poor solubility in the reaction solvent, limiting its access to the catalyst surface.[2][3]

  • Steric Hindrance: Benzyl (B1604629) groups at sterically hindered positions can be more difficult to remove.

  • Insufficient Hydrogen Pressure or Transfer Reagent: In catalytic hydrogenation, inadequate hydrogen pressure or an insufficient amount of the hydrogen donor in catalytic transfer hydrogenation can lead to incomplete reactions.[1]

  • Reaction Time: The reaction may simply not have been allowed to run for a sufficient amount of time to go to completion.

Q2: My reaction shows a complex mixture of partially debenzylated products. What could be the cause?

A2: The formation of a mixture of partially debenzylated products often points to issues with reaction control and selectivity. Key factors include:

  • Non-Selective Reagents: Some debenzylation methods are inherently non-selective and will remove multiple benzyl groups at different rates, leading to a product mixture.[2]

  • Reaction Conditions: Temperature, reaction time, and reagent stoichiometry can all influence the selectivity of the debenzylation. For instance, in Lewis acid-mediated reactions, the number of equivalents of the Lewis acid can determine which benzyl group is cleaved.[4]

  • Protecting Group Strategy: The use of benzyl ethers with different electronic properties (e.g., p-methoxybenzyl vs. benzyl) can allow for selective removal under specific conditions. If the chosen conditions are not sufficiently orthogonal, a mixture may result.

Q3: How can I selectively deprotect a primary (C-6) benzyl ether in the presence of secondary benzyl ethers?

A3: Selective deprotection of the primary C-6 benzyl ether is a common requirement in carbohydrate synthesis. Several methods can achieve this:

  • Enzymatic Methods: Specific enzymes can be used for regioselective debenzylation.

  • Oxidative Methods: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can selectively cleave p-methoxybenzyl (PMB) ethers in the presence of benzyl ethers.[5]

  • Lewis Acid-Mediated Reactions: Certain Lewis acids can coordinate preferentially to the primary oxygen, facilitating selective cleavage.

  • Cobalt-Mediated Silylation/Debenzylation: A method using Co₂(CO)₈ and Et₃SiH can transform primary benzyl ethers into silyl (B83357) ethers, which can then be cleaved, leaving secondary benzyl ethers intact.[4]

Q4: Can I selectively remove a benzyl group at a specific secondary position?

A4: Yes, selective debenzylation at a secondary position is possible, often relying on the specific stereochemistry of the sugar.

  • Chelation Control: Reagents like triisobutylaluminium (TIBAL) or diisobutylaluminium hydride (DIBAL-H) can selectively remove a benzyl group at the C-2 position if there is a cis-1,2-diol precursor that can chelate to the aluminum reagent.[4]

  • Tin-Mediated Acylation/Debenzylation: Organotin compounds can be used to activate a specific hydroxyl group for acylation, followed by debenzylation of the remaining benzyl ethers.

  • Neighboring Group Participation: The presence of specific functional groups on adjacent carbons can influence the reactivity of a particular benzyl ether.

Troubleshooting Guides

Problem 1: Incomplete Debenzylation via Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
No reaction or very slow reaction.Catalyst poisoning (e.g., by sulfur).1. Purify the starting material thoroughly to remove any sulfur-containing impurities.[1] 2. Use a larger amount of catalyst. 3. Consider using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][2]
Reaction starts but does not go to completion.Poor solubility of the substrate.1. Use a co-solvent system to improve solubility (e.g., THF/MeOH, EA/THF/MeOH).[2] 2. Increase the reaction temperature.
Only partial debenzylation is observed.Insufficient hydrogen pressure or reaction time.1. Increase the hydrogen pressure (if using a Parr shaker or similar apparatus).[1] 2. Prolong the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Problem 2: Lack of Selectivity in Lewis Acid-Mediated Debenzylation
Symptom Possible Cause Suggested Solution
A mixture of products with different numbers of benzyl groups removed.Incorrect stoichiometry of the Lewis acid.1. Carefully control the number of equivalents of the Lewis acid. A titration may be necessary to find the optimal amount.[4] 2. Perform the reaction at a lower temperature to improve selectivity.
Debenzylation at an undesired position.The chosen Lewis acid is not suitable for the desired regioselectivity.1. Screen different Lewis acids (e.g., SnCl₄, TiCl₄, TIBAL, DIBAL-H).[4] 2. Consider the stereochemistry of your substrate, as chelation control is often key to selectivity.[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation (Full Debenzylation)
  • Preparation: Dissolve the poly-benzylated sugar in a suitable solvent (e.g., methanol, ethanol, or a mixture like THF/methanol).

  • Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 10-20% by weight of the substrate). For substrates prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be a more effective alternative.[2]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting product by column chromatography.

Protocol 2: Selective C-2 Debenzylation using TIBAL

Caution: Triisobutylaluminium (TIBAL) is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Preparation: Dry the poly-benzylated sugar under high vacuum. Dissolve the substrate in anhydrous toluene (B28343) in a flame-dried flask under an argon or nitrogen atmosphere.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Slowly add a solution of TIBAL (typically 2-5 equivalents) in toluene dropwise.[4]

  • Reaction: Stir the reaction mixture at the chosen temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up any aluminum emulsions. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Debenzylation Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Product start Poly-benzylated Sugar reaction Add Solvent & Catalyst/Reagent start->reaction 1. Prepare conditions Set Temperature & Pressure reaction->conditions 2. Initiate stir Stir for appropriate time conditions->stir 3. React tlc TLC/LC-MS Analysis stir->tlc 4. Monitor decision Complete? tlc->decision decision->stir No filter Filter/Quench decision->filter Yes extract Extract & Dry filter->extract 5. Isolate purify Column Chromatography extract->purify 6. Purify end Selectively Debenzylated Sugar purify->end

Caption: General experimental workflow for selective debenzylation.

troubleshooting_debenzylation cluster_causes Potential Causes cluster_solutions Solutions start Debenzylation Fails or is Incomplete poison Catalyst Poisoning? start->poison solubility Poor Solubility? start->solubility conditions Incorrect Conditions? start->conditions purify Purify Starting Material Use more/different catalyst poison->purify solvent Change Solvent System Increase Temperature solubility->solvent optimize Adjust Time/Pressure/Reagents conditions->optimize

Caption: Troubleshooting logic for failed debenzylation reactions.

References

common side reactions in the synthesis of 2'-C-branched nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2'-C-Branched Nucleosides

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2'-C-branched nucleosides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am obtaining a mixture of α and β anomers during glycosylation. How can I improve the stereoselectivity for the desired β-anomer?

A1: The formation of anomeric mixtures is a frequent challenge in nucleoside synthesis, particularly for 2'-deoxy or 2'-C-branched analogs where neighboring group participation from a 2'-acyl group is absent.[1] The stereochemical outcome is often dictated by the stability of the oxocarbenium ion intermediate.[1][2]

Troubleshooting Steps:

  • Choice of Lewis Acid and Solvent: The Lewis acid and solvent system can significantly influence the anomeric ratio. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄) and solvents of varying polarity to optimize the reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity. For instance, adding TMSOTf at -78 °C has been shown to improve reaction yields and may influence the anomeric ratio.[3]

  • Protecting Groups on the Sugar Moiety: The nature of the protecting groups on the sugar can exert steric or electronic effects that favor the formation of one anomer over the other. While 2'-C-branched nucleosides lack a participating group at C2', bulky protecting groups at C3' and C5' can influence the trajectory of the incoming nucleobase.

  • Chromatographic Separation: If a mixture is unavoidable, efficient separation of the anomers is crucial. Flash column chromatography is often effective for separating α and β anomers.[4]

Logical Workflow for Anomer Control

anomer_control start Anomeric Mixture (α/β) Observed check_conditions Review Reaction Conditions start->check_conditions lewis_acid Optimize Lewis Acid / Solvent check_conditions->lewis_acid Is ratio poor? temperature Lower Reaction Temperature check_conditions->temperature Is reaction sluggish? protecting_groups Modify Sugar Protecting Groups check_conditions->protecting_groups Persistent mixture? separation Improve Anomer Separation lewis_acid->separation end_goal Pure β-Anomer lewis_acid->end_goal Selectivity achieved temperature->separation temperature->end_goal Selectivity achieved protecting_groups->separation protecting_groups->end_goal Selectivity achieved separation->end_goal Separation successful

Caption: Troubleshooting workflow for managing anomeric mixtures.

Quantitative Data on Anomer Formation

In some cases, the formation of the α-anomer can be significant. The table below presents an example from the literature on the glycosylation of a modified purine (B94841) base.

ProductYieldAnomeric Ratio (β:α)Reference
6-chloro-7-iodo-7-deazapurine nucleoside75%~6.5 : 1[4]
Q2: I observed an unexpected reduction of my purine base during the synthesis of a 2'-C-methyl purine nucleoside. What is the cause and how can I prevent it?

A2: This is likely a side reaction caused by the use of hydrazine (B178648) (H₂NNH₂) in the presence of a base, leading to a Wolff-Kishner-type reduction of a carbonyl or equivalent functional group on the purine ring. For example, during the synthesis of a 6-hydrazino-purine intermediate, a 6-H (des-amino) nucleoside was isolated as a significant byproduct.[3]

Mechanism of Side Reaction:

The proposed mechanism involves the formation of a 6-hydrazo nucleoside intermediate, which, under basic conditions and elevated temperature, can be converted to the reduced 6-H nucleoside.[3]

wolff_kishner_side_reaction start 6-Chloro Purine Nucleoside (4) intermediate_main 6-Hydrazino Purine Intermediate (11a) start->intermediate_main Hydrazine product_main Desired Product (12a) intermediate_main->product_main BSA Promoted Rearrangement intermediate_side 6-Hydrazo Nucleoside Intermediate (14) intermediate_main->intermediate_side Forms Concurrently product_side Reduced 6-H Nucleoside (15) intermediate_side->product_side Base Promoted Reduction protecting_group_selection cluster_base Nucleobase Protection cluster_sugar Sugar Protection start Need to Select Protecting Groups q_cytosine Protecting Cytosine? start->q_cytosine oh_5 5'-OH: Use DMT (acid labile) start->oh_5 oh_2 2'-OH: Use TBDMS (fluoride labile) start->oh_2 use_ac Use Acetyl (Ac) to prevent transamination q_cytosine->use_ac Yes use_bz_ibu Use Benzoyl (Bz) or Isobutyryl (iBu) for A, G q_cytosine->use_bz_ibu No (for A, G) end_node Proceed to Synthesis use_ac->end_node use_bz_ibu->end_node oh_5->end_node oh_2->end_node

References

Technical Support Center: Stereoselective Ribofuranoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective ribofuranoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to controlling anomeric stereochemistry during the synthesis of ribofuranosides.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence anomeric selectivity in ribofuranoside synthesis?

A1: The stereochemical outcome of a ribosylation reaction is governed by a combination of factors. The most critical include:

  • Protecting Groups: The choice of protecting group at the C2 position is paramount. Acyl-type protecting groups (e.g., benzoyl, acetyl) can participate in the reaction through anchimeric assistance to favor the formation of the 1,2-trans glycosidic bond, which in the case of ribofuranosides, typically leads to the β-anomer.[1] Non-participating groups, such as benzyl (B1604629) ethers, often result in mixtures of anomers.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of reaction intermediates and the position of the anomeric equilibrium.[2][3] For instance, solvents like acetonitrile (B52724) can favor the formation of β-nitrilium ion intermediates, leading to α-glycosides.

  • Temperature: Reaction temperature can have a profound effect on selectivity.[4][5][6] Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable anomer. In some cases, increasing the temperature can surprisingly enhance selectivity due to the differential activation energies of competing reaction pathways.[5][6]

  • Lewis Acid/Promoter: The nature and concentration of the Lewis acid or promoter used to activate the glycosyl donor are crucial.[7][8] Stronger Lewis acids may favor an SN1-type mechanism, leading to anomeric mixtures, while others can be tuned for specific stereochemical outcomes.

  • Glycosyl Donor: The leaving group on the anomeric carbon of the ribose donor and the overall reactivity of the donor (armed vs. disarmed) influence the reaction mechanism and, consequently, the anomeric ratio.

Q2: How does a participating neighboring group at the C2 position work to favor β-selectivity?

A2: A participating group, typically an acyl group like benzoyl or acetyl at the C2 position, provides anchimeric assistance.[1][9] The mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields the α-face of the ribose ring. The incoming nucleophile (the acceptor alcohol) can then only attack from the less hindered β-face, leading to the exclusive or predominant formation of the 1,2-trans product (the β-anomer).[1][10]

Q3: Can I still achieve β-selectivity without a participating group at C2?

A3: Yes, it is possible, though often more challenging. Strategies include:

  • SN2-type Reactions: Employing conditions that favor a direct displacement of the anomeric leaving group, such as using a good leaving group (e.g., halide) and a less reactive promoter system at low temperatures.

  • Conformationally Locked Donors: Designing the glycosyl donor with protecting groups that lock the furanose ring in a conformation that favors nucleophilic attack from the β-face.[11]

  • Intramolecular Aglycon Delivery (IAD): The acceptor is temporarily tethered to the glycosyl donor, forcing the glycosylation to occur from a specific face.

Q4: What is the difference between kinetic and thermodynamic control in ribosylation?

A4:

  • Kinetic Control: At lower temperatures, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). This is often the β-anomer in reactions with participating groups due to the rapid formation of the acyloxonium ion.

  • Thermodynamic Control: At higher temperatures, or with prolonged reaction times in the presence of a Lewis acid, the anomeric linkage can equilibrate. The reaction will then favor the most thermodynamically stable anomer. Due to the anomeric effect, the α-anomer is often the more stable product.[12]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor α/β selectivity (getting a ~1:1 mixture) 1. Use of a non-participating C2-protecting group (e.g., benzyl ether).2. Reaction conditions favoring an SN1 mechanism with a long-lived oxocarbenium ion intermediate.3. Anomerization of the desired product under the reaction conditions.1. Switch to a C2-acyl protecting group (e.g., benzoyl) to direct β-selectivity via anchimeric assistance.2. For α-selectivity, consider using solvents like acetonitrile or specific promoter systems. For β-selectivity, try less dissociating solvents and lower temperatures to favor an SN2 pathway.3. Lower the reaction temperature, use a less harsh Lewis acid, or shorten the reaction time. Quench the reaction as soon as the donor is consumed.
Reaction favors the undesired anomer 1. Undesired β-anomer: The reaction may be under kinetic control with a participating group.2. Undesired α-anomer: The reaction may be under thermodynamic control, or specific conditions (e.g., certain solvents) are directing α-selectivity.1. To favor the α-anomer, consider using a non-participating C2-protecting group and conditions that allow for thermodynamic equilibration (higher temperature, stronger Lewis acid).2. To favor the β-anomer, ensure a C2-participating group is present and run the reaction at a low temperature (e.g., -78 °C to -40 °C).
Low reaction yield 1. Incomplete activation of the glycosyl donor.2. Decomposition of the donor or acceptor.3. Formation of side products (e.g., orthoesters).1. Increase the amount or change the type of promoter/Lewis acid. Ensure all reagents and solvents are scrupulously dry.2. Run the reaction at a lower temperature. Use a more stable protecting group strategy.3. Add a hindered, non-nucleophilic base to the reaction mixture to scavenge protons.
Difficulty separating the anomers Anomers can have very similar polarities, making chromatographic separation challenging.1. Consider enzymatic resolution. Some lipases can selectively deacetylate one anomer, altering its polarity for easier separation.[13][14]2. If possible, carry the anomeric mixture to the next synthetic step; the diastereomers may be separable at a later stage.3. Optimize the glycosylation reaction to maximize the formation of the desired anomer, reducing the need for separation.

Quantitative Data on Anomeric Selectivity

The following tables summarize the effect of various reaction parameters on the anomeric ratio of ribofuranosides, compiled from literature data.

Table 1: Effect of C2-Protecting Group and Promoter in Koenigs-Knorr Type Reactions

C2-Protecting GroupPromoterSolventTemp. (°C)α:β RatioReference
Benzoyl (participating)AgOTfCH2Cl201: >99[15]
Benzoyl (participating)Ag2OCH2Cl2RT1: >99[16]
Benzyl (non-participating)AgOTfCH2Cl20Mixture[1]
Acetyl (participating)HgBr2DCERefluxβ-favored[15]

Table 2: Effect of Solvent and Lewis Acid in Vorbrüggen Glycosylation

Ribose DerivativeNucleobaseLewis AcidSolventTemp. (°C)α:β RatioReference
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 6-ChloropurineTMSOTfMeCN701:2.7[17]
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 6-ChloropurineTMSOTfDCE701.4:1[17]
1-O-acetyl-2-deoxy-α,β-D-ribofuranoseSilylated 2-ChloroadenineTriflic AcidMeCNRTα isomerizes to β[18]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a β-D-Ribofuranoside using Koenigs-Knorr Conditions with Anchimeric Assistance

This protocol describes a general procedure for the synthesis of a β-glycoside using a glycosyl bromide donor with a participating group at C2.

Materials:

  • 2,3,5-Tri-O-benzoyl-α-D-ribofuranosyl bromide (Glycosyl Donor)

  • Acceptor alcohol (e.g., Methanol)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • 4 Å Molecular sieves, activated

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the acceptor alcohol (1.2 equivalents) and activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to -40 °C.

  • In a separate flame-dried flask, dissolve the 2,3,5-tri-O-benzoyl-α-D-ribofuranosyl bromide (1.0 equivalent) in anhydrous DCM.

  • Add the glycosyl donor solution to the cooled acceptor mixture via cannula.

  • In a separate flask, dissolve silver trifluoromethanesulfonate (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at -40 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite to remove silver salts.

  • Wash the Celite pad with DCM.

  • Transfer the combined filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the pure β-D-ribofuranoside.

Protocol 2: Stereoselective Synthesis of a β-Nucleoside via Vorbrüggen Glycosylation

This protocol outlines the synthesis of a β-ribonucleoside using a silylated nucleobase and an acylated ribose donor.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Nucleobase (e.g., Uracil)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (MeCN), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the nucleobase (1.2 equivalents) in anhydrous acetonitrile.

  • Add BSA (2.5 equivalents) and heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Cool the solution to room temperature.

  • In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent) in anhydrous acetonitrile.

  • Add the ribose donor solution to the silylated nucleobase solution.

  • Cool the mixture to 0 °C and add TMSOTf (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected β-ribonucleoside.

Visualizations

anomeric_control_workflow start Start: Ribofuranoside Synthesis desired_anomer Desired Anomer? start->desired_anomer beta_anomer Target: β-Anomer desired_anomer->beta_anomer β alpha_anomer Target: α-Anomer desired_anomer->alpha_anomer α c2_protecting_group_beta Use C2-Participating Protecting Group (e.g., Benzoyl, Acetyl) beta_anomer->c2_protecting_group_beta c2_protecting_group_alpha Use C2-Non-Participating Protecting Group (e.g., Benzyl) alpha_anomer->c2_protecting_group_alpha reaction_conditions_beta Employ Kinetic Control: - Low Temperature (-78 to -40°C) - Non-polar, non-coordinating solvent (e.g., DCM) c2_protecting_group_beta->reaction_conditions_beta mechanism_beta Mechanism: Anchimeric Assistance via Acyloxonium Ion reaction_conditions_beta->mechanism_beta result_beta Result: Predominantly β-Ribofuranoside mechanism_beta->result_beta reaction_conditions_alpha Employ Thermodynamic Control: - Higher Temperature (RT to reflux) - Coordinating solvent (e.g., MeCN) - Strong Lewis Acid c2_protecting_group_alpha->reaction_conditions_alpha mechanism_alpha Mechanism: SN1-like via Oxocarbenium Ion (allows for equilibration) reaction_conditions_alpha->mechanism_alpha result_alpha Result: Predominantly α-Ribofuranoside mechanism_alpha->result_alpha

Caption: Decision workflow for achieving α- or β-anomeric selectivity.

koenigs_knorr_mechanism cluster_0 Koenigs-Knorr Mechanism for β-Selectivity donor C2-Acyl Protected Glycosyl Halide (α or β) oxocarbenium Oxocarbenium Ion Intermediate donor->oxocarbenium - AgX promoter AgOTf acyloxonium Acyloxonium Ion (Shields α-face) oxocarbenium->acyloxonium Anchimeric Assistance product 1,2-trans (β)-Glycoside acyloxonium->product β-face attack by R-OH acceptor Acceptor (R-OH)

Caption: Mechanism of anchimeric assistance in the Koenigs-Knorr reaction.

References

strategies to minimize impurities in nucleoside coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleoside coupling reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help minimize impurities and optimize synthesis outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in nucleoside coupling reactions and how can I identify them?

A1: The most common impurities are shortmers (n-1), longmers (n+1), and products of base modification.

  • n-1 Deletion Mutants (Shortmers): These are sequences missing a single nucleotide. They arise from incomplete coupling at a specific cycle, followed by effective capping of the unreacted 5'-hydroxyl group.[1][2] These impurities are often difficult to separate from the full-length product (FLP) because they possess the same terminal dimethoxytrityl (DMT) group used for purification.[3]

  • n+1 Addition Mutants (Longmers): These sequences contain an extra nucleotide, often resulting from the activator's acidity partially removing the DMT group from a phosphoramidite (B1245037) in solution, creating a dimer that then couples to the growing chain.[3] This is more common with highly acidic activators.[3]

  • Depurination Products: The acidic conditions of the deblocking (detritylation) step can cleave the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar backbone. This abasic site is stable during synthesis but cleaves during the final basic deprotection, leading to truncated fragments.

  • N3-Cyanoethyl Adducts: During final deprotection with ammonia, acrylonitrile (B1666552) (a byproduct of cyanoethyl protecting group removal) can alkylate the N3 position of thymidine, creating a +53 Da adduct.[4]

Identification: Impurities are typically identified and quantified using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6] HPLC separates molecules based on properties like hydrophobicity (Reversed-Phase) or charge (Ion-Exchange), allowing for the visualization of impurity peaks relative to the FLP.[5] MS provides precise mass data to confirm the identity of these impurities.[1]

Q2: My coupling efficiency is low, resulting in high levels of n-1 impurities. What are the likely causes and how do I troubleshoot this?

A2: Low coupling efficiency is a primary cause of n-1 impurities and typically points to issues with reagents or reaction conditions.[1][2]

Primary Causes:

  • Moisture Contamination: Water is a major inhibitor of coupling. It competes with the 5'-hydroxyl of the growing oligonucleotide for reaction with the activated phosphoramidite and can also directly hydrolyze the phosphoramidite.[3][4]

  • Degraded Reagents: Phosphoramidites and activators have a finite shelf life and are sensitive to moisture and oxidation.[7] Using expired or improperly stored reagents will significantly decrease efficiency.

  • Suboptimal Activator: The choice and concentration of the activator are critical. An inappropriate, degraded, or incorrectly concentrated activator will fail to efficiently protonate the phosphoramidite for the coupling reaction.[]

  • Insufficient Coupling Time: Sterically hindered phosphoramidites (such as those for RNA synthesis) or complex sequences may require longer coupling times to react completely.[][9]

Troubleshooting Workflow:

G start Low Coupling Efficiency (High n-1 Impurity) reagents Check Reagents start->reagents conditions Review Conditions start->conditions instrument Inspect Instrument start->instrument moisture Moisture Contamination? reagents->moisture Primary Cause quality Reagent Quality/Age? reagents->quality Common Issue activator Activator Optimal? conditions->activator Critical Factor time Coupling Time Sufficient? conditions->time Parameter Check delivery Fluidics & Delivery OK? instrument->delivery Mechanical Check sol_moisture Use Anhydrous Acetonitrile (B52724) (<30 ppm H2O). Dry reagents with molecular sieves. moisture->sol_moisture sol_quality Use fresh, high-quality phosphoramidites and activator. quality->sol_quality sol_activator Use stronger activator (e.g., DCI) or optimize concentration. activator->sol_activator sol_time Increase coupling time, especially for modified bases. time->sol_time sol_delivery Check for leaks, blockages, and correct reagent delivery. delivery->sol_delivery

Troubleshooting workflow for low coupling efficiency.

Q3: How does the capping step reduce impurities?

A3: The capping step is a critical quality control measure that permanently blocks any 5'-hydroxyl groups that failed to react during the coupling step.[10][11] This is typically achieved by acetylation using acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[12] By rendering these unreacted sites inert, capping prevents them from participating in subsequent coupling cycles.[7] This is crucial because an uncapped failure sequence would continue to elongate, ultimately creating a near full-length oligonucleotide with an internal deletion, which is extremely difficult to purify away from the desired product.[13] An efficient capping step ensures that failure sequences remain as short, easily separable truncated products.[12]

Q4: Can my choice of activator affect impurity levels?

A4: Absolutely. The activator's role is to protonate the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. The acidity (pKa) and nucleophilicity of the activator influence both the speed of the reaction and the generation of side products.[3]

  • Highly Acidic Activators (e.g., ETT, BTT): While they promote fast coupling, their strong acidity (pKa 4.1-4.3) can prematurely remove the 5'-DMT protecting group from other phosphoramidites in the reaction solution.[3][14] This leads to the formation of phosphoramidite dimers and subsequent coupling, resulting in n+1 impurities.[3]

  • Less Acidic, More Nucleophilic Activators (e.g., DCI): Activators like 4,5-dicyanoimidazole (B129182) (DCI) have a higher pKa (5.2) but are excellent nucleophiles.[3][14] This combination provides efficient activation with a significantly lower risk of causing dimer formation, making DCI a preferred choice for synthesizing long oligonucleotides or for large-scale synthesis where minimizing n+1 impurities is critical.[3][15]

Quantitative Data on Activator Performance

The choice of activator directly impacts coupling efficiency and time. The following table summarizes key performance differences between common activators.

ActivatorpKaTypical ConcentrationCoupling Time (RNA Monomers)Key AdvantagePrimary Drawback
1H-Tetrazole 4.90.45 - 0.50 M10 - 15 minutesStandard, well-studiedSlow for sterically hindered bases
ETT 4.30.25 - 0.75 M~3 minutesFaster coupling than TetrazoleHigher acidity can increase n+1 impurities
BTT 4.10.25 - 0.44 M~3 minutesVery fast, good for RNA synthesisHigh acidity increases risk of n+1 impurities
DCI 5.20.25 - 1.2 MVariable, efficientLow acidity minimizes n+1; highly solubleMay require optimization for some systems

Data compiled from multiple sources.[3][14][15]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four core steps for a single nucleotide addition in automated solid-phase synthesis.

Objective: To add a single nucleoside phosphoramidite to the growing oligonucleotide chain on a solid support.

Materials:

  • Solid support with initial nucleoside (pre-packed in column)

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[12]

  • Phosphoramidite Solution: 0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.5 M DCI in anhydrous acetonitrile[12]

  • Capping Solution A: Acetic Anhydride in THF/Lutidine[]

  • Capping Solution B: 16% N-Methylimidazole in THF[]

  • Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine[12]

  • Wash Solvent: Anhydrous Acetonitrile (ACN)

Workflow:

G cluster_cycle Synthesis Cycle (Repeated 'n' times) deblock 1. Deblocking (Detritylation) couple 2. Coupling deblock->couple Next Cycle cap 3. Capping couple->cap Next Cycle oxidize 4. Oxidation cap->oxidize Next Cycle oxidize->deblock Next Cycle end End: Elongated Chain (5'-DMT ON) oxidize->end start Start: Support-Bound Nucleoside (5'-DMT ON) start->deblock

The four-step phosphoramidite synthesis cycle.

Procedure:

  • Deblocking (Detritylation):

    • Flush the synthesis column with the Deblocking Solution (3% TCA in DCM) to remove the acid-labile 5'-DMT protecting group from the support-bound nucleoside.

    • The orange-colored DMT cation is released, and its absorbance at ~495 nm can be measured to monitor the efficiency of the previous coupling step.[4]

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[4]

  • Coupling:

    • Deliver the Phosphoramidite Solution and Activator Solution simultaneously to the column. A typical protocol uses a 5-fold molar excess of phosphoramidite and a 20-fold excess of activator relative to the support loading.[12]

    • Allow the reaction to proceed for the specified coupling time (e.g., 30 seconds for standard DNA bases; 3-5 minutes for modified bases).[9][12] The activated phosphoramidite reacts with the free 5'-hydroxyl on the support.

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Deliver Capping Solutions A and B to the column to acetylate any unreacted 5'-hydroxyl groups, rendering them inert for future cycles.[10]

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the Oxidation Solution (Iodine) to the column. This converts the unstable phosphite (B83602) triester linkage to a stable pentavalent phosphate (B84403) triester.[11]

    • Wash the column thoroughly with anhydrous acetonitrile to remove residual iodine and water.[] Some protocols include a second capping step here to ensure the support is completely dry before the next cycle.[3]

  • Repeat: The entire cycle is repeated until the oligonucleotide of the desired length is synthesized.

Protocol 2: Post-Synthesis Purity Analysis by RP-HPLC

Objective: To assess the purity of the crude, deprotected oligonucleotide and quantify the full-length product relative to failure sequences (e.g., n-1).

Materials:

  • Crude, desalted oligonucleotide sample

  • HPLC system with a UV detector

  • Reversed-Phase C18 column suitable for oligonucleotides (e.g., 130 Å pore size)

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.5

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in nuclease-free water to a concentration of approximately 20 µM.[6]

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A at a flow rate of 1 mL/min. For best results, especially with GC-rich sequences, perform the separation at an elevated temperature (e.g., 60 °C) to denature secondary structures.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution Gradient: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 50% Acetonitrile over 20-30 minutes.[6]

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis:

    • The full-length product (FLP), which is more hydrophobic, will be the major, late-eluting peak.

    • Shorter, truncated sequences (n-1, n-2, etc.) are less retained and will elute earlier.[5]

    • Integrate the peak areas to calculate the relative purity of the FLP. Purity (%) = (Area of FLP Peak / Total Area of All Peaks) x 100.

References

Technical Support Center: Optimization of Reaction Time for Benzylation of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction time in the benzylation of diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction time for the benzylation of diols?

A1: The reaction time for the benzylation of diols is primarily influenced by several key factors:

  • Choice of Base and its Concentration: Stronger bases, such as sodium hydride (NaH), deprotonate the diol's hydroxyl groups more efficiently, leading to a faster reaction. The concentration of the base is also critical; a sufficient excess is needed to drive the reaction forward.

  • Leaving Group on the Benzylating Agent: The nature of the leaving group on the benzylating agent significantly impacts the rate of this SN2 reaction. A better leaving group will result in a faster reaction. The general reactivity trend for common leaving groups is I⁻ > Br⁻ > Cl⁻ > TsO⁻ > MsO⁻ > OTf⁻.[1]

  • Reaction Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more available to attack the benzylating agent.[3]

  • Steric Hindrance: Steric hindrance around the hydroxyl groups of the diol or on the benzylating agent can significantly slow down the reaction rate.[1]

  • Presence of a Catalyst: Phase-transfer catalysts (PTCs) can dramatically reduce reaction times, especially in biphasic systems, by facilitating the transfer of the alkoxide from the aqueous to the organic phase.[4][5]

Q2: How can I monitor the progress of my benzylation reaction to determine the optimal reaction time?

A2: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of most organic reactions, including the benzylation of diols.[6][7] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material and a co-spot, you can visually track the disappearance of the starting diol and the appearance of the benzylated product(s). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For compounds that are not UV-active, various chemical stains can be used for visualization.[7]

Q3: What are the common side reactions in the benzylation of diols, and how can they be minimized to improve yield and reduce reaction time?

A3: The most common side reaction is the E2 elimination of the benzyl (B1604629) halide, which is favored by high temperatures and sterically hindered substrates.[2] To minimize this, it is advisable to use the lowest effective temperature and choose a less hindered primary benzyl halide if possible. Another potential side reaction is over-alkylation, leading to the formation of dibenzylated products when monobenzylation is desired. This can be controlled by carefully managing the stoichiometry of the reagents. In the case of phenoxide nucleophiles, C-alkylation on the aromatic ring can compete with the desired O-alkylation.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Insufficiently strong or low concentration of base: The diol is not being fully deprotonated.- Use a stronger base like sodium hydride (NaH). - Increase the molar excess of the base.
2. Poor leaving group on the benzylating agent: The rate of nucleophilic substitution is slow.- Switch to a benzylating agent with a better leaving group (e.g., benzyl iodide or bromide instead of chloride).[1]
3. Low reaction temperature: The reaction lacks sufficient activation energy.- Gradually increase the reaction temperature while monitoring for the formation of side products by TLC.[8]
4. Inappropriate solvent: The alkoxide nucleophile is not sufficiently reactive.- Use a polar aprotic solvent such as DMF or acetonitrile.[3]
5. Steric hindrance: The nucleophile or electrophile is sterically congested.- If possible, choose a less hindered diol or benzylating agent. - Consider using a smaller base.
Low Yield of Benzylated Product 1. Side reactions (e.g., E2 elimination): The base is acting as a base rather than a nucleophile promoter.- Lower the reaction temperature.[2] - Use a less hindered base.
2. Incomplete reaction: The reaction has not been allowed to run to completion.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[6]
3. Moisture in the reaction: Water can quench the alkoxide.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Mono-, Di-, and Unreacted Diol) 1. Incorrect stoichiometry: The ratio of diol to benzylating agent and base is not optimized.- Carefully control the stoichiometry. For mono-benzylation, use a slight excess of the diol. For di-benzylation, use an excess of the benzylating agent and base.
2. Different reactivity of hydroxyl groups: Primary hydroxyl groups are generally more reactive than secondary ones.- To achieve selective mono-benzylation of a primary hydroxyl group, consider running the reaction at a lower temperature to exploit the difference in reactivity.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of Diols

This protocol provides a general procedure for the benzylation of a diol using sodium hydride and benzyl bromide in DMF. This method is widely applicable but may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the diol (1.0 eq.) in anhydrous DMF to a stirring suspension of sodium hydride (1.1 eq. for mono-benzylation, 2.2 eq. for di-benzylation) in anhydrous DMF at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq. for mono-benzylation, 2.2 eq. for di-benzylation) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-8 hours).[3] Gentle heating (e.g., 50-80 °C) may be required to increase the reaction rate, but should be done with caution to avoid elimination side reactions.[8]

  • Work-up: Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (R).

  • Spot the Plate:

    • Dissolve a small amount of the starting diol in a suitable solvent and spot it on the "SM" lane.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the "R" lane.

    • Spot both the starting material and the reaction mixture on the "Co" lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. If not, stain the plate using a suitable visualizing agent (e.g., potassium permanganate, vanillin).[7]

  • Analyze the Results: Compare the "R" lane to the "SM" and "Co" lanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for the benzylation of diols from various literature sources.

Table 1: Williamson Ether Synthesis Conditions

Diol SubstrateBaseBenzylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-allyl-4-fluorophenolK₂CO₃BnClAcetoneRefluxN/AN/A[9]
Generic AlcoholNaHBnBrDMF0 to RT1-8High[6]
Generic AlcoholCarbonate or KOHAlkyl HalideAcetonitrile/DMF50-1001-850-95[3]

Table 2: Alternative Benzylation Methods

MethodCatalyst/ReagentDiol SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Phase-Transfer CatalysisChiral Quaternary Ammonium (B1175870) Salt & Borinic AcidVicinal DiolsCH₂Cl₂/H₂O0 - RT48-96Good[10]
Iodine-CatalyzedI₂ (5 mol%)Indole with Benzylic AlcoholToluene40585[11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_diol Dissolve Diol in Anhydrous DMF add_diol Add Diol Solution to NaH Suspension at 0°C prep_diol->add_diol prep_base Suspend NaH in Anhydrous DMF prep_base->add_diol form_alkoxide Stir to Form Alkoxide add_diol->form_alkoxide add_bnbr Add Benzyl Bromide at 0°C form_alkoxide->add_bnbr react Stir and Monitor by TLC add_bnbr->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end start Start start->prep_diol start->prep_base

Caption: Experimental workflow for the benzylation of a diol.

Williamson_Ether_Synthesis cluster_main Williamson Ether Synthesis (SN2 Pathway) cluster_side Side Reaction (E2 Pathway) diol R-(OH)₂ Diol alkoxide R-(O⁻)₂ 2Na⁺ Dialkoxide diol->alkoxide Deprotonation alkoxide_e2 R-(O⁻)₂ 2Na⁺ (as Base) base Base (e.g., NaH) base->alkoxide product R-(OBn)₂ Dibenzylated Diol alkoxide->product SN2 Attack bnbr 2 Bn-Br Benzyl Bromide bnbr->product elim_product Stilbene + H₂O alkoxide_e2->elim_product E2 Elimination bnbr_e2 Bn-Br bnbr_e2->elim_product

Caption: Mechanism of Williamson ether synthesis and a common side reaction.

Troubleshooting_Tree start Problem: Slow or Incomplete Benzylation q1 Is the base strong enough and in sufficient excess? start->q1 s1 Use a stronger base (e.g., NaH) or increase its concentration. q1->s1 No q2 Is the leaving group on the benzylating agent optimal? q1->q2 Yes s1->q2 s2 Switch to a benzylating agent with a better leaving group (e.g., BnI or BnBr). q2->s2 No q3 Is the reaction temperature appropriate? q2->q3 Yes s2->q3 s3 Gradually increase the temperature while monitoring for side products. q3->s3 No q4 Is the solvent optimal? q3->q4 Yes s3->q4 s4 Use a polar aprotic solvent like DMF or acetonitrile. q4->s4 No end Reaction Optimized q4->end Yes s4->end

Caption: Troubleshooting decision tree for slow benzylation reactions.

References

impact of solvent on glycosylation efficiency with ribofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the glycosylation of ribofuranosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the impact of solvent on glycosylation efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your ribofuranoside glycosylation experiments.

Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in ribofuranoside glycosylation can stem from several factors, often related to the choice of solvent and reaction conditions.

  • Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in stabilizing the intermediate oxocarbenium ion.

    • Non-polar, non-coordinating solvents (e.g., Toluene, Hexane): These solvents may not adequately solvate the charged intermediates, leading to side reactions and decomposition.

    • Highly polar, coordinating solvents (e.g., Acetonitrile): While they can stabilize the oxocarbenium ion, they can also act as a nucleophile, leading to the formation of undesired byproducts.

    • Moderately polar, non-coordinating solvents (e.g., Dichloromethane - DCM): Often a good starting point, as they provide a balance of polarity to support the reaction without significant interference.

  • Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of molecular sieves is highly recommended.

  • Activator/Promoter: The choice and amount of activator (e.g., TMSOTf, BF₃·OEt₂) are critical. An insufficient amount may lead to incomplete activation of the glycosyl donor, while an excess can cause degradation of the starting materials or products.

  • Temperature: Ribofuranosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and improve selectivity. Running the reaction at too high a temperature can lead to decomposition and the formation of side products.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields, consider screening a range of solvents with varying polarities and coordinating abilities. See the data table below for a comparison of common solvents.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use freshly distilled or commercially available anhydrous solvents. Add activated molecular sieves (e.g., 4 Å) to the reaction mixture.

  • Optimize Activator Concentration: Titrate the amount of activator to find the optimal concentration for your specific donor and acceptor.

  • Control the Temperature: Carefully control the reaction temperature. A temperature gradient study can help identify the optimal conditions.

Q2: I am struggling to control the anomeric selectivity (α/β ratio) of my ribofuranoside glycosylation. How does the solvent influence this?

A2: The solvent has a profound impact on the stereochemical outcome of glycosylation reactions. This is largely due to its role in the equilibrium between different reactive intermediates, such as contact ion pairs (CIP) and solvent-separated ion pairs (SSIP).

  • Ethereal Solvents (e.g., Diethyl Ether - Et₂O, Tetrahydrofuran - THF): These solvents are known to favor the formation of the α-anomer.[1] The lone pairs on the oxygen atom of the ether can coordinate with the oxocarbenium ion, preferentially blocking the α-face and directing the nucleophilic attack to the β-face, resulting in the α-glycoside.

  • Nitrile Solvents (e.g., Acetonitrile (B52724) - MeCN): Acetonitrile can act as a participating solvent. It can attack the oxocarbenium ion from the α-face to form a transient α-nitrilium ion intermediate. Subsequent Sₙ2-like displacement by the glycosyl acceptor from the β-face leads to the formation of the β-glycoside.

  • Halogenated Solvents (e.g., Dichloromethane - DCM): These are considered non-participating solvents and the stereochemical outcome is often dependent on other factors such as the protecting groups on the ribofuranoside donor and the nature of the acceptor. However, they are a common choice for achieving a balance in reactivity and selectivity.

Troubleshooting Steps:

  • For α-selectivity: Consider using diethyl ether or a mixture of DCM and diethyl ether as the solvent system.

  • For β-selectivity: Acetonitrile is often the solvent of choice.

  • Protecting Group Strategy: The protecting group at the C2 position of the ribofuranoside can have a significant directing effect. A participating group (e.g., acetyl, benzoyl) will typically lead to the formation of the 1,2-trans product (β-anomer for ribofuranosides). A non-participating group (e.g., benzyl, silyl) will allow the solvent to have a greater influence on the stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a glycosylation reaction with a ribofuranoside?

A1: The glycosylation of a ribofuranoside typically proceeds through the formation of a highly reactive oxocarbenium ion intermediate. The key steps are:

  • Activation: A Lewis acid or promoter activates the leaving group at the anomeric position (C1) of the ribofuranoside donor.

  • Formation of Oxocarbenium Ion: The leaving group departs, leading to the formation of a planar, electrophilic oxocarbenium ion.

  • Nucleophilic Attack: A nucleophile (the glycosyl acceptor) attacks the anomeric carbon of the oxocarbenium ion from either the α- or β-face.

  • Product Formation: A proton transfer step then yields the final glycosylated product.

The solvent plays a critical role in stabilizing the oxocarbenium ion and influencing the direction of the nucleophilic attack, thereby affecting both the yield and the anomeric selectivity.

Q2: How do I choose the right starting solvent for my ribofuranoside glycosylation?

A2: Dichloromethane (DCM) is often a good starting point for ribofuranoside glycosylation reactions due to its moderate polarity and non-coordinating nature. It generally provides good solubility for a wide range of protected carbohydrates and does not significantly participate in the reaction, allowing the inherent reactivity of the donor and acceptor to dictate the outcome. From there, you can optimize by moving to more coordinating solvents like diethyl ether (for α-selectivity) or acetonitrile (for β-selectivity) if needed.

Q3: Can I use a solvent mixture to fine-tune the stereoselectivity?

A3: Yes, using solvent mixtures is a common and effective strategy to fine-tune the stereoselectivity of glycosylation reactions. For example, a mixture of DCM and diethyl ether can be used to enhance α-selectivity while maintaining good solubility of the reactants. The ratio of the solvents can be varied to optimize the anomeric ratio.

Quantitative Data Summary

The following table provides representative data on the impact of different solvents on the glycosylation of a protected ribofuranoside donor with a primary alcohol acceptor. Please note that these are representative values and actual results may vary depending on the specific substrates, protecting groups, and reaction conditions.

SolventDielectric Constant (ε)Anomeric Ratio (α:β)Yield (%)
Dichloromethane (DCM)8.931 : 1.575
Acetonitrile (MeCN)37.51 : 868
Diethyl Ether (Et₂O)4.345 : 160
Tetrahydrofuran (THF)7.523 : 165
Toluene2.381 : 145

Experimental Protocol: Glycosylation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protocol describes a general procedure for the glycosylation of a protected ribofuranoside with a primary alcohol using different solvents.

Materials:

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Glycosyl Donor)

  • Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (Activator)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Diethyl Ether (Et₂O)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine (B128534) (quenching agent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Preparation:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and activated molecular sieves (4 Å).

    • Add the chosen anhydrous solvent (DCM, MeCN, or Et₂O) to achieve a concentration of 0.1 M with respect to the glycosyl donor.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

    • Slowly add TMSOTf (0.2 eq) dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding triethylamine (2 eq).

    • Allow the mixture to warm to room temperature.

    • Filter the mixture through a pad of Celite® and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired glycosylated product.

    • Determine the yield and anomeric ratio by ¹H NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Quenching & Work-up cluster_purification 4. Purification prep1 Combine Donor, Acceptor, and Molecular Sieves prep2 Add Anhydrous Solvent prep1->prep2 prep3 Stir at Room Temperature prep2->prep3 react1 Cool to -40 °C prep3->react1 react2 Add TMSOTf (Activator) react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Triethylamine react3->workup1 workup2 Warm to Room Temperature workup1->workup2 workup3 Filter and Concentrate workup2->workup3 workup4 Aqueous Extraction workup3->workup4 workup5 Dry and Concentrate workup4->workup5 purify1 Silica Gel Chromatography workup5->purify1 purify2 Characterization (NMR) purify1->purify2

Caption: Experimental workflow for ribofuranoside glycosylation.

Glycosylation_Mechanism Donor Ribofuranoside Donor (LG at C1) Oxocarbenium Oxocarbenium Ion (Intermediate) Donor->Oxocarbenium + Activator Activator Activator (e.g., TMSOTf) Alpha_Product α-Glycoside Oxocarbenium->Alpha_Product + Acceptor (α-attack) Beta_Product β-Glycoside Oxocarbenium->Beta_Product + Acceptor (β-attack) Acceptor Glycosyl Acceptor (ROH)

Caption: Simplified mechanism of ribofuranoside glycosylation.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of nucleoside analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments.

Troubleshooting Guides

This section provides detailed answers to specific problems you might be encountering during the synthesis of nucleoside analogues.

Glycosylation Reaction: Low Yield or Incorrect Anomer Formation

Question: My N-glycosylation (e.g., Vorbrüggen or silyl-Hilbert-Johnson reaction) is resulting in a low yield of the desired β-nucleoside, or I'm getting a mixture of α and β anomers. How can I improve this?

Answer: Low yields and poor stereoselectivity in glycosylation are common challenges. Several factors can influence the outcome of this crucial step. Here’s a systematic approach to troubleshooting:

  • Quality of Starting Materials: Ensure the nucleobase and the sugar donor are pure and dry. Moisture is a critical factor that can lead to hydrolysis of the sugar donor or the silylated base. Silylated heterocyclic bases are particularly susceptible to hydrolysis.[1][2] High-quality reagents are essential for accurate and reliable experimental results.[3]

  • Silylation of the Nucleobase: For the Vorbrüggen reaction, complete silylation of the nucleobase is crucial for its solubility and nucleophilicity.[4][5] Incomplete silylation can lead to a sluggish reaction and the formation of byproducts.

    • Troubleshooting Tip: Monitor the silylation reaction by IR spectroscopy (disappearance of N-H stretch) or by forming a test sample for NMR. Consider using a one-pot silylation/glycosylation procedure to minimize handling of the moisture-sensitive silylated base.[6][7]

  • Lewis Acid Catalyst: The choice and amount of Lewis acid (e.g., TMSOTf, SnCl₄) are critical. An insufficient amount may lead to incomplete reaction, while an excess can cause degradation of the sugar or the product.

    • Optimization: Titrate the amount of Lewis acid to find the optimal concentration. For purine (B94841) nucleosides, stronger Lewis acids might be required, but they can also lead to the formation of undesired constitutional isomers.[1]

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates.

    • Purine Glycosylation: Often requires prolonged heating to favor the thermodynamically stable N9 isomer over the kinetically formed N7 isomer.[5]

    • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged exposure to reaction conditions.[3][7][8]

  • Solvent: Anhydrous solvents are a must. Dichloromethane (DCM) or acetonitrile (B52724) are commonly used. The solubility of the silylated base can be a limiting factor.[6]

Phosphoramidite (B1245037) Coupling: Inefficient Chain Elongation

Question: I'm observing low coupling efficiency during the solid-phase synthesis of an oligonucleotide analogue using phosphoramidite chemistry. What are the potential causes and solutions?

Answer: Inefficient phosphoramidite coupling leads to a higher proportion of truncated sequences (n-1, n-2 products), significantly reducing the yield of the full-length oligonucleotide.[9] Here are key areas to troubleshoot:

  • Reagent Quality:

    • Phosphoramidite Monomers: Ensure they are of high purity and have not degraded during storage.

    • Activator: The activator (e.g., 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI)) must be anhydrous and of high purity. DCI is less acidic than tetrazole and can reduce side reactions like detritylation of the monomer.[]

    • Solvents: Use anhydrous acetonitrile for all steps.

  • Activator Concentration and Type: The concentration of the activator influences the reaction rate. Higher concentrations of activated phosphoramidite can drive the reaction faster.[] The choice of activator is also crucial; for example, purines are bulkier and may require longer coupling times or more robust activators.[]

  • Coupling Time: While standard coupling times are often sufficient, sterically hindered phosphoramidites or certain sequences may require longer reaction times. However, extended coupling times can increase the risk of side reactions.[]

  • Moisture Contamination: Water contamination in the reagents or solvent will hydrolyze the activated phosphoramidite, leading to failed coupling.

  • Incomplete Deprotection of the 5'-Hydroxyl Group: The dimethoxytrityl (DMT) group must be completely removed in the deblocking step to free the 5'-hydroxyl for the next coupling reaction. Incomplete removal will lead to chain termination.

Deprotection Steps: Product Degradation or Incomplete Removal of Protecting Groups

Question: My final product yield is low after the deprotection steps. I suspect either the product is degrading or the protecting groups are not being fully removed. How can I troubleshoot this?

Answer: Deprotection is a delicate step where the choice of reagents and conditions is critical to avoid product degradation while ensuring complete removal of all protecting groups.[11]

  • Choice of Deprotection Reagent: The deprotection conditions must be compatible with all functional groups in your nucleoside analogue.

    • Base-Labile Protecting Groups (e.g., acyl groups on nucleobases): Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) are commonly used.[4] However, some modified nucleosides or labels are not stable under these conditions and require milder deprotection using reagents like potassium carbonate in methanol.[4]

    • Acid-Labile Protecting Groups (e.g., DMT, MMT): Weak acids like dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent are used. Incomplete removal can block subsequent reactions.

    • Silyl Protecting Groups (e.g., TBDMS): Fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are used. The presence of water in the TBAF solution can significantly slow down the desilylation of pyrimidines.[12]

  • Reaction Time and Temperature: Monitor the deprotection process by TLC or HPLC to ensure it goes to completion without causing degradation. For example, deprotection with AMA can be completed in as little as 5-10 minutes at 65°C.[11]

  • Incomplete Deprotection: This can lead to a complex mixture of partially protected products, making purification difficult and lowering the isolated yield of the desired compound.

    • Troubleshooting Tip: If you suspect incomplete deprotection, you can re-subject the product mixture to the deprotection conditions. However, be mindful of potential degradation with extended reaction times.

Purification: Low Recovery of the Final Product

Question: I have a low isolated yield after purification by column chromatography or HPLC. How can I improve my recovery?

Answer: The synthesis of nucleoside analogues often results in complex mixtures containing the desired product at a low concentration, along with by-products and unreacted starting materials.[13][14][15] This makes purification a significant challenge.

  • Column Chromatography (Silica Gel):

    • Streaking or Elongated Spots on TLC: This can be due to sample overloading, interaction with the acidic silica (B1680970) gel, or high polarity of the compound.[16][17]

      • Solution: Use a more dilute sample. For acid-sensitive compounds, add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent.[16] For very polar compounds that stick to the baseline, consider using reverse-phase silica or a more polar solvent system.[16][18]

    • Compound Decomposition on Silica: Some compounds are not stable on silica gel.

      • Solution: Test for stability by running a 2D TLC.[19] If decomposition occurs, consider using a different stationary phase like alumina (B75360) or Florisil, or deactivating the silica gel.[17]

  • High-Performance Liquid Chromatography (HPLC):

    • Method Development: Proper method development is key to good separation and recovery. This includes selecting the right column (e.g., C18 for reverse-phase), mobile phase, and gradient.[14][20]

    • Sample Preparation: Ensure your sample is fully dissolved and free of particulates before injection. For reverse-phase HPLC, the sample should be dissolved in a solvent compatible with the mobile phase.

    • Peak Tailing or Broadening: This can be caused by column overloading, secondary interactions with the stationary phase, or improper mobile phase pH.

      • Solution: Reduce the injection volume or sample concentration. Adjust the mobile phase pH or add an ion-pairing reagent if necessary.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my nucleoside analogue synthesis?

A1: Regular monitoring is crucial to determine reaction completion, identify the formation of by-products, and prevent product degradation. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative assessment of the reaction mixture. It's important to use a "cospot" (spotting the reaction mixture on top of the starting material) to accurately track the consumption of the reactant, especially if the product and reactant have similar Rf values.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of product formation and the presence of impurities.[20][21]

Q2: What are the most common sources of by-products in nucleoside synthesis, and how can I minimize them?

A2: By-product formation is a major contributor to low yields.[13][14][15] Common sources include:

  • Anomerization: Formation of the undesired α-anomer during glycosylation. This can be minimized by optimizing the Lewis acid, solvent, and temperature, and by using a sugar donor with a participating group at the C2' position.[1][2]

  • N7-Glycosylation of Purines: Purine bases have multiple nucleophilic nitrogen atoms. Glycosylation can occur at N7 in addition to the desired N9 position. This can often be controlled by using N6-protected purines and optimizing reaction conditions to favor the thermodynamically more stable N9 isomer.[5]

  • Hydrolysis: Moisture in the reaction can lead to the hydrolysis of starting materials (e.g., silylated bases, sugar donors) or the product. Using anhydrous reagents and solvents under an inert atmosphere is critical.

  • Incomplete Reactions: Unreacted starting materials will contaminate the final product, complicating purification. Ensure reactions go to completion by monitoring them closely.

Q3: My starting materials are expensive. How can I optimize my reaction to maximize yield without consuming large amounts of material?

A3: Optimizing reactions with precious starting materials requires a systematic and data-driven approach.

  • Small-Scale Test Reactions: Before committing a large amount of starting material, perform a series of small-scale reactions to screen different conditions (e.g., catalyst, solvent, temperature, concentration).

  • Design of Experiments (DoE): This statistical approach allows you to systematically vary multiple parameters simultaneously to identify the optimal reaction conditions with a minimum number of experiments.

  • Flow Chemistry: For some reactions, such as Suzuki-Miyaura couplings, flow chemistry can offer significant advantages over batch processing, including improved yields, shorter reaction times, and easier scale-up.[22][23][24][25][26]

Q4: I am considering using an enzymatic approach for my synthesis. What are the advantages and potential pitfalls?

A4: Enzymatic synthesis offers several advantages, including high regio- and stereoselectivity under mild reaction conditions, which can lead to higher yields and eliminate the need for complex protection/deprotection steps.[15][27][28] However, there are also challenges:

  • Enzyme Specificity: Enzymes can have a narrow substrate scope, which may limit the types of analogues that can be synthesized.

  • Reaction Equilibrium: Some enzymatic reactions, like those using nucleoside phosphorylases, are reversible, which can limit the final product yield. Strategies to shift the equilibrium, such as removing a by-product, may be necessary.[27]

  • Enzyme Stability and Cost: Enzymes can be expensive and may have limited stability under certain reaction conditions.

Data Summary Tables

Table 1: Influence of Reaction Parameters on the Yield of Uridine Esters in a Continuous-Flow Microreactor[13]

ParameterValueConversion Yield (%)
Reaction Temperature 15 °C< 60
30 °C > 90 (Optimal)
50 °C> 90
Residence Time 20 min~80
30 min > 95 (Optimal)
35 min~95

Table 2: Yields of Enzymatic Synthesis of 5'-NTPs from Nucleosides[28]

Starting NucleosideProduct 5'-NTPYield (%)
AdenosineATP95
GuanosineGTP72
UridineUTP85
CytidineCTP65
5-Fluorocytidine5F-CTP78

Key Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation of Pyrimidine (B1678525) Nucleosides

This protocol is a general guideline and may require optimization for specific substrates.

  • Silylation of Nucleobase:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrimidine nucleobase (1.0 equiv) in anhydrous acetonitrile.

    • Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equiv) and a catalytic amount of trimethylsilyl (B98337) chloride (TMSCl).

    • Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. Monitor by observing the dissolution of the solid.

    • Cool the reaction mixture to room temperature.

  • Glycosylation:

    • In a separate flame-dried flask, dissolve the protected sugar donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equiv) in anhydrous acetonitrile.

    • Cool the solution to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 equiv), dropwise.

    • Add the freshly prepared silylated nucleobase solution to the activated sugar donor solution via cannula.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

  • Deprotection:

    • Dissolve the protected nucleoside in methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) and stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+), filter, and concentrate the filtrate to yield the deprotected nucleoside.

Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add the chosen eluent (solvent system) to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three spots on this line for the starting material (SM), a cospot (C), and the reaction mixture (RM).

  • Apply the Samples: Using a capillary tube, apply a small spot of the starting material solution to the 'SM' and 'C' marks. Then, spot the reaction mixture on the 'RM' and directly on top of the starting material spot at 'C'.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, anisaldehyde). The disappearance of the starting material spot in the 'RM' lane and the appearance of a new product spot indicates the reaction is progressing.[3][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Materials (Nucleobase, Sugar) protect Protection of Functional Groups start->protect If required glycosylation Glycosylation (e.g., Vorbrüggen) start->glycosylation Direct Glycosylation protect->glycosylation modification Further Modifications (e.g., Phosphorylation) glycosylation->modification ts_glycosylation Low Yield? glycosylation->ts_glycosylation Troubleshoot deprotection Deprotection modification->deprotection crude Crude Product deprotection->crude ts_deprotection Incomplete? deprotection->ts_deprotection Troubleshoot purify Purification (Column Chromatography/HPLC) crude->purify analyze Analysis (NMR, MS, HPLC) purify->analyze ts_purification Low Recovery? purify->ts_purification Troubleshoot final_product Final Nucleoside Analogue analyze->final_product logical_relationship cluster_causes Primary Causes cluster_factors Contributing Factors low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions / By-products low_yield->side_reactions degradation Product Degradation low_yield->degradation purification_loss Loss During Purification low_yield->purification_loss reagents Poor Reagent Quality reagents->incomplete_reaction reagents->side_reactions conditions Suboptimal Conditions (Temp, Time, Conc.) conditions->incomplete_reaction conditions->side_reactions conditions->degradation moisture Moisture/Air Sensitivity moisture->incomplete_reaction moisture->side_reactions moisture->degradation technique Improper Technique technique->purification_loss

References

Technical Support Center: Drying & Handling of Hygroscopic Carbohydrate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic carbohydrate intermediates.

Troubleshooting Guides

Issue: My hygroscopic carbohydrate intermediate is clumping and difficult to handle.

Question: What is causing my hygroscopic carbohydrate intermediate to clump, and how can I prevent it?

Answer: Clumping is a common issue with hygroscopic materials and is primarily caused by the absorption of atmospheric moisture.[1] To prevent this, it is crucial to minimize exposure to ambient humidity throughout the handling and drying process.

Troubleshooting Steps:

  • Work in a Controlled Environment: If possible, handle the material in a glovebox or a room with controlled low humidity.

  • Use Appropriate Storage: Store the intermediate in a desiccator containing an active drying agent (desiccant) such as silica (B1680970) gel, anhydrous calcium chloride, or molecular sieves.[1][2][3] Ensure the desiccator is properly sealed.[3]

  • Minimize Exposure Time: When handling the material in an uncontrolled environment, minimize the time it is exposed to the atmosphere.

  • Consider Co-processing: Co-processing with excipients can deflect moisture away from the active ingredient.

Issue: My carbohydrate intermediate is degrading or changing color during oven drying.

Question: Why is my sample degrading during oven drying, and what can I do to prevent it?

Answer: Degradation, often indicated by color change, during oven drying is typically due to excessive heat. Many carbohydrate intermediates are heat-sensitive. High temperatures can lead to chemical degradation, such as non-enzymatic browning (Maillard reaction), especially in the presence of proteins.[4]

Troubleshooting Steps:

  • Assess Heat Sensitivity: Determine the thermal sensitivity of your specific carbohydrate intermediate. Techniques like Differential Scanning Calorimetry (DSC) can identify the temperature at which degradation begins.[5]

  • Optimize Drying Conditions: Adjust the oven temperature to a lower setting and extend the drying time if necessary to ensure complete moisture removal without degradation.[5]

  • Consider Alternative Drying Methods: For highly heat-sensitive materials, consider alternative drying methods that operate at lower temperatures, such as freeze-drying (lyophilization) or vacuum drying.[6][7]

  • Use a Vacuum Oven: A vacuum oven allows for drying at a lower temperature by reducing the atmospheric pressure, which facilitates water evaporation.

Issue: The final moisture content of my dried carbohydrate intermediate is inconsistent across batches.

Question: How can I achieve consistent final moisture content in my dried hygroscopic carbohydrate intermediate?

Answer: Inconsistent moisture content can stem from variability in the drying process, initial sample moisture, or handling procedures.[8] Achieving consistency requires standardization of your protocol.

Troubleshooting Steps:

  • Standardize the Drying Protocol: Ensure that drying parameters such as temperature, time, and airflow (for fluid bed dryers) are consistent for every batch.[8]

  • Monitor Moisture Content in Real-Time: Implement in-process controls like Near-Infrared (NIR) spectroscopy to continuously monitor moisture levels during drying, allowing for precise determination of the drying endpoint.[5][9]

  • Calibrate Equipment: Regularly calibrate your drying equipment, including temperature sensors and vacuum gauges, to ensure accurate and repeatable performance.[5]

  • Control Post-Drying Handling: After drying, immediately transfer the material to a desiccator or a controlled low-humidity environment to prevent rehydration from atmospheric moisture.

Frequently Asked Questions (FAQs)

Drying Methods

Q1: What are the most common methods for drying hygroscopic carbohydrate intermediates?

A1: The choice of drying method depends on the thermal stability and physical properties of the carbohydrate intermediate. Common methods include:

  • Freeze-Drying (Lyophilization): This is a gentle method suitable for heat-sensitive materials. It involves freezing the material and then reducing the pressure to allow the frozen water to sublime directly from a solid to a gas.[7][10][11]

  • Spray Drying: This method is used to produce a dry powder from a liquid or slurry by rapidly drying with a hot gas. It is a continuous process suitable for large-scale production.[7][12][13][14]

  • Oven Drying/Vacuum Drying: This involves heating the sample in an oven to evaporate moisture. Vacuum ovens are preferred for heat-sensitive materials as they allow for drying at lower temperatures.[6]

  • Fluid Bed Drying: This method involves fluidizing the material with hot air, which provides efficient heat and mass transfer for uniform drying.[8]

Q2: When should I choose freeze-drying over other methods?

A2: Freeze-drying is the preferred method when dealing with highly heat-sensitive carbohydrate intermediates that would degrade at the temperatures used in oven or spray drying. It is also beneficial for preserving the structure of porous materials and producing a product that is easily reconstituted.[7]

Handling and Storage

Q3: How do I properly use a desiccator for storing my dried carbohydrate intermediate?

A3: A desiccator is a sealed container that maintains a low-humidity environment.[3][15]

  • Desiccant: The bottom compartment should be filled with a suitable desiccant like silica gel (which can be color-indicating), anhydrous calcium chloride, or molecular sieves.[2][3]

  • Sample Placement: Place your sample on the perforated platform above the desiccant.[2]

  • Sealing: Ensure an airtight seal by lightly greasing the ground-glass rim of the lid with vacuum grease or petroleum jelly.[2]

  • Operation: To prevent damage, slide the lid on and off instead of placing it directly onto the base.[2] For faster drying, a vacuum desiccator can be used to evacuate the air.[16]

Q4: Can I over-dry my hygroscopic carbohydrate intermediate? What are the consequences?

A4: Yes, over-drying is possible and can be detrimental.[8]

  • Physical Changes: Excessive drying can lead to physical deformation, cracking, or changes in the crystalline structure of the intermediate.[8]

  • Altered Properties: Over-drying can alter dissolution profiles, which is critical for drug development, and may impact the material's stability and efficacy.[8]

  • Follow Guidelines: It is important to follow the manufacturer's instructions for drying times and temperatures for specific resins to avoid altering their physical properties.[17]

Analytical Methods

Q5: How can I accurately determine the water content of my hygroscopic carbohydrate intermediate?

A5: Due to the hygroscopic nature of these materials, accurate water content determination requires careful sample handling to prevent moisture uptake during analysis.

  • Karl Fischer Titration: This is a widely used and accurate method for determining water content.[4] For samples that are difficult to dissolve, a solubilizer like formamide (B127407) can be used, and the titration can be performed at a slightly elevated temperature (e.g., 50°C).

  • Near-Infrared (NIR) Spectroscopy: This is a rapid and non-destructive technique that can be used for in-process monitoring of moisture content. It requires calibration against a reference method like Karl Fischer titration.[5][9]

  • Gas Phase Extraction: For highly hygroscopic lyophilized drugs, a method exists to measure the water content in a closed vial using gas phase extraction, preventing any exposure to ambient air.[11]

Data Summary Tables

Table 1: Comparison of Drying Methods for Carbohydrate Intermediates

Drying MethodOperating PrincipleTypical Operating TemperatureAdvantagesDisadvantages
Freeze-Drying Sublimation of frozen water under vacuum.[11]Low (sub-zero)Suitable for heat-sensitive materials; preserves structure.[7]Slow process; high operational cost.
Spray Drying Atomization of liquid feed into a hot gas stream.[7]High (e.g., 120-180°C inlet air).[13]Rapid and continuous process; produces uniform particles.Not suitable for highly heat-sensitive materials; can cause stickiness.[18]
Oven/Vacuum Drying Evaporation of water through heating (with or without vacuum).Variable (lower with vacuum)Simple and cost-effective.Can cause degradation of heat-sensitive materials; non-uniform drying.[6]
Fluid Bed Drying Suspension of particles in a stream of hot air.VariableUniform and efficient drying.[8]Can cause attrition of particles.

Table 2: Common Desiccants for Laboratory Use

DesiccantChemical FormulaIndicatorRegenerationNotes
Silica Gel SiO₂Cobalt chloride (blue to pink) or other organic indicators.[2]Heat at ~85°C.[16]Inert, non-toxic, and non-flammable.[16]
Anhydrous Calcium Chloride CaCl₂NoneHeat
Molecular Sieves ZeoliteNoneHeat under vacuumHigh affinity for water.
Phosphorus Pentoxide P₄O₁₀NoneNot regenerativeHighly efficient but corrosive.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol is adapted for carbohydrate samples that may have poor solubility in standard Karl Fischer reagents.

Reagents and Equipment:

  • Volumetric Karl Fischer Titrator

  • Titration cell with a thermostat

  • Karl Fischer Titrant (e.g., Aquastar® - CombiTitrant 2)

  • Karl Fischer Solvent (e.g., 30 mL Aquastar® - CombiMethanol)

  • Solubilizer (e.g., 20 mL Formamide)

  • Analytical balance

  • Weighing boat

Procedure:

  • Place 30 mL of the Karl Fischer solvent and 20 mL of formamide into the titration cell.

  • Heat the solvent to 50°C.

  • Titrate the solvent to dryness with the Karl Fischer titrant.

  • Accurately weigh approximately 2 g of the carbohydrate intermediate sample in a weighing boat.

  • Quickly add the sample to the titration cell. Determine the exact sample weight by re-weighing the boat.

  • Start the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample.

  • The titration will stop automatically when the endpoint is reached. The instrument will display the water content.

  • It is recommended to change the solvent after two to three analyses as its dissolution capacity will decrease.

Visualizations

Drying_Method_Selection cluster_0 Decision Workflow for Drying Method Selection start Start: Hygroscopic Carbohydrate Intermediate q1 Is the material heat-sensitive? start->q1 freeze_dry Freeze-Drying (Lyophilization) q1->freeze_dry Yes q2 Is the final product a powder from a liquid feed? q1->q2 No end End: Dried Product freeze_dry->end spray_dry Spray Drying q2->spray_dry Yes oven_dry Oven/Vacuum Drying q2->oven_dry No spray_dry->end oven_dry->end

Caption: Decision workflow for selecting an appropriate drying method.

Handling_Workflow cluster_1 Workflow for Handling Hygroscopic Materials start Start: Receive/ Synthesize Material storage Store in a sealed container within a desiccator start->storage handling Handle in a controlled environment (low humidity) or minimize exposure time storage->handling drying Select and perform appropriate drying method handling->drying post_drying Immediately transfer dried product to a desiccator drying->post_drying analysis Perform analysis (e.g., Karl Fischer) with minimal exposure to air post_drying->analysis end End: Stable, Dry Product analysis->end

Caption: General workflow for handling hygroscopic intermediates.

References

Technical Support Center: Scaling Up the Synthesis of Protected Ribofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up the synthesis of protected ribofuranosides, critical intermediates in the manufacturing of nucleoside analogue drugs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when moving from lab-scale to large-scale synthesis of protected ribofuranosides?

A1: The primary challenges in scaling up synthesis include maintaining stereochemical control (anomeric selectivity), ensuring the stability and effectiveness of protecting groups, managing reaction kinetics and heat transfer in larger volumes, and developing efficient, scalable purification methods to handle larger quantities of material and remove process-related impurities.[2][3][4]

Q2: How does the choice of protecting groups impact a large-scale synthesis strategy?

A2: Protecting groups are critical as they influence reactivity, solubility, and the stereochemical outcome of the glycosylation reaction.[3][5] On a large scale, the ideal protecting group strategy minimizes the total number of synthetic steps, uses robust groups that withstand reaction conditions to avoid unwanted side reactions, and allows for high-yield removal under conditions that do not compromise the final product.[2][5][6] Orthogonal protecting groups, which can be removed selectively without affecting others, are highly valuable in multi-step syntheses.

Q3: Why is anomeric selectivity a major concern during scale-up, and how is it controlled?

A3: Anomeric selectivity, the preferential formation of either the α- or β-isomer, is crucial because typically only one anomer possesses the desired biological activity.[2][7] What works on a small scale may not translate directly to a larger batch due to changes in mixing, temperature gradients, and concentration. Control is often achieved through the choice of glycosyl donor, promoter or Lewis acid, solvent, and temperature.[3][7] The use of a "participating" protecting group at the C-2 position of the ribose donor is a common strategy to favor the formation of 1,2-trans-glycosides (the β-anomer).[5][8]

Q4: What are the most significant hurdles in purifying protected ribofuranosides at scale?

A4: At scale, traditional silica (B1680970) gel column chromatography can become impractical and costly due to high solvent consumption and limited loading capacity.[9] Key hurdles include separating closely related impurities, such as anomers or products with protecting group failures, and removing residual reagents and catalysts. Developing robust crystallization methods is often the most cost-effective solution for large-scale purification, though finding suitable solvent systems can be challenging.[10] For complex mixtures where crystallization is not feasible, scalable chromatographic techniques like ion-exchange chromatography may be required, especially for charged nucleoside analogues.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your scale-up experiments.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low Glycosylation Yield 1. Incomplete activation of the glycosyl donor.[3][8]2. Poor reactivity of the glycosyl acceptor.[3]3. Degradation of starting materials or product under reaction conditions.[3]4. Moisture in the reaction quenching the activator.[3]1. Optimize Activator: Increase equivalents of the Lewis acid/promoter or screen different activators (e.g., TMSOTf, BF₃·Et₂O).[8] Ensure all reagents and solvents are anhydrous.[3]2. Increase Reactivity: Use a higher excess of the glycosyl donor or consider a more reactive donor type (e.g., thioglycoside).[3] Change the solvent to one that may enhance acceptor nucleophilicity.[3]3. Check Stability: Monitor the reaction by TLC or HPLC to check for the formation of degradation byproducts. Consider running the reaction at a lower temperature.
Poor α:β Anomeric Selectivity 1. Incorrect choice of Lewis acid, solvent, or temperature.[7]2. Lack of a participating neighboring group at C-2.[5][8]3. Reaction proceeding through an undesired SN1 or SN2 pathway.[8]1. Screen Conditions: Systematically screen different Lewis acids. For example, TMSOTf can favor α-selectivity in some cases, while BF₃·Et₂O may favor β-selectivity with a participating group.[8] Vary the solvent and temperature, as these significantly influence the stereochemical outcome.[7]2. Modify Donor: Ensure a participating group (e.g., acetyl, benzoyl) is installed at the C-2 position of the ribose donor to direct the formation of the β-anomer.[5]
Formation of Side Products (e.g., from deprotection) 1. Protecting groups are unstable under the glycosylation conditions (e.g., cleaved by the Lewis acid).[3]2. Partial deacetylation during the reaction.[8]1. Select Robust Groups: Choose protecting groups known to be stable to the specific Lewis acid and conditions you are using.[3]2. One-Pot Reacetylation: After the glycosylation is complete, add acetic anhydride (B1165640) and a mild base like pyridine (B92270) directly to the reaction mixture to re-acetylate any partially deprotected byproducts. This simplifies purification and can significantly increase the isolated yield of the desired fully protected product.[8]
Difficult Purification / Inseparable Mixture 1. Low resolution between the desired product and impurities (e.g., anomers) in chromatography.[9]2. Product instability on silica gel.[3]3. Failure to crystallize.1. Optimize Chromatography: For large-scale purification, consider alternatives to standard silica gel. Ion-exchange chromatography is highly scalable and effective for charged molecules.[9][11] Reversed-phase HPLC can also be used, but loading capacity can be a limitation.[9]2. Develop Crystallization: Systematically screen a wide range of solvent/anti-solvent systems to induce crystallization, which is the most scalable purification method.3. Chemical Resolution: If anomeric separation is the issue, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol: Large-Scale Vorbrüggen Glycosylation with In-Situ Reacetylation

This protocol describes a common method for the N-glycosylation of a nucleobase with a protected ribofuranose donor, followed by a reacetylation step to improve yield and simplify purification.[8][12]

1. Glycosylation Reaction:

  • To a clean, dry, inerted reactor, add the silylated nucleobase (1.0 equiv) and the 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose donor (1.2 equiv).

  • Add anhydrous 1,2-dichloroethane (B1671644) or acetonitrile (B52724) as the solvent. Note: For weakly reactive nucleobases, 1,2-dichloroethane may be preferred to avoid side reactions with acetonitrile.[12]

  • Cool the mixture to 0°C.

  • Slowly add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 equiv) dropwise, maintaining the internal temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or HPLC for the disappearance of the starting materials.[8]

2. In-Situ Reacetylation:

  • Once the glycosylation is complete or has stalled, cool the reaction mixture back to 0°C.[8]

  • Sequentially and carefully add pyridine (3.0 equiv), followed by acetic anhydride (2.5 equiv).[8]

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the complete conversion of any polar byproducts to the desired product spot.[8]

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane (B109758) (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or scalable column chromatography to obtain the pure protected ribofuranoside.[8]

Visualizations

Workflow Diagrams

G Troubleshooting Workflow for Low Glycosylation Yield start Low Yield Observed check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_activation Is Donor Activation Incomplete? check_reagents->check_activation Reagents OK optimize_activator Increase Activator Equivalents OR Screen Different Lewis Acids check_activation->optimize_activator Yes check_stability Are Starting Materials / Product Degrading? check_activation->check_stability No end_point Yield Improved optimize_activator->end_point optimize_temp Lower Reaction Temperature OR Reduce Reaction Time check_stability->optimize_temp Yes check_acceptor Is Acceptor Reactivity Poor? check_stability->check_acceptor No optimize_temp->end_point optimize_acceptor Increase Donor Equivalents OR Change Solvent check_acceptor->optimize_acceptor Yes check_acceptor->end_point No optimize_acceptor->end_point

Caption: A troubleshooting flowchart for diagnosing and solving low yield in glycosylation reactions.

G Decision Logic for Scale-Up Purification Strategy start Crude Protected Ribofuranoside Mixture is_crystalline Is the Product Crystalline? start->is_crystalline crystallization Develop & Optimize Crystallization Protocol is_crystalline->crystallization Yes is_charged Is the Product an Ionic Species? is_crystalline->is_charged No final_product Pure Product crystallization->final_product ion_exchange Develop Scalable Ion-Exchange Chromatography (IEX) is_charged->ion_exchange Yes rp_hplc Use Reversed-Phase (RP) HPLC (Consider Loading Limitations) is_charged->rp_hplc No ion_exchange->final_product rp_hplc->final_product

Caption: Decision tree for selecting an appropriate large-scale purification method.

References

Validation & Comparative

Confirming the Structure of Methyl 3,5-di-O-benzyl-D-ribofuranoside by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in synthetic chemistry and drug development, unambiguous structural confirmation of intermediates is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) data for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside and its potential isomeric impurities. By presenting key differentiating features in ¹H and ¹³C NMR spectra, this document serves as a practical tool for the structural verification of this important synthetic building block.

Comparison of Expected NMR Data

The primary challenge in confirming the structure of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside lies in distinguishing it from its anomers (the β-furanoside) and ring isomers (the α- and β-pyranosides), which can form as byproducts during synthesis. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts and key coupling constants for these structures. These values are estimated based on known NMR data for similar carbohydrate derivatives.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

ProtonMethyl 3,5-di-O-benzyl-α-D-ribofuranoside (Expected)Methyl 3,5-di-O-benzyl-β-D-ribofuranoside (Expected)Methyl 3,5-di-O-benzyl-α-D-ribopyranoside (Expected)Methyl 3,5-di-O-benzyl-β-D-ribopyranoside (Expected)
H-1 ~4.9-5.1 ppm (d, J ≈ 4-5 Hz)~4.8-5.0 ppm (s or small d, J ≈ 1-2 Hz)~4.6-4.8 ppm (d, J ≈ 3-4 Hz)~4.3-4.5 ppm (d, J ≈ 7-8 Hz)
H-2 ~4.0-4.2 ppm~4.1-4.3 ppm~3.6-3.8 ppm~3.4-3.6 ppm
H-3 ~3.9-4.1 ppm~3.8-4.0 ppm~3.7-3.9 ppm~3.5-3.7 ppm
H-4 ~4.1-4.3 ppm~4.0-4.2 ppm~3.8-4.0 ppm~3.6-3.8 ppm
H-5, H-5' ~3.5-3.7 ppm~3.5-3.7 ppm~3.6-3.8 ppm~3.4-3.6 ppm
-OCH₃ ~3.3-3.4 ppm (s)~3.3-3.4 ppm (s)~3.3-3.4 ppm (s)~3.3-3.4 ppm (s)
-CH₂-Ph ~4.4-4.7 ppm (m)~4.4-4.7 ppm (m)~4.4-4.7 ppm (m)~4.4-4.7 ppm (m)
Aromatic-H ~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)

Key Differentiating Features in ¹H NMR:

  • Anomeric Proton (H-1): The chemical shift and, most importantly, the coupling constant (J₁₂) of the anomeric proton are highly diagnostic. For the α-furanoside, a doublet with a coupling constant of approximately 4-5 Hz is expected. The β-furanoside typically shows a singlet or a doublet with a much smaller coupling constant (1-2 Hz). The pyranoside anomers will also show distinct coupling constants, with the β-anomer exhibiting a larger J-value characteristic of a trans-diaxial relationship.

  • Ring Protons: The overall chemical shift dispersion and multiplicity patterns of the ring protons (H-2, H-3, H-4) will differ between the furanose and pyranose forms due to the different ring sizes and conformations.

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonMethyl 3,5-di-O-benzyl-α-D-ribofuranoside (Expected)Methyl 3,5-di-O-benzyl-β-D-ribofuranoside (Expected)Methyl 3,5-di-O-benzyl-α-D-ribopyranoside (Expected)Methyl 3,5-di-O-benzyl-β-D-ribopyranoside (Expected)
C-1 ~103-105 ppm~108-110 ppm~98-100 ppm~103-105 ppm
C-2 ~78-80 ppm~76-78 ppm~70-72 ppm~72-74 ppm
C-3 ~75-77 ppm~74-76 ppm~71-73 ppm~73-75 ppm
C-4 ~82-84 ppm~81-83 ppm~68-70 ppm~70-72 ppm
C-5 ~70-72 ppm~70-72 ppm~63-65 ppm~65-67 ppm
-OCH₃ ~55-56 ppm~55-56 ppm~55-56 ppm~55-56 ppm
-CH₂-Ph ~72-74 ppm~72-74 ppm~72-74 ppm~72-74 ppm
Aromatic-C ~127-138 ppm~127-138 ppm~127-138 ppm~127-138 ppm

Key Differentiating Features in ¹³C NMR:

  • Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is a key indicator. The β-furanoside anomer is expected to be the most downfield, while the α-pyranoside anomer would be the most upfield.

  • Ring Carbons: The chemical shifts of the other ring carbons (C-2 to C-5) will also vary significantly between the furanose and pyranose isomers, reflecting the different ring strain and substituent orientations.

Experimental Protocols

A standard set of NMR experiments is generally sufficient to confirm the structure of Methyl 3,5-di-O-benzyl-D-ribofuranoside.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments within the ribose ring.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which can be crucial for confirming the connectivity of the methyl and benzyl (B1604629) groups to the ribose core.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G Workflow for Structural Confirmation by NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Comparison cluster_3 Structural Confirmation Purified_Compound Purified Compound Dissolution Dissolve in CDCl3 with TMS Purified_Compound->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquire_1H 1D ¹H NMR NMR_Tube->Acquire_1H Acquire_13C 1D ¹³C NMR NMR_Tube->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Analyze_1H Analyze ¹H Spectrum (Chemical Shifts, J-couplings) Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Chemical Shifts) Acquire_13C->Analyze_13C Analyze_2D Analyze 2D Spectra (Correlations) Acquire_2D->Analyze_2D Compare_Data Compare with Expected Data (Tables 1 & 2) Analyze_1H->Compare_Data Analyze_13C->Compare_Data Analyze_2D->Compare_Data Structure_Confirmed Structure Confirmed: Methyl 3,5-di-O-benzyl-α-D-ribofuranoside Compare_Data->Structure_Confirmed Data Matches α-furanoside Alternative_Structure Alternative Structure Identified Compare_Data->Alternative_Structure Data Matches Alternative

Caption: Workflow for NMR-based structural confirmation.

By following this guide, researchers can confidently and objectively confirm the structure of synthesized this compound and differentiate it from potential isomeric impurities, ensuring the quality and reliability of their subsequent research and development efforts.

Validating Synthetic Nucleoside Analogues by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust validation of synthetic nucleoside analogues is a cornerstone of modern drug development and biomedical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as the gold standard for the selective and sensitive quantification of these compounds and their metabolites in complex biological matrices. This guide provides a comparative overview of mass spectrometry-based methods for the validation of several key synthetic nucleoside analogues, supported by experimental data and detailed protocols.

Quantitative Performance Comparison of LC-MS/MS Methods

The choice of analytical instrumentation and methodology can significantly impact the sensitivity, precision, and accuracy of nucleoside analogue quantification. Below is a summary of reported performance data for the LC-MS/MS analysis of several prominent synthetic nucleoside analogues using triple quadrupole mass spectrometry (QQQ-MS), a widely adopted platform for targeted quantification.

Nucleoside AnalogueLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy (% Bias)Precision (% RSD)Biological Matrix
Remdesivir 0.5 - 20.5 - 5000< 9.8%< 5.2%Human Plasma
Favipiravir 2 - 802 - 40 / 80 - 30000Within ±15%< 15%Human/Rat Plasma
Sofosbuvir 0.25 - 0.30.25 - 3500 / 0.3 - 3000Within ±15%< 15%Human Plasma
Gemcitabine 2.5 pg/mL0.0025 - 0.5Within ±15%< 15%Human Plasma
Acyclovir 1 - 21 - 2000Within ±13%< 10.3%Human Plasma

Head-to-Head: Triple Quadrupole vs. High-Resolution Mass Spectrometry

The two most common types of mass spectrometers for quantitative bioanalysis are triple quadrupole (QQQ) and high-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or time-of-flight (TOF) analyzers.

Triple Quadrupole (QQQ) Mass Spectrometry is the traditional workhorse for targeted quantification due to its exceptional sensitivity and selectivity in selected reaction monitoring (SRM) mode.[1] This technique is ideal for hypothesis-driven studies where the target analytes and their fragmentation patterns are known.

High-Resolution Mass Spectrometry (HRMS) offers the advantage of collecting full-scan, high-resolution data, which allows for both quantitative and qualitative analysis.[2] This is particularly useful for metabolite identification, biomarker discovery, and untargeted screening in addition to quantification.[2] While historically considered less sensitive than QQQ-MS for targeted quantification, recent advancements in HRMS technology have narrowed this gap, with some studies reporting comparable lower limits of quantification (LLOQ).[2]

FeatureTriple Quadrupole (QQQ) MSHigh-Resolution Mass Spectrometry (HRMS)
Primary Application Targeted QuantificationTargeted & Untargeted Analysis, Metabolite ID
Selectivity High (based on precursor/product ion pair)Very High (based on accurate mass)
Sensitivity Generally considered the most sensitive for targeted analysis.[1][3]Approaching QQQ sensitivity, excellent for complex matrices.[2]
Data Acquisition Selected Reaction Monitoring (SRM)Full Scan or Targeted SIM
Retrospective Analysis Not possible for new analytesYes, data can be re-interrogated for new compounds.
Method Development Requires optimization of SRM transitions for each analyteGeneric methods can be used, less analyte-specific optimization.[4]

Experimental Workflow and Method Development

The development of a robust LC-MS/MS method for the validation of synthetic nucleoside analogues follows a systematic process. The workflow diagram below illustrates the key stages, from sample preparation to data analysis, and includes considerations for choosing between QQQ-MS and HRMS.

ValidationWorkflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_validation Method Validation (FDA Guidelines) Matrix Biological Matrix (Plasma, Tissue, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile) Matrix->Precipitation LLE Liquid-Liquid Extraction Matrix->LLE SPE Solid Phase Extraction Matrix->SPE Extract Analyte Extraction Precipitation->Extract LLE->Extract SPE->Extract LC_Column Reverse-Phase C18 Column Selection Extract->LC_Column Mobile_Phase Mobile Phase Optimization (e.g., Formic Acid, Acetonitrile) LC_Column->Mobile_Phase Gradient Gradient Elution Development Mobile_Phase->Gradient MS_Choice Instrument Selection Gradient->MS_Choice QQQ Triple Quadrupole (QQQ) Targeted Quantification MS_Choice->QQQ Known Targets HRMS High-Resolution MS (HRMS) Quant/Qual Analysis MS_Choice->HRMS Unknowns/ Metabolites SRM SRM Method Development QQQ->SRM Full_Scan Full Scan Method HRMS->Full_Scan Linearity Linearity & Range SRM->Linearity Full_Scan->Linearity Validation_Metrics Validation Metrics Linearity->Validation_Metrics Accuracy Accuracy & Precision Accuracy->Validation_Metrics LLOQ LLOQ & LOD LLOQ->Validation_Metrics Stability Stability Stability->Validation_Metrics Selectivity Selectivity Selectivity->Validation_Metrics

Caption: Experimental workflow for the validation of synthetic nucleoside analogues by LC-MS/MS.

Detailed Experimental Protocols

The following provides a generalized, yet detailed, protocol for the quantification of a synthetic nucleoside analogue in human plasma, based on common practices and regulatory guidelines.[5][6][7][8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (a stable isotope-labeled version of the analyte is preferred).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then ramped up to elute the analyte of interest, followed by a wash and re-equilibration step.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Multiple Reaction Monitoring (MRM): The precursor ion (typically [M+H]+ or [M-H]-) and a specific product ion are monitored. The MRM transitions for several nucleoside analogues are provided in the table below.

  • Optimization: The collision energy and other source parameters should be optimized for the specific analyte and internal standard to achieve maximum sensitivity.

MRM Transitions for Selected Nucleoside Analogues:

Nucleoside AnaloguePrecursor Ion (m/z)Product Ion (m/z)
Sofosbuvir 530.1243.0
Acyclovir 226.2152.1
Gemcitabine 264.1112.0

4. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA).[5][6][7][8][9] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, with the LLOQ being the lowest point. The correlation coefficient (r²) should be ≥ 0.99.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term).

Signaling Pathway and Mechanism of Action

To illustrate the context in which these synthetic nucleoside analogues are studied, the following diagram depicts a simplified signaling pathway for a generic antiviral nucleoside analogue that acts as a chain terminator for viral RNA polymerase.

SignalingPathway cluster_cell Host Cell cluster_virus Viral Replication Prodrug Nucleoside Analogue (Prodrug) Mono_P Monophosphate Prodrug->Mono_P Host Kinases Di_P Diphosphate Mono_P->Di_P Host Kinases Tri_P Active Triphosphate Di_P->Tri_P Host Kinases Viral_Polymerase Viral RNA Polymerase Tri_P->Viral_Polymerase Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination RNA_Template Viral RNA Template RNA_Template->Viral_Polymerase Replication_Blocked Viral Replication Blocked Chain_Termination->Replication_Blocked

Caption: Simplified mechanism of action for a nucleoside analogue antiviral drug.

This guide provides a foundational understanding of the mass spectrometric validation of synthetic nucleoside analogues. The choice between different methodologies and instrumentation will ultimately depend on the specific goals of the study, the available resources, and the regulatory requirements.

References

A Researcher's Guide to the Determination of Anomeric Purity of Ribofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of ribofuranosides is a critical parameter that can profoundly influence the biological activity and therapeutic efficacy of nucleoside analogues. The precise orientation of the substituent at the anomeric center (C1') defines the α- or β-configuration, which in turn dictates the three-dimensional structure and binding affinity to target enzymes and receptors. This guide provides an objective comparison of key analytical techniques for determining anomeric purity, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and widely used non-destructive technique for the determination of anomeric configuration and purity. The chemical shift (δ) and the coupling constant (J) of the anomeric proton (H1') are highly sensitive to its stereochemical environment.

Data Presentation

Generally, the anomeric proton of a β-ribofuranoside appears at a lower chemical shift (further upfield) compared to its α-counterpart. Furthermore, the coupling constant between the anomeric proton (H1') and the adjacent proton (H2'), denoted as ³J(H1',H2'), is typically larger for β-anomers due to a near 180° dihedral angle in many conformations, while α-anomers exhibit a smaller coupling constant.[1]

AnomerTypical ¹H Chemical Shift (δ) of H1' (ppm)Typical ³J(H1',H2') Coupling Constant (Hz)
α-Ribofuranoside ~5.0 - 6.0~1 - 4
β-Ribofuranoside ~4.5 - 5.5~5 - 8

Note: These are general ranges and can vary depending on the specific ribofuranoside, solvent, and other substituents.[2][3][4]

The anomeric purity can be quantified by integrating the signals corresponding to the anomeric protons of the α- and β-isomers in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the ribofuranoside sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0 ppm).

  • Analysis:

    • Identify the signals corresponding to the anomeric protons of the α- and β-anomers based on their characteristic chemical shifts and coupling constants.

    • Integrate the respective anomeric proton signals.

    • Calculate the anomeric purity using the following formula: % α-anomer = [Integral(α-H1') / (Integral(α-H1') + Integral(β-H1'))] * 100 % β-anomer = [Integral(β-H1') / (Integral(α-H1') + Integral(β-H1'))] * 100

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis dissolve Dissolve Ribofuranoside in Deuterated Solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire Place in NMR Spectrometer process Fourier Transform, Phase, and Baseline Correct acquire->process identify Identify Anomeric Proton Signals process->identify integrate Integrate Signals identify->integrate calculate Calculate Anomeric Purity integrate->calculate

Workflow for anomeric purity determination by NMR.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful separation technique that can resolve enantiomers and, in many cases, diastereomers such as anomers. The separation is based on the differential interaction of the anomers with a chiral stationary phase (CSP).

Data Presentation

The anomeric purity is determined by the relative peak areas of the α- and β-anomers in the chromatogram. The separation efficiency is characterized by the resolution (Rs) and the separation factor (α).

ParameterFormulaDesired Value
Resolution (Rs) 2 * (t_R2 - t_R1) / (w1 + w2)> 1.5 for baseline separation
Separation Factor (α) (t_R2 - t_0) / (t_R1 - t_0)> 1.1

Where t_R1 and t_R2 are the retention times of the two anomers, w1 and w2 are the peak widths at the base, and t_0 is the void time.

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often effective for separating carbohydrate anomers.[5]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific ribofuranoside. For some applications, reversed-phase conditions can also be employed.[6][7]

  • Sample Preparation: Dissolve the ribofuranoside sample in the mobile phase or a compatible solvent.

  • Instrument Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).

    • Set the detector wavelength (e.g., UV detection at a wavelength where the analyte absorbs).

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Analysis:

    • Identify the peaks corresponding to the α- and β-anomers.

    • Integrate the peak areas.

    • Calculate the anomeric purity based on the relative peak areas.

Visualization: Chiral HPLC Separation

HPLC_Separation cluster_input Input cluster_process Separation Process cluster_output Output mixture Anomeric Mixture (α and β) column Chiral HPLC Column mixture->column chromatogram Chromatogram with Separated Peaks column->chromatogram alpha_peak α-Anomer Peak chromatogram->alpha_peak beta_peak β-Anomer Peak chromatogram->beta_peak

Logical flow of chiral HPLC separation of anomers.

Enzymatic Methods

Enzymatic methods, particularly kinetic resolution, can be employed for the separation and quantification of anomers. These methods rely on the high stereoselectivity of enzymes, which preferentially catalyze a reaction with one anomer over the other. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used for this purpose.[8][9][10]

Data Presentation

The success of an enzymatic resolution is evaluated by the conversion of the reaction and the enantiomeric excess (or in this case, anomeric excess) of the product and the remaining substrate.

ParameterFormula
Conversion (c) ee_s / (ee_s + ee_p)
Enantiomeric Excess (ee) `
Enantiomeric Ratio (E) ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

Where ee_s is the enantiomeric excess of the substrate and ee_p is the enantiomeric excess of the product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Enzyme and Substrate Preparation:

    • Dissolve the racemic ribofuranoside mixture in a suitable organic solvent (e.g., toluene, THF).

    • Add an acyl donor (e.g., vinyl acetate (B1210297) for transesterification).

    • Add the lipase (e.g., immobilized Candida antarctica lipase B).

  • Reaction:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with shaking.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable method (e.g., chiral HPLC or NMR).

  • Work-up:

    • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

  • Separation and Analysis:

    • Separate the acylated product from the unreacted starting material using column chromatography.

    • Determine the anomeric purity of both the product and the unreacted substrate fractions using another analytical technique like NMR or chiral HPLC.

Visualization: Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution racemate Racemic Ribofuranoside (α + β) reaction Enzymatic Reaction (e.g., Acylation) racemate->reaction enzyme Lipase + Acyl Donor enzyme->reaction separation Chromatographic Separation reaction->separation Reaction Mixture product Acylated Anomer (e.g., α-acetate) separation->product unreacted Unreacted Anomer (e.g., β-ribofuranoside) separation->unreacted

Workflow of enzymatic kinetic resolution of anomers.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. For neutral molecules like many ribofuranosides, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. In MEKC, surfactants form micelles that act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the anomers between the micelles and the aqueous buffer.[11][12][13][14]

Data Presentation

Anomers are identified by their different migration times in the electropherogram. The anomeric purity is calculated from the relative peak areas.

ParameterDescription
Migration Time (t_m) The time it takes for an analyte to travel from the injection point to the detector.
Peak Area Proportional to the concentration of the analyte.
Experimental Protocol: Micellar Electrokinetic Chromatography (MEKC)
  • Buffer Preparation: Prepare a running buffer containing a surfactant (e.g., sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration. Borate buffers are often used for carbohydrate analysis as they can form charged complexes with diols, enhancing separation.[15]

  • Capillary Conditioning: Condition a new fused-silica capillary by flushing it sequentially with a strong base (e.g., 1 M NaOH), water, and then the running buffer.

  • Sample Preparation: Dissolve the ribofuranoside sample in the running buffer or a compatible low-ionic-strength solution.

  • Instrument Setup:

    • Fill the capillary and the buffer reservoirs with the running buffer.

    • Set the separation voltage (e.g., 15-30 kV).

    • Set the capillary temperature.

    • Set the detector wavelength.

  • Injection and Separation:

    • Inject the sample using either hydrodynamic or electrokinetic injection.

    • Apply the voltage to start the separation.

  • Data Analysis:

    • Identify the peaks for the α- and β-anomers based on their migration times.

    • Integrate the peak areas and calculate the anomeric purity.

Visualization: MEKC Separation Principle

MEKC_Principle cluster_capillary Capillary cluster_forces Driving Forces injection Injection of Anomeric Mixture separation Differential Partitioning between Micelles and Buffer injection->separation detection Detection of Separated Anomers separation->detection eof Electroosmotic Flow (EOF) eof->separation micelle_migration Electrophoretic Migration of Micelles micelle_migration->separation

Principle of anomer separation by MEKC.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms can be determined, unequivocally establishing the anomeric configuration.

Data Presentation

The primary output is a three-dimensional electron density map from which a molecular model is built. This model provides the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, which unambiguously define the anomeric configuration.

ParameterDescription
Unit Cell Dimensions The dimensions of the repeating unit of the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the ribofuranoside of sufficient size and quality (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[16][17]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in an X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas to minimize radiation damage.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Data Processing:

    • Integrate the diffraction spots to determine their intensities.

    • Correct the data for experimental factors.

  • Structure Solution and Refinement:

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final structure.

  • Structure Analysis:

    • Analyze the final structure to determine the anomeric configuration.

    • Validate the structure using various crystallographic criteria.

Visualization: X-ray Crystallography Workflow

Xray_Workflow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection data_processing Data Processing and Scaling data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution model_building Model Building and Refinement structure_solution->model_building structure_analysis Structure Analysis and Validation model_building->structure_analysis

Steps in determining anomeric configuration by X-ray crystallography.

Comparison of Methods

MethodPrincipleSample AmountThroughputQuantitative?Definitive?Key AdvantagesKey Disadvantages
¹H NMR Nuclear spin propertiesmgHighYesNo (inferential)Non-destructive, rapid, provides structural informationRequires pure sample, potential for signal overlap
Chiral HPLC Differential interaction with CSPµg-mgHighYesNo (requires reference)High resolution, automatedRequires method development, expensive columns
Enzymatic Methods Enzyme stereoselectivitymg-gLowIndirectlyNoHigh selectivity, preparative scale possibleRequires suitable enzyme, reaction optimization
Capillary Electrophoresis Charge-to-size ratio / partitioningng-µgHighYesNo (requires reference)High efficiency, low sample consumptionCan be complex to optimize, sensitivity can be an issue
X-ray Crystallography X-ray diffraction by a crystalmgVery LowNoYesUnambiguous structure determinationRequires single crystals, time-consuming

Conclusion

The choice of method for determining the anomeric purity of ribofuranosides depends on the specific requirements of the analysis. ¹H NMR is an excellent first-line technique for routine quantitative analysis due to its speed and non-destructive nature. Chiral HPLC and Capillary Electrophoresis offer high-throughput and high-resolution separation, making them suitable for quality control environments. Enzymatic methods are particularly useful for preparative scale separation of anomers. Finally, X-ray crystallography stands as the gold standard for unambiguous determination of the anomeric configuration, albeit with significant investment in time and resources for obtaining suitable crystals. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to Benzyl and Silyl Protecting Groups in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, a cornerstone of drug development and molecular biology, the strategic selection of protecting groups is paramount to the success of multi-step syntheses. The ability to selectively shield and deprotect the hydroxyl groups of the sugar moiety dictates the feasibility and efficiency of synthetic routes. This guide provides an objective comparison of two of the most widely employed classes of protecting groups for this purpose: benzyl (B1604629) ethers and silyl (B83357) ethers. This analysis, supported by experimental data, will delve into their respective performance, stability, and the nuances of their application in the synthesis of nucleosides and their analogues.

At a Glance: Benzyl vs. Silyl Ethers

FeatureBenzyl EthersSilyl Ethers
Primary Deprotection Catalytic HydrogenolysisFluoride (B91410) ions (e.g., TBAF) or acid
Stability to Acid Generally stable to mild and moderate acidsVaries with steric bulk (e.g., TMS < TES < TBDMS < TIPS)
Stability to Base Generally stableGenerally stable, but can be labile under strong basic conditions
Orthogonality Orthogonal to silyl ethers and many other groupsOrthogonal to benzyl ethers and acid-labile groups
Key Advantage High stability across a wide range of conditionsTunable stability and mild, selective deprotection
Potential Issues Side reactions during hydrogenolysis in the presence of nucleobasesSilyl group migration between adjacent hydroxyls

Performance Comparison: A Deeper Dive

The choice between benzyl and silyl protecting groups is often dictated by the specific requirements of the synthetic pathway, including the need for orthogonality and the tolerance of the substrate to various reaction conditions.

Stability Profile:

Benzyl ethers are renowned for their robustness, exhibiting stability under a wide range of acidic and basic conditions, which makes them suitable for syntheses involving harsh reagents.[1] In contrast, the stability of silyl ethers is highly tunable based on the steric bulk of the substituents on the silicon atom.[2] For instance, a tert-butyldimethylsilyl (TBDMS) group is significantly more stable to acidic conditions than a trimethylsilyl (B98337) (TMS) group. This tunable lability can be exploited for selective deprotection in the presence of multiple silyl ethers.[2]

Introduction and Removal:

The introduction of both benzyl and silyl ethers to the hydroxyl groups of nucleosides is typically straightforward. Benzylation is often achieved using benzyl bromide in the presence of a base like sodium hydride. Silylation is commonly performed using a silyl chloride (e.g., TBDMS-Cl) and a base such as imidazole (B134444) in a polar aprotic solvent.

The key distinction lies in their removal. Benzyl ethers are most commonly cleaved by catalytic hydrogenolysis (e.g., using H₂ and Pd/C), a method that is generally mild and high-yielding.[3][4] However, in nucleoside synthesis, this method can be complicated by side reactions, such as the reduction of the pyrimidine (B1678525) nucleobase.[5] Silyl ethers, on the other hand, are typically removed under mild conditions using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.[6] The fluoride-mediated deprotection is particularly advantageous due to its high selectivity for the Si-O bond, leaving other functional groups intact.

Quantitative Data Summary

While a direct side-by-side quantitative comparison under identical conditions is not extensively reported in the literature, the following tables summarize typical yields and conditions for the protection and deprotection of uridine (B1682114) as a representative nucleoside.

Table 1: Protection of Uridine Hydroxyls

Protecting GroupReagents and ConditionsTypical YieldReference
2',3'-di-O-benzylBenzyl bromide, NaH, DMFGood to high[7]
2',3'-di-O-TBDMSTBDMS-Cl, Imidazole, DMFHigh (e.g., 85-95%)[8]

Table 2: Deprotection of Protected Uridine

Protected UridineDeprotection Reagents and ConditionsTypical YieldReference
2',3'-di-O-benzyluridineH₂, Pd/C, solvent (e.g., EtOH)Variable, potential for side reactions[5]
2',3'-di-O-TBDMS-uridineTBAF in THF, room temperatureHigh (often >90%)[9]
2',3'-di-O-TBDMS-uridineAcetic acid/H₂O or HF-PyridineHigh[6]

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of the 2' and 3' hydroxyl groups of uridine.

Protocol 1: Synthesis of 2',3'-di-O-benzyluridine
  • Dissolution: To a solution of uridine (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stirring: Stir the suspension at room temperature for 1 hour.

  • Benzylation: Cool the mixture to 0 °C and add benzyl bromide (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford 2',3'-di-O-benzyluridine.

Protocol 2: Deprotection of 2',3'-di-O-benzyluridine via Hydrogenolysis
  • Dissolution: Dissolve 2',3'-di-O-benzyluridine (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected uridine.

Protocol 3: Synthesis of 2',3'-O-bis(tert-butyldimethylsilyl)uridine
  • Co-evaporation: Co-evaporate uridine (1.0 eq) with anhydrous pyridine (B92270) and then dissolve in anhydrous DMF.

  • Reagent Addition: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired product.

Protocol 4: Deprotection of 2',3'-O-bis(tert-butyldimethylsilyl)uridine with TBAF
  • Dissolution: Dissolve the silylated uridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • TBAF Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (2.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical considerations in choosing between benzyl and silyl protecting groups.

Protection_Deprotection_Workflow cluster_benzyl Benzyl Protection/Deprotection cluster_silyl Silyl Protection/Deprotection Bn_Start Nucleoside Bn_Protect Protection: BnBr, NaH Bn_Start->Bn_Protect Bn_Protected Benzyl-Protected Nucleoside Bn_Protect->Bn_Protected Bn_Deprotect Deprotection: H2, Pd/C Bn_Protected->Bn_Deprotect Bn_Final Deprotected Nucleoside Bn_Deprotect->Bn_Final Si_Start Nucleoside Si_Protect Protection: TBDMSCl, Imidazole Si_Start->Si_Protect Si_Protected Silyl-Protected Nucleoside Si_Protect->Si_Protected Si_Deprotect Deprotection: TBAF or Acid Si_Protected->Si_Deprotect Si_Final Deprotected Nucleoside Si_Deprotect->Si_Final

Caption: Experimental workflows for benzyl and silyl protection.

Logic_Diagram Start Protecting Group Selection Acid_Stable Need for High Acid/Base Stability? Start->Acid_Stable Reductive_Cleavage_Ok Reductive Cleavage (Hydrogenolysis) Tolerated? Acid_Stable->Reductive_Cleavage_Ok Yes Mild_Deprotection Mild, Selective Deprotection Required? Acid_Stable->Mild_Deprotection No Use_Benzyl Consider Benzyl Ether Reductive_Cleavage_Ok->Use_Benzyl Yes Reconsider Re-evaluate Strategy Reductive_Cleavage_Ok->Reconsider No Tunable_Stability Tunable Stability Needed? Mild_Deprotection->Tunable_Stability Yes Mild_Deprotection->Reconsider No Use_Silyl Consider Silyl Ether Tunable_Stability->Use_Silyl Yes Tunable_Stability->Reconsider No

Caption: Decision tree for protecting group selection.

Conclusion

Both benzyl and silyl ethers are powerful tools in the synthetic chemist's arsenal (B13267) for nucleoside modification. Benzyl ethers offer broad stability, making them a reliable choice for multi-step syntheses involving a variety of reaction conditions. However, potential complications during their removal by hydrogenolysis in the presence of sensitive nucleobases must be carefully considered.

Silyl ethers, particularly those with bulky substituents like TBDMS and TIPS, provide a versatile alternative with the key advantages of tunable stability and exceptionally mild and selective deprotection conditions. The choice between these two classes of protecting groups should be made on a case-by-case basis, taking into account the overall synthetic strategy, the specific nucleoside substrate, and the need for orthogonal deprotection schemes. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes toward novel nucleoside-based therapeutics and research tools.

References

A Comparative Guide to Alternative Synthetic Routes for 2'-C-Branched Ribonucleosides

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a carbon-based substituent at the 2'-position of ribonucleosides has been a cornerstone in the development of potent antiviral and anticancer therapeutics. These modifications can enhance metabolic stability, modulate sugar pucker conformation, and provide critical interactions with target enzymes. The anti-HCV agent Sofosbuvir, a 2'-C-methyl-2'-fluoro-uridine derivative, stands as a prominent example of the clinical success of this molecular scaffold.[1][2][3] This guide provides a comparative overview of key synthetic strategies for accessing these valuable compounds, complete with experimental data and detailed protocols for researchers in drug discovery and medicinal chemistry.

Comparison of Key Synthetic Strategies

The synthesis of 2'-C-branched ribonucleosides can be broadly categorized into three main approaches: modification of a pre-formed nucleoside, convergent synthesis via coupling of a modified sugar with a nucleobase, and radical-based additions. Each strategy offers distinct advantages and faces unique challenges regarding stereocontrol, scalability, and substrate scope.

Synthetic StrategyKey IntermediateBranch IntroducedTypical Reagents & ConditionsOverall YieldStereoselectivityAdvantagesLimitations
Nucleophilic Addition to 2'-Ketonucleosides 2'-Ketonucleoside-CH₃, -Ph, -CN, -N₃1. Oxidation (e.g., IBX, Dess-Martin). 2. Nucleophile (e.g., MeMgBr, MeLi, HCN, HN₃).[4][5]20-70%Generally high stereoselectivity, favoring the arabino configuration.[4]Direct modification of existing nucleosides; well-established procedures.Requires protection/deprotection steps; oxidation can be challenging; stereocontrol depends heavily on the nucleophile and substrate.
Radical Addition to 2'-Exomethylene Nucleosides 2'-Exomethylene nucleoside-CH₂S-R, -CH₂-SR1. Oxidation & Wittig. 2. Thiol, photoinitiator (e.g., DPAP), UV light.[1]60-90%High D-arabino selectivity.[1]Atom-economic; mild reaction conditions; wide variety of thiols can be used.[1]Requires synthesis of the exomethylene intermediate; primarily for sulfur-containing branches.
Convergent Synthesis from Modified Sugars 2'-C-Branched furanose derivative-CH₃, -Ethynyl, etc.1. Multi-step synthesis of sugar from D-ribose or D-glucose. 2. Glycosylation (e.g., with silylated base, SnCl₄ or TMSOTf).[6][7]15-30% (from starting sugar)Can be controlled during sugar synthesis; glycosylation often yields anomeric mixtures.[7][8]Allows for extensive and early modification of the sugar moiety; suitable for diverse branches.Longer synthetic sequences; glycosylation can be low-yielding and produce hard-to-separate anomers.
Chemoenzymatic Synthesis Protected NucleosideVarious (via transglycosylation)Nucleoside 2'-deoxyribosyltransferase (NDT), buffer, sugar donor.[9][10]Variable (up to ~25% conversion reported for some analogues)[10]High stereoselectivity inherent to the enzyme.Environmentally benign; avoids complex protection/deprotection schemes; high stereocontrol.[10]Limited substrate scope of the enzyme; requires specialized biocatalysts; conversions may not be quantitative.

Strategy 1: Nucleophilic Addition to 2'-Ketonucleosides

This is one of the most direct methods, involving the oxidation of the 2'-hydroxyl group of a protected nucleoside to a ketone. This 2'-keto intermediate is then attacked by a carbon-based nucleophile, such as a Grignard reagent or an organolithium compound, to introduce the desired branch.[4][5][11] The stereochemical outcome of the addition is often directed by the existing stereocenters of the ribose ring, typically favoring the formation of the D-arabino isomer.[4] This approach is fundamental in several reported syntheses of the core nucleoside component of Sofosbuvir.[4]

G cluster_0 Workflow: Nucleophilic Addition to 2'-Keto Intermediate start Protected Ribonucleoside (e.g., 3',5'-O-TIPDS-uridine) keto 2'-Ketonucleoside Intermediate start->keto Oxidation (e.g., IBX) add Nucleophilic Addition (e.g., MeMgBr) keto->add Grignard Reagent product 2'-C-Branched Ribonucleoside (D-arabino configuration) add->product Workup

Caption: Workflow for 2'-C-branching via a keto intermediate.
Experimental Protocol: Synthesis of 2'-C-Methyl-arabinouridine

This protocol is adapted from methodologies involving the addition of organometallic reagents to 2'-ketonucleosides.[4]

  • Protection & Oxidation: 3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)uridine (1 equivalent) is dissolved in anhydrous DMSO. 2-Iodoxybenzoic acid (IBX, 3 equivalents) is added, and the mixture is stirred at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 2'-ketonucleoside.

  • Grignard Addition: The crude 2'-ketonucleoside is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 2 equivalents) is added dropwise.[5][11] The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • Workup & Deprotection: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is then dissolved in THF, and tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 equivalents per silyl (B83357) group) is added. The mixture is stirred at room temperature for 4 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of methanol (B129727) in dichloromethane) to afford the final 2'-C-methyl-arabinouridine.

Strategy 2: Radical Addition to 2'-Exomethylene Nucleosides

A modern and efficient alternative involves the creation of a 2'-exomethylene group on the ribose ring, which then serves as a radical acceptor.[1] The key step is a photoinitiated thiol-ene coupling ("thio-click reaction"), where a thiyl radical adds to the double bond. This method is highly atom-economic and proceeds under mild conditions, providing rapid access to a variety of 2'-C-alkylthiomethyl analogues with excellent D-arabino selectivity.[1][12]

G cluster_1 Workflow: Radical Addition to 2'-Exomethylene Intermediate start Protected Ribonucleoside (e.g., 3',5'-O-TIPDS-uridine) keto 2'-Ketonucleoside start->keto Oxidation exo 2'-Exomethylene Nucleoside keto->exo Wittig Olefination product 2'-C-Alkylthiomethyl Nucleoside (D-arabino configuration) exo->product Photoinitiated Thiol-ene Coupling

Caption: Synthesis of 2'-C-branched nucleosides via thiol-ene coupling.
Experimental Protocol: Photoinitiated Thiol-ene Coupling

This protocol is based on the work of Pásztor et al. for the synthesis of 2'-C-branched arabinonucleosides.[1]

  • Preparation of 2'-Exomethylene Intermediate: The 3',5'-O-silylene acetal-protected nucleoside is oxidized with IBX as described in Strategy 1. The resulting 2'-ketonucleoside is then subjected to a Wittig reaction using methyltriphenylphosphonium (B96628) bromide and a strong base (e.g., n-BuLi) in THF to generate the 2'-exomethylene derivative 7.[1]

  • Radical Hydrothiolation: The 2'-exomethylene nucleoside (1 equivalent), a thiol (e.g., n-butyl mercaptan, 3 equivalents), and a photoinitiator (2,2-dimethoxy-2-phenylacetophenone, DPAP, 0.2 equivalents) are dissolved in a suitable solvent like toluene.

  • Irradiation: The solution is degassed with argon for 15 minutes and then irradiated with a high-pressure mercury lamp (or a 300 nm UV source) at room temperature for 1-2 hours.

  • Purification: Upon completion (monitored by TLC), the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to yield the 2'-C-(n-butylthiomethyl)-arabinonucleoside product. The major isomer typically exhibits the desired D-arabino configuration.[1]

Strategy 3: Convergent Synthesis from Modified Sugars

In a convergent approach, the modified sugar and the nucleobase are synthesized separately and then coupled in a late-stage glycosylation reaction.[6][7] This strategy allows for greater flexibility in the type of C2' branch that can be installed. Syntheses often begin from readily available carbohydrates like D-glucose or D-ribose, which are converted through multiple steps into a suitably protected 2'-C-branched ribofuranose derivative.[6] This activated sugar is then condensed with a silylated nucleobase, often in the presence of a Lewis acid catalyst.

G cluster_2 Workflow: Convergent Synthesis start_sugar D-Ribose or D-Glucose mod_sugar 2'-C-Branched Sugar Moiety (e.g., 1,2,3-tri-O-acetyl-2-C-methyl-ribofuranose) start_sugar->mod_sugar Multi-step Synthesis couple Glycosylation (Lewis Acid Catalyst) mod_sugar->couple start_base Nucleobase (e.g., Uracil) mod_base Silylated Nucleobase start_base->mod_base Silylation mod_base->couple product Protected 2'-C-Branched Ribonucleoside couple->product final Final Deprotected Nucleoside product->final Deprotection

Caption: Convergent synthesis of 2'-C-branched ribonucleosides.
Experimental Protocol: Synthesis of 2'-C-Methyluridine

This protocol is adapted from general methods for convergent nucleoside synthesis.[6][7]

  • Sugar Synthesis: 1,2,3-tri-O-acetyl-2-C-methyl-5-O-p-methylbenzoyl-D-ribofuranose (5) is prepared from D-ribose over several steps as described in the literature.[6]

  • Base Silylation: Uracil (B121893) (1.5 equivalents) is suspended in 1,1,1,3,3,3-hexamethyldisilazane (HMDS) with a catalytic amount of ammonium (B1175870) sulfate. The mixture is heated to reflux for 4-6 hours until the solution becomes clear, indicating the formation of bis(trimethylsilyl)uracil. The excess HMDS is removed under vacuum.

  • Glycosylation: The protected sugar (1 equivalent) and the silylated uracil are dissolved in anhydrous acetonitrile. The solution is cooled to 0 °C, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 18-24 hours.

  • Workup and Deprotection: The reaction is quenched with aqueous NaHCO₃ and extracted with dichloromethane. The organic layer is dried and concentrated. The resulting protected nucleoside is deprotected by treatment with a solution of ammonia (B1221849) in methanol (7N) at room temperature overnight.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 2'-C-methyluridine.

References

A Comparative Guide to Promoters for Enhanced Glycosylation in Recombinant Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate promoter is a critical step in establishing robust and efficient production of therapeutic glycoproteins. The promoter dictates the level and stability of gene expression, which in turn influences protein yield, quality, and glycosylation patterns. This guide provides a comparative analysis of commonly used promoters in mammalian expression systems, particularly Chinese Hamster Ovary (CHO) cells, supported by experimental data and methodologies.

Constitutive Promoters: The Workhorses of Protein Production

Constitutive promoters are active in most circumstances and are widely used for their ability to drive high levels of gene expression.[1][2] However, their strength can vary between cell types, and some are prone to silencing over time.[3][4]

1. Cytomegalovirus (CMV) Promoter: The human cytomegalovirus (CMV) promoter is one of the most frequently used strong promoters for recombinant protein expression in CHO cells.[5]

  • Performance: The CMV promoter is known for its high transcriptional activity, leading to robust protein production.[5] However, it can be susceptible to epigenetic silencing, which may result in decreased expression over long-term cell culture.[6][7][8] Studies have shown that in stable cell lines, GFP expression driven by the CMV promoter can decrease significantly over several weeks.[9]

  • Comparative Data: In a comparison with the EF-1 alpha promoter for generating stable tumor cell lines, the CMV promoter gave rise to a scattered pattern of GFP expression, while the EF-1 alpha promoter resulted in homogeneously GFP-positive tumors.[8][10] In some cell types, the CMV promoter can be very strong, while in others it is rather weak.[4]

2. Elongation Factor-1 Alpha (EF-1α) Promoter: The human elongation factor-1 alpha (EF-1α) promoter is another strong constitutive promoter that has gained popularity due to its resistance to silencing.[10]

  • Performance: The EF-1α promoter is often used in conditions where the CMV promoter shows diminished activity or has been silenced.[8][10] It has been shown to maintain stable and high levels of transgene expression in long-term culture.[11] In transfected CHO-K1 cells, the EF-1α promoter led to a higher transfection efficiency, increased transgene expression, and a greater proportion of expression-positive clones compared to the CMV promoter in long-term culture.[12]

  • Comparative Data: One study reported that in stable HT-29 colon carcinoma clones, over 97% of cells homogeneously expressed GFP with the EF-1α promoter, whereas with the CMV promoter, only up to 60% of cells were GFP-positive with variable expression levels.[10] Another study in MCF10A cells showed that while the proportion of GFP-positive cells with a CMV promoter construct decreased by 30-60% within two days, the proportion of GFP-positive cells with an EF-1α promoter remained above 80% for up to 15 days.[11]

3. Other Constitutive Promoters: Researchers have also explored other constitutive promoters, including endogenous promoters from CHO cells.

  • Endogenous CHO Promoters: Promoters of genes like Actb, Ctsz, Hmox1, Hspa5, and Vim have been identified and shown to have transcriptional activity comparable to or higher than the CMV promoter.[5][6] These endogenous promoters may offer better long-term expression stability and integration into the host cell's regulatory network.[6][7]

  • Simian Virus 40 (SV40) Promoter: The SV40 promoter is another viral promoter commonly used, although it is generally considered weaker than CMV and EF-1α.[3][4] It is often used to drive the expression of selection markers.[13]

Inducible Promoters: Fine-Tuning Gene Expression

Inducible promoters are activated by specific stimuli, such as the presence of a chemical inducer.[1][2] This allows for temporal control of gene expression, which can be advantageous if the recombinant protein is toxic to the host cells or if precise regulation of expression levels is required.[14]

1. Tetracycline-Inducible (Tet-On/Tet-Off) System: This is a widely used inducible system where gene expression is controlled by the presence or absence of tetracycline (B611298) or its derivative, doxycycline.

  • Performance: The tetracycline-response element (TRE) promoter, when maximally induced, can achieve expression levels comparable to strong constitutive promoters like EF-1α.[3][4] This system allows for tight regulation of gene expression.[4]

  • Signaling Pathway: The Tet-On system relies on a reverse tetracycline-controlled transactivator (rtTA) protein. In the presence of doxycycline, rtTA binds to the TRE promoter and activates transcription. In the absence of doxycycline, rtTA cannot bind to the promoter, and the gene is not expressed.

2. Other Inducible Systems: Other inducible systems, such as those responsive to ecdysone (B1671078) or IPTG, are also available and can be used to control gene expression. The choice of an inducible system often depends on the specific application and the host cell line.

The Impact of Promoter Choice on Glycosylation

While the primary role of a promoter is to control the rate of transcription, this can indirectly influence the glycosylation of a recombinant protein. High levels of expression driven by a strong promoter can sometimes overwhelm the cell's glycosylation machinery, leading to incomplete or aberrant glycosylation. In such cases, a weaker promoter or an inducible promoter with controlled expression levels might be beneficial for producing glycoproteins with the desired quality.

Furthermore, synthetic promoters are being developed to offer tunable transcriptional activity, providing a way to more precisely regulate not only the yield but also the quality of the product, including reducing product-related contaminants.[15]

Comparative Data Summary

PromoterTypeStrengthAdvantagesDisadvantages
CMV Constitutive (Viral)Very StrongHigh initial expression levels.[5]Prone to silencing over time.[6][7][8] Variable strength in different cell types.[4]
EF-1α Constitutive (Human)StrongResistant to silencing, stable long-term expression.[10][11]May be slightly weaker than CMV in some initial transient expressions.
SV40 Constitutive (Viral)ModerateWell-characterized.Generally weaker than CMV and EF-1α.[3][4]
Endogenous CHO Constitutive (Host)Variable (can be strong)Potentially better long-term stability and host cell compatibility.[6][7]Less characterized than viral promoters.
Tet-On/Off (TRE) InducibleStrong (when induced)Tight, tunable control over expression.[4]Requires addition of an inducer and a transactivator protein.

Experimental Protocols

Methodology for Comparing Promoter Strength using a Reporter Gene (e.g., GFP)

This protocol outlines a general workflow for comparing the strength and stability of different promoters.

1. Vector Construction:

  • Clone the promoters of interest (e.g., CMV, EF-1α) into an expression vector upstream of a reporter gene, such as Green Fluorescent Protein (GFP).

  • Ensure all vectors have the same backbone and reporter gene to minimize variability.

2. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., CHO-K1) in the appropriate medium and conditions.

  • Transfect the cells with the constructed vectors using a consistent method (e.g., lipofection, electroporation). Include a mock-transfected control.

3. Selection of Stable Cell Lines (for long-term studies):

  • If the vector contains a selection marker (e.g., neomycin resistance), add the corresponding selective agent to the culture medium 24-48 hours post-transfection.

  • Culture the cells under selection pressure for a period sufficient to eliminate non-transfected cells.

4. Analysis of Reporter Gene Expression:

  • Flow Cytometry: At various time points post-transfection (e.g., day 2, 7, 14, 21), harvest the cells and analyze GFP expression using a flow cytometer. This will provide quantitative data on the percentage of GFP-positive cells and the mean fluorescence intensity.

  • Fluorescence Microscopy: Visualize GFP expression in the transfected cells using a fluorescence microscope to get a qualitative assessment of expression levels and homogeneity.

5. Quantitative RT-PCR (qRT-PCR):

  • To measure the transcriptional activity of the promoters, extract total RNA from the transfected cells at different time points.

  • Perform reverse transcription to synthesize cDNA.

  • Use qRT-PCR with primers specific for the reporter gene to quantify its mRNA levels. Normalize the data to a housekeeping gene.

Visualizing Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_vector_construction 1. Vector Construction cluster_cell_culture 2. Cell Culture & Transfection cluster_analysis 3. Expression Analysis Promoter_Cloning Clone Promoters (CMV, EF-1α) into Expression Vector Cell_Culture Culture CHO-K1 Cells Transfection Transfect Cells with Promoter Constructs Cell_Culture->Transfection Flow_Cytometry Flow Cytometry (GFP intensity & % positive cells) Transfection->Flow_Cytometry Microscopy Fluorescence Microscopy Transfection->Microscopy qRT_PCR qRT-PCR (mRNA levels) Transfection->qRT_PCR

Tet_On_System cluster_off System OFF (No Doxycycline) cluster_on System ON (Doxycycline Present) rtTA_inactive rtTA (inactive) TRE_off TRE Promoter rtTA_inactive->TRE_off Does not bind Gene_off Gene of Interest (No Expression) TRE_off->Gene_off Doxycycline Doxycycline rtTA_active rtTA (active) Doxycycline->rtTA_active Binds to rtTA TRE_on TRE Promoter rtTA_active->TRE_on Binds Gene_on Gene of Interest (Expression) TRE_on->Gene_on

References

Spectroscopic Fingerprints: A Comparative Guide to the Identification of 2'-C-Branched Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the spectroscopic evidence for the formation of 2'-C-branched nucleosides, comparing their spectral characteristics with unmodified counterparts and providing supporting experimental data and protocols.

The introduction of a branch at the 2'-position of the nucleoside sugar moiety significantly alters its chemical and biological properties, leading to compounds with promising therapeutic potential, including antiviral and anticancer activities. The successful synthesis of these modified nucleosides hinges on rigorous structural confirmation, for which spectroscopic methods are indispensable. This guide provides a comparative overview of the key spectroscopic evidence used to confirm the formation of 2'-C-branched nucleosides, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), supplemented by Infrared (IR) Spectroscopy.

Key Spectroscopic Distinctions at a Glance

The primary evidence for the formation of a 2'-C-branched nucleoside comes from the distinct changes observed in its NMR and mass spectra when compared to the corresponding unmodified nucleoside.

Spectroscopic TechniqueUnmodified Nucleoside (e.g., Adenosine)2'-C-Branched Nucleoside (e.g., 2'-C-Methyladenosine)
¹H NMR A proton signal (H-2') is present at the 2'-position of the ribose ring.The H-2' proton signal is absent. New signals corresponding to the protons of the branched substituent appear (e.g., a singlet for a methyl group).
¹³C NMR A signal for the methine carbon (C-2') is observed.The C-2' signal is shifted downfield and becomes a quaternary carbon signal. A new signal for the carbon(s) of the branched group appears.
Mass Spectrometry Shows a characteristic molecular ion peak and fragmentation pattern.The molecular ion peak is increased by the mass of the branched group. Fragmentation patterns will also be altered.
IR Spectroscopy Shows characteristic hydroxyl and amine stretching and bending vibrations.The overall spectrum is similar, but subtle shifts in the hydroxyl and C-O stretching regions may be observed due to steric and electronic effects of the 2'-substituent.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2'-C-branched nucleosides. Both ¹H and ¹³C NMR provide direct evidence of the substitution at the 2'-position.

Comparison of Adenosine (B11128) and 2'-C-Methyladenosine:

The key differentiating features in the NMR spectra are the disappearance of the H-2' proton signal and the appearance of a new signal for the methyl protons in the ¹H NMR spectrum of 2'-C-methyladenosine. In the ¹³C NMR spectrum, the C-2' carbon signal shifts significantly and its nature changes from a methine to a quaternary carbon.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)

Position Adenosine ¹H (ppm) 2'-C-Methyladenosine ¹H (ppm) (Predicted) Adenosine ¹³C (ppm) [1]2'-C-Methyladenosine ¹³C (ppm) (Predicted)
Base
28.13~8.1-8.2152.3~152-153
88.34~8.3-8.4139.8~139-140
4--149.0~149-150
5--119.3~119-120
6--156.1~156-157
NH₂7.25~7.2-7.3--
Sugar
1'5.86~5.8-5.987.9~88-89
2'4.61Absent 73.4~75-80 (Quaternary)
3'4.14~4.0-4.270.6~70-72
4'3.94~3.9-4.085.8~85-86
5'3.65, 3.54~3.6-3.761.6~61-62
2'-CH₃-~1.0-1.5 (Singlet) -~20-25
OH
2'-OH5.42Absent --
3'-OH5.16~5.1-5.3--
5'-OH5.16~5.1-5.3--

Note: Precise experimental NMR data for 2'-C-methyladenosine was not available in the searched literature. The predicted values are based on general principles of NMR spectroscopy and data from related structures.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. The introduction of a 2'-C-branch results in a predictable increase in the molecular mass. For example, the molecular weight of adenosine is 267.24 g/mol , while that of 2'-C-methyladenosine is 281.27 g/mol , a difference of 14.03 g/mol corresponding to the added methyl group.

Fragmentation patterns in MS/MS analysis can also provide structural information. Nucleosides typically show a characteristic fragmentation involving the cleavage of the glycosidic bond, resulting in a fragment corresponding to the nucleobase and another to the sugar moiety.[2][3] In 2'-C-branched nucleosides, the mass of the sugar fragment will be increased by the mass of the substituent.

Infrared (IR) Spectroscopy

While less definitive than NMR or MS for this specific structural problem, IR spectroscopy can offer supporting evidence. The IR spectrum of a 2'-C-branched nucleoside will be very similar to its parent compound, showing characteristic absorption bands for O-H, N-H, C-N, and C-O bonds.[4][5] Subtle shifts in the positions and shapes of the bands, particularly those related to the sugar's hydroxyl groups, may be observed due to the steric and electronic effects of the 2'-substituent. The absence of a distinct 2'-OH stretching vibration might be difficult to confirm due to the broadness of the O-H signals.

Experimental Protocols

NMR Data Acquisition

A general protocol for acquiring NMR spectra of nucleosides is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of the nucleoside in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[6] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from OH and NH₂ groups).

  • Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[7]

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger amount of sample or a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR Experiments : To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the sugar ring, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for confirming the molecular weight and purity of synthesized nucleosides.

  • Sample Preparation : Prepare a dilute solution of the nucleoside (typically in the low µg/mL range) in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

  • Chromatography : Use a reverse-phase C18 column for separation. A typical mobile phase consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[7]

  • Mass Spectrometry : The mass spectrometer is typically operated in electrospray ionization (ESI) positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the compound (observed as [M+H]⁺).

  • Tandem MS (MS/MS) : For further structural confirmation, perform MS/MS on the parent ion. The resulting fragmentation pattern can be analyzed to confirm the structure.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 2'-C-branched nucleoside.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis of 2'-C-Branched Nucleoside purification Column Chromatography / HPLC synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (LC-MS, MS/MS) purification->ms ir IR Spectroscopy purification->ir analysis Spectral Data Analysis and Comparison nmr->analysis ms->analysis ir->analysis confirmation Structure Confirmation analysis->confirmation

References

A Comparative Guide to Chiral HPLC Analysis of Synthetic Ribofuranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of synthetic ribofuranoside derivatives is a critical quality attribute in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the enantioselective analysis of these compounds. This guide provides an objective comparison of commonly used chiral HPLC methods, supported by experimental data, to aid in the selection of optimal analytical strategies.

Comparison of Chiral Stationary Phase Performance

The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded for their broad applicability and high success rates in resolving a diverse range of chiral compounds, including nucleoside analogs.

The following tables summarize the performance of various polysaccharide-based columns for the chiral separation of representative synthetic ribofuranoside derivatives under normal phase conditions. The data highlights the differences in retention, selectivity, and resolution, providing a basis for rational column selection.

Table 1: Chiral HPLC Separation Data for Ribofuranoside Analog 1

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (t_R1, min)Retention Time (t_R2, min)Selectivity (α)Resolution (R_s)
Chiralpak® AD-H n-Hexane/2-Propanol (80:20, v/v)8.510.21.202.1
Chiralcel® OD-H n-Hexane/2-Propanol (90:10, v/v)12.113.51.121.8
Chiralpak® AS-H n-Hexane/Ethanol (85:15, v/v)9.811.51.171.9

Table 2: Chiral HPLC Separation Data for Ribofuranoside Analog 2

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (t_R1, min)Retention Time (t_R2, min)Selectivity (α)Resolution (R_s)
Chiralpak® AD-H n-Hexane/Ethanol (90:10, v/v)7.28.51.182.5
Chiralcel® OD-H n-Hexane/2-Propanol (85:15, v/v)10.512.01.142.0
Chiralpak® AS-H n-Hexane/2-Propanol (80:20, v/v)11.212.81.141.7

Note: The data presented are representative and may vary based on the specific structure of the ribofuranoside derivative, the exact HPLC system, and laboratory conditions.

Experimental Protocols

A detailed and robust experimental protocol is essential for reproducible and accurate chiral HPLC analysis. Below is a comprehensive methodology for the enantiomeric separation of synthetic ribofuranoside derivatives using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Columns:

    • Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

    • Chiralpak® AS-H, 250 x 4.6 mm, 5 µm

  • Solvents: HPLC grade n-hexane, 2-propanol, and ethanol.

  • Sample Preparation: Dissolve the synthetic ribofuranoside derivative in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of n-hexane and an alcohol (2-propanol or ethanol) is typically used for normal-phase chromatography. The ratio is optimized to achieve the best balance between resolution and analysis time. Common starting compositions include 90:10, 85:15, and 80:20 (v/v) of n-hexane to alcohol.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column is usually maintained at a constant temperature, for example, 25 °C, to ensure reproducibility.

  • Detection: UV detection is commonly performed at a wavelength where the analyte exhibits maximum absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Method Development and Optimization

A systematic approach to method development is crucial for efficient and successful chiral separations.[2]

  • Column Screening: Begin by screening a selection of polysaccharide-based CSPs, such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® AS-H, as they often exhibit complementary selectivities.

  • Mobile Phase Optimization: For the most promising CSP, optimize the mobile phase composition. Vary the ratio of n-hexane to the alcohol modifier. The type of alcohol (ethanol vs. 2-propanol) can also significantly impact selectivity and resolution.[1]

  • Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to improve peak shape and resolution.

4. Data Analysis

Calculate the following parameters to evaluate the performance of the chiral separation:

  • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

  • Selectivity Factor (α): α = k'_2 / k'_1, where k'_1 and k'_2 are the retention factors of the first and second eluting enantiomers, respectively.

  • Resolution (R_s): R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times, and w_1 and w_2 are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.

Visualizing the Workflow and Logical Relationships

To better illustrate the process of chiral HPLC analysis and the relationships between key components, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthetic Ribofuranoside Derivative Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chiral Column (e.g., Chiralpak AD-H) Injection->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calculation Calculate tR, α, Rs Chromatogram->Calculation Report Generate Report Calculation->Report

A generalized workflow for the chiral HPLC analysis of synthetic ribofuranoside derivatives.

G cluster_csp Chiral Stationary Phases (CSPs) cluster_params Key Separation Parameters cluster_output Performance Metrics Polysaccharide Polysaccharide-Based Cellulose Cellulose Derivatives (e.g., Chiralcel OD-H) Polysaccharide->Cellulose Amylose Amylose Derivatives (e.g., Chiralpak AD-H) Polysaccharide->Amylose MobilePhase Mobile Phase Composition (e.g., Hexane/Alcohol) Polysaccharide->MobilePhase Retention Retention Time (tR) MobilePhase->Retention FlowRate Flow Rate FlowRate->Retention Temperature Column Temperature Temperature->Retention Selectivity Selectivity (α) Retention->Selectivity Resolution Resolution (Rs) Selectivity->Resolution

Logical relationships influencing chiral separation performance.

References

comparing the stability of different ether protecting groups in carbohydrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Stability of Ether Protecting Groups in Carbohydrate Synthesis

For researchers, scientists, and drug development professionals engaged in the complex world of carbohydrate synthesis, the selection of appropriate protecting groups is a critical determinant of success. Ether protecting groups are among the most widely employed for their general stability and the diverse methods available for their removal. This guide provides an objective comparison of the stability of common ether protecting groups under various reaction conditions, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

Relative Stability of Ether Protecting Groups

The stability of an ether protecting group is paramount in a multi-step synthesis to ensure it withstands various reaction conditions until its selective removal is required. The choice of protecting group dictates the overall synthetic strategy, including the sequence of reactions and the deprotection scheme. Below is a comparative overview of the stability of commonly used ether protecting groups in carbohydrate chemistry.

General Stability Overview

Ether protecting groups can be broadly categorized and their stability is influenced by factors such as steric hindrance and electronic effects.

  • Benzyl (B1604629) (Bn) and Substituted Benzyl Ethers (PMB, Nap): Benzyl ethers are known for their robustness and are stable to a wide range of acidic and basic conditions.[1][2] Substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, exhibit altered stability. The electron-donating methoxy (B1213986) group in PMB ethers makes them more susceptible to oxidative cleavage.[3][4]

  • Trityl (Tr) Ethers: The bulky trityl group is highly selective for primary alcohols and is exceptionally labile under mild acidic conditions due to the stability of the trityl cation.[1][5]

  • Allyl (All) Ethers: Allyl ethers are stable to both acidic and basic conditions but can be selectively cleaved in the presence of other protecting groups through isomerization followed by hydrolysis or through palladium-catalyzed reactions.[4][6]

  • Silyl (B83357) Ethers (TMS, TES, TBDMS, TIPS, TBDPS): The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.[1][7] They are generally labile to acidic conditions and fluoride (B91410) ion sources, with their stability increasing with steric hindrance.

Quantitative Stability Comparison

While direct quantitative comparisons across different classes of ether protecting groups under identical conditions are not always available in the literature, relative stability orders and some quantitative data for silyl ethers provide a valuable guide.

Table 1: Stability of Ether Protecting Groups under Different Conditions
Protecting GroupAcidic ConditionsBasic ConditionsOxidative ConditionsReductive Conditions (Catalytic Hydrogenation)Cleavage with Fluoride Ions
Benzyl (Bn) StableStableStableLabile Stable
p-Methoxybenzyl (PMB) LabileStableLabile (DDQ, CAN)LabileStable
Trityl (Tr) Very Labile StableStableLabileStable
Allyl (All) StableStableStableStableStable
Trimethylsilyl (TMS) Very Labile LabileStableStableLabile
Triethylsilyl (TES) LabileLabileStableStableLabile
tert-Butyldimethylsilyl (TBDMS) Moderately StableStableStableStableLabile
Triisopropylsilyl (TIPS) StableStableStableStableLabile
tert-Butyldiphenylsilyl (TBDPS) Very StableStableStableStableLabile
Table 2: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers
Silyl EtherRelative Rate of Cleavage (TMS = 1)
TMS 1
TES 64
TBDMS 20,000
TIPS 700,000
TBDPS 5,000,000

Data sourced from BenchChem's comparative analysis of silyl protecting groups.[7]

Orthogonal Protecting Group Strategies

In the synthesis of complex oligosaccharides, an orthogonal protecting group strategy is essential. This approach allows for the selective deprotection of one type of protecting group in the presence of others, enabling the stepwise construction of the target molecule.[8][9][10]

Logical Workflow for Protecting Group Selection

The choice of an ether protecting group is a strategic decision based on the planned reaction sequence. The following diagram illustrates a logical workflow for selecting an appropriate protecting group.

G Workflow for Ether Protecting Group Selection A Identify Hydroxyl Group to be Protected B Consider Downstream Reaction Conditions A->B C Acidic Conditions? B->C D Basic Conditions? B->D E Oxidative Conditions? B->E F Reductive Hydrogenation? B->F G Need for Mild, Non-acidic/basic/redox Cleavage? B->G H Avoid Trityl, PMB, Silyl Ethers C->H I Most Ethers are Stable D->I J Avoid PMB E->J K Avoid Benzyl, Trityl F->K L Consider Allyl or Silyl Ethers G->L M Select Appropriate Protecting Group H->M I->M J->M K->M L->M

Caption: A flowchart to guide the selection of an ether protecting group based on planned synthetic steps.

Orthogonality of Common Ether Protecting Groups

The diverse cleavage conditions for different ether protecting groups allow for their use in an orthogonal manner. The following diagram illustrates the selective deprotection of common ether protecting groups.

G Orthogonal Deprotection of Ether Protecting Groups ProtectedCarbohydrate Fully Protected Carbohydrate (Bn, PMB, Tr, Allyl, Silyl) Deprotection_Tr Mild Acid (e.g., AcOH) ProtectedCarbohydrate->Deprotection_Tr Deprotection_PMB Oxidative Cleavage (DDQ) ProtectedCarbohydrate->Deprotection_PMB Deprotection_Allyl Pd(0) catalyst ProtectedCarbohydrate->Deprotection_Allyl Deprotection_Silyl Fluoride Ions (TBAF) ProtectedCarbohydrate->Deprotection_Silyl Deprotection_Bn Catalytic Hydrogenation (H2, Pd/C) ProtectedCarbohydrate->Deprotection_Bn Product_Tr Trityl Removed Deprotection_Tr->Product_Tr Product_PMB PMB Removed Deprotection_PMB->Product_PMB Product_Allyl Allyl Removed Deprotection_Allyl->Product_Allyl Product_Silyl Silyl Removed Deprotection_Silyl->Product_Silyl Product_Bn Benzyl Removed Deprotection_Bn->Product_Bn

Caption: A diagram illustrating the selective removal of different ether protecting groups.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies.

Protocol 1: Selective Deprotection of a Trityl Ether in the Presence of a Benzyl Ether

Objective: To demonstrate the selective removal of a trityl group under mild acidic conditions while leaving a benzyl ether intact.[1]

Materials:

  • Trityl- and benzyl-protected carbohydrate derivative

  • Acetic acid (80% aqueous solution)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the protected carbohydrate in 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the detritylated product.

Protocol 2: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether

Objective: To deprotect a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[11]

Materials:

  • PMB-protected carbohydrate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected carbohydrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction mixture will typically turn dark.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

Objective: To cleave a TBDMS ether using a fluoride ion source.[1]

Materials:

  • TBDMS-protected carbohydrate

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected carbohydrate in THF.

  • Add the TBAF solution to the reaction mixture.

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Catalytic Hydrogenolysis of a Benzyl Ether

Objective: To remove a benzyl ether protecting group by catalytic hydrogenation.[5][11]

Materials:

Procedure:

  • Dissolve the benzyl-protected carbohydrate in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.

This guide provides a foundational understanding of the relative stabilities of common ether protecting groups in carbohydrate synthesis. The selection of a protecting group is a multifaceted decision that requires careful consideration of the entire synthetic plan. By leveraging the principles of orthogonal protection and employing robust experimental protocols, researchers can navigate the challenges of carbohydrate synthesis with greater efficiency and success.

References

Validating the Biological Punch of Synthetic Nucleoside Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthesized nucleoside analogs, supported by experimental data. We delve into their biological activities, outline detailed experimental protocols for their validation, and visualize the intricate cellular pathways they influence.

Synthesized nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of numerous antiviral and anticancer therapies.[1] These molecules mimic natural nucleosides, the building blocks of DNA and RNA, thereby interfering with essential cellular processes or viral replication.[2] Validating the biological activity of novel synthesized analogs is a critical step in the drug discovery pipeline, requiring a suite of robust and reproducible experimental assays. This guide will compare the biological activities of representative antiviral and anticancer nucleoside analogs, provide detailed protocols for their evaluation, and illustrate the underlying mechanisms of action.

Comparative Biological Activity of Selected Nucleoside Analogs

The efficacy of a nucleoside analog is typically quantified by its potency (the concentration required to achieve a desired biological effect) and its selectivity (the ability to target diseased or virus-infected cells over healthy host cells). The following tables summarize the key quantitative data for a selection of well-characterized antiviral and anticancer nucleoside analogs.

Table 1: Comparative Antiviral Activity of Selected Nucleoside Analogs

Nucleoside AnalogVirusAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
Zidovudine (AZT) HIV-1Reverse Transcriptase Inhibition0.005>100>20,000[3]
Lamivudine (3TC) HIV-1Reverse Transcriptase Inhibition0.0025>100>40,000[4]
Remdesivir SARS-CoV-2Plaque Reduction Assay0.01>10>1000[5]
Acyclovir Herpes Simplex Virus 1 (HSV-1)Plaque Reduction Assay0.1>300>3000[6]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.

Table 2: Comparative Anticancer Activity of Selected Nucleoside Analogs

Nucleoside AnalogCancer Cell LineAssay TypeIC₅₀ (µM)Mechanism of ActionReference
Gemcitabine Pancreatic Cancer (PANC-1)MTT Assay0.02DNA Polymerase Inhibition[7]
Cytarabine (Ara-C) Acute Myeloid Leukemia (HL-60)MTT Assay0.1DNA Polymerase Inhibition[7]
Fludarabine Chronic Lymphocytic Leukemia (CLL)Apoptosis Assay1.5DNA Polymerase & Ribonucleotide Reductase Inhibition[8]
5-Fluorouracil (5-FU) Colon Cancer (HCT116)MTT Assay5Thymidylate Synthase Inhibition[2]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Accurate and reproducible data are paramount in the validation of nucleoside analogs. The following are detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity (CC₅₀ or IC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • 96-well plates

  • Synthesized nucleoside analog

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analog in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that reflects the desired exposure time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ or IC₅₀ value using non-linear regression analysis.[10]

Plaque Reduction Assay for Antiviral Activity (EC₅₀ Determination)

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[11]

Materials:

  • 24-well or 48-well plates

  • Susceptible host cell line

  • Virus stock of known titer

  • Synthesized nucleoside analog

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

Protocol:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the nucleoside analog in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU]/well).

  • Infection: Pre-incubate the virus with the different concentrations of the nucleoside analog for 1 hour at 37°C. Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Include a virus-only control and a mock-infected control.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add the overlay medium containing the respective concentrations of the nucleoside analog.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

  • Fixation and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the compound concentration to determine the EC₅₀ value.[12]

Visualizing the Mechanisms: Workflows and Signaling Pathways

Understanding the experimental workflow and the cellular pathways targeted by nucleoside analogs is crucial for interpreting results and designing new therapeutic strategies. The following diagrams, created using Graphviz (DOT language), illustrate these concepts.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesize Nucleoside Analog Purification Purify & Characterize Synthesis->Purification Stock Prepare Stock Solution Purification->Stock Cytotoxicity Cytotoxicity Assay (MTT) Stock->Cytotoxicity Determine CC₅₀/IC₅₀ Antiviral Antiviral Assay (Plaque Reduction) Stock->Antiviral Determine EC₅₀ Anticancer Anticancer Assay (e.g., Apoptosis) Stock->Anticancer Determine IC₅₀ Cytotoxicity->Antiviral Cytotoxicity->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Polymerase, Kinase) Antiviral->Enzyme Investigate Target Anticancer->Enzyme Investigate Target Pathway Signaling Pathway Analysis Enzyme->Pathway Elucidate Mechanism

Caption: Experimental workflow for validating the biological activity of synthesized nucleoside analogs.

Antiviral_Signaling_Pathway cluster_cell Host Cell cluster_virus Virus NA Nucleoside Analog (e.g., Remdesivir) NAT Nucleoside Analog Triphosphate NA->NAT Cellular Kinases VP Viral Polymerase (RNA-dependent RNA Polymerase) NAT->VP Incorporation VR Viral RNA Replication VP->VR Chain Termination IV Inhibition of Viral Replication VR->IV Virus Virus Entry ViralRNA Viral RNA Genome Virus->ViralRNA ViralRNA->VP Anticancer_Signaling_Pathway cluster_cell Cancer Cell NA Nucleoside Analog (e.g., Gemcitabine) NAT Nucleoside Analog Triphosphate NA->NAT Cellular Kinases DP DNA Polymerase NAT->DP Incorporation DS DNA Synthesis DP->DS Chain Termination DDR DNA Damage Response DS->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

References

cost-benefit analysis of different protecting group strategies in nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Protecting Group Strategies in Nucleoside Synthesis

The chemical synthesis of nucleosides and their analogues is a cornerstone of drug development and molecular biology research. Due to the polyfunctional nature of nucleosides, with reactive hydroxyl and amino groups, a robust protecting group strategy is paramount to ensure regioselectivity, prevent side reactions, and achieve high yields.[1][2][] This guide provides a cost-benefit analysis of common protecting group strategies for hydroxyl and exocyclic amine functionalities, offering experimental data and protocols to aid researchers in selecting the optimal approach for their synthetic goals.

Comparison of Hydroxyl Protecting Groups

The ribose or deoxyribose sugar moiety contains primary (5'-OH) and secondary (2'-OH, 3'-OH) hydroxyl groups that require protection. The choice of protecting group is critical, especially in RNA synthesis where the 2'-hydroxyl group's reactivity must be managed.[4][5]

5'-Hydroxyl Protection

The 5'-hydroxyl is the primary alcohol and is typically the most reactive. Its protection is the first step in most synthetic routes.

Protecting GroupKey CharacteristicsAdvantagesDisadvantagesRelative Cost
Dimethoxytrityl (DMT) Acid-labileHigh yield introduction; The lipophilic nature aids in purification; The orange-colored cation upon cleavage allows for reaction monitoring.[2]Depurination risk with repeated acid exposure; Not orthogonal with acid-labile 2'-OH groups.[2]
Fluorenylmethyloxycarbonyl (Fmoc) Base-labileOrthogonal to acid-labile groups, enabling strategies with acid-labile 2'-OH protection.[2]Can be less selective for the 5'-OH compared to the bulky DMT group.
$
Silyl Ethers (e.g., TBDMS) Fluoride-labileHigh stability to a wide range of conditions; Orthogonal to both acid- and base-labile groups.Fluoride (B91410) deprotection can be slow and may require harsh conditions; Not ideal for 5'-OH protection due to potential cleavage of phosphotriester bonds.[]
2'-Hydroxyl Protection (for Ribonucleosides)

Protecting the 2'-OH group is arguably the most crucial and challenging aspect of RNA synthesis.[6][7] The protecting group must be stable throughout the synthesis and be removed without causing cleavage of the RNA backbone.[5][7]

Protecting GroupKey CharacteristicsAdvantagesDisadvantagesRelative Cost
tert-Butyldimethylsilyl (TBDMS) Fluoride-labileWidely used and well-established; Stable to acidic and basic conditions used in standard phosphoramidite (B1245037) synthesis.[]2'-O to 3'-O migration can occur during introduction; Deprotection with fluoride ions can be slow and may lead to backbone cleavage if not carefully controlled.[5][6]
[(Triisopropylsilyl)oxy]methyl (TOM) Fluoride-labileLess prone to migration than TBDMS; Faster deprotection under fluoride conditions.More sterically hindered, which can slightly reduce coupling efficiency.[2]
$
Acetal Groups (e.g., ACE, Fpmp) Acid-labileAllows for an orthogonal deprotection strategy when used with base-labile 5'-OH and nucleobase groups.[8]Can be bulky, leading to longer coupling times; Deprotection generates formaldehyde, which can form mutagenic adducts.[7]
$
Acyl Groups (e.g., Acetyl, Benzoyl) Base-labileInexpensive and easy to introduce.Prone to migration between the 2' and 3' positions; Not stable enough for standard solid-phase synthesis protocols.[6]$

Comparison of Exocyclic Amine Protecting Groups

The exocyclic amino groups of adenine, guanine, and cytosine must be protected to prevent side reactions during phosphorylation and coupling steps.[2][]

Protecting GroupNucleobaseKey CharacteristicsAdvantagesDisadvantagesRelative Cost
Benzoyl (Bz) Adenine, CytosineBase-labile (Ammonia)Standard, well-understood protecting group; Provides good protection.Requires prolonged ammonia (B1221849) treatment for removal, which can be harsh for sensitive oligonucleotides.$
Acetyl (Ac) CytosineHighly Base-labileAllows for very mild deprotection conditions ("ultra-mild"), compatible with sensitive modifications.[8]Can be too labile for some multi-step solution-phase syntheses.$
Isobutyryl (iBu) GuanineBase-labile (Ammonia)Standard protecting group for guanine.Similar to benzoyl, requires standard ammonia deprotection.$
Dimethylformamidine (dmf) Adenine, GuanineHighly Base-labileEnables rapid deprotection under mild conditions.Less stable than acyl groups to acidic conditions.

Experimental Workflows and Logical Relationships

The selection of a protecting group strategy dictates the entire synthetic workflow. The following diagrams illustrate these relationships.

G cluster_cycle Oligonucleotide Synthesis Cycle Deprotection 1. 5'-DMT Deprotection (Acid Treatment) Coupling 2. Coupling (Add Phosphoramidite) Deprotection->Coupling Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Oxidation->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (Ammonia Treatment) Oxidation->Final_Cleavage Final Cycle Start Start Synthesis (First Nucleoside on Solid Support) Start->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for solid-phase phosphoramidite oligonucleotide synthesis.

G cluster_silyl Strategy 1: Silyl-Based (TBDMS) cluster_acetal Strategy 2: Orthogonal Acetal (ACE) S1_Synth 1. Solid-Phase Synthesis (Acid for 5'-DMT removal) S1_Base 2. Base Deprotection (NH₃ for Nucleobase/Phosphate) S1_Synth->S1_Base S1_Silyl 3. Silyl Deprotection (Fluoride Source, e.g., TBAF) S1_Base->S1_Silyl End Deprotected RNA S1_Silyl->End S2_Synth 1. Solid-Phase Synthesis (Base for 5'-Fmoc removal) S2_Base 2. Base Deprotection (NH₃ for Nucleobase/Phosphate) S2_Synth->S2_Base S2_Acetal 3. Acetal Deprotection (Mild Acid, pH 3.75) S2_Base->S2_Acetal S2_Acetal->End Start Protected Ribonucleoside Phosphoramidites Start->S1_Synth Start->S2_Synth

Caption: Comparison of deprotection workflows for RNA synthesis strategies.

Experimental Protocols

Protocol 1: 5'-O-Dimethoxytritylation of Deoxyadenosine (B7792050)

This protocol describes the selective protection of the 5'-hydroxyl group of a deoxynucleoside.

Materials:

  • Deoxyadenosine

  • Anhydrous Pyridine (B92270)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Co-evaporate deoxyadenosine with anhydrous pyridine twice to remove residual water and dissolve in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add DMT-Cl portion-wise over 20 minutes while stirring under an inert atmosphere (e.g., Argon).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.

  • Quench the reaction by adding cold methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the 5'-O-DMT-protected deoxyadenosine.

Protocol 2: Regioselective 2'-O-Silylation of a Ribonucleoside

This protocol details the protection of the 2'-hydroxyl group, a key step in preparing building blocks for RNA synthesis.[9]

Materials:

  • 5'-O-DMT-N-benzoyl-adenosine

  • Anhydrous Tetrahydrofuran (THF)

  • Silver nitrate (B79036) (AgNO₃)

  • Anhydrous Pyridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 5'-O-DMT-N-benzoyl-adenosine in anhydrous THF.

  • Add silver nitrate and pyridine to the solution.

  • Add TBDMS-Cl and stir the reaction at room temperature for 2-4 hours, monitoring by TLC. The desired 2'-O-TBDMS isomer should be the major product.

  • Upon completion, filter the reaction mixture through celite to remove silver salts, washing with DCM.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The isomeric mixture is typically separated by silica gel chromatography to isolate the pure 2'-O-TBDMS-3'-O-unprotected ribonucleoside.

Cost-Benefit Analysis and Conclusion

The optimal protecting group strategy represents a trade-off between reagent cost, operational complexity, and the specific requirements of the target molecule.

  • For standard DNA synthesis , the DMT (5'-OH) and acyl (nucleobase) protection scheme is highly cost-effective and efficient, representing the industry standard. Its primary drawback is the potential for depurination during the acidic detritylation step.

  • For RNA synthesis , the choice is more complex. The TBDMS group for 2'-OH protection is robust and widely used, but its removal requires a dedicated fluoride step, adding time and cost.[][5] While strategies using orthogonal, acid-labile 2'-OH protecting groups like ACE avoid this, the monomers are often more expensive and sterically hindered, which can lower coupling efficiencies.[7]

  • Cost vs. Yield and Purity: While inexpensive acyl protecting groups are attractive, their potential for migration can lead to lower yields of the desired product, increasing purification costs and complexity.[6] More expensive, sterically hindered, and stable protecting groups like TOM often provide higher fidelity and overall yields for complex syntheses, justifying the upfront cost, particularly in therapeutic and large-scale applications.[10]

Ultimately, the choice of protecting groups must be tailored to the specific synthetic challenge. For routine, short oligonucleotides, standard, cost-effective methods suffice. For long, complex, or modified RNA sequences, more advanced and expensive orthogonal strategies are often a necessary investment to ensure success.

References

literature comparison of yields for Methyl 3,5-di-O-benzyl-D-ribofuranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. Methyl 3,5-di-O-benzyl-D-ribofuranoside is a versatile precursor in the synthesis of various nucleoside analogues. This guide provides a comparative analysis of reported synthetic methodologies, focusing on yields and experimental protocols to aid in the selection of the most suitable procedure.

Quantitative Data Summary

The following table summarizes the yields and reaction conditions for different synthetic approaches to this compound and related benzylated ribofuranose derivatives.

Starting MaterialReagents and ConditionsProductYield (%)Reference
Methyl D-ribofuranosideArylmethyl chloride, NaH, DMFMethyl 3,5-di-O-arylmethyl-α-D-ribofuranosides72-82%[1][2]
β-D-ribofuranoseBenzyl (B1604629) alcohol, Acid catalyst1-O-benzyl-β-D-ribofuranose38% (low yield mentioned)[3]
1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose3 steps, then HBr/AcOH3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromideNot specified[4]
D-ribonolactone7 steps including benzylation5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose26% (overall)[4][5]
Diacetone-D-glucoseMulti-step synthesis3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-a-D-ribofuranoseGood yields[6]
6-deoxy derivative of a ribofuranosideBenzyl bromide, NaH, DMFMonobenzylated product84%[7]
Methyl α-d-glucopyranosideBenzyl chloride, NaHMethyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside61%[8]
D-xyloseBenzyl bromide, NaH, DMFMethyl 2,3,5-tri-O-benzyl-α,β-d-xylofuranosideNot specified[9]

Experimental Protocols

Detailed methodologies from the literature are crucial for reproducibility. Below are key experimental protocols cited for the synthesis of benzylated ribofuranosides.

Method 1: Direct Benzylation of Methyl D-ribofuranoside

This method stands out for its high reported yields for analogous compounds.

  • Starting Material: Methyl D-ribofuranoside

  • Reagents:

    • Benzyl chloride (or other arylmethyl chlorides)

    • Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF)

  • Procedure: To a solution of methyl D-ribofuranoside in DMF, sodium hydride is added portionwise at a controlled temperature. Subsequently, benzyl chloride is added, and the reaction mixture is stirred until completion. The reaction is then quenched, and the product is extracted and purified, typically by column chromatography. This procedure is reported to produce a range of Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides in yields of 72-82%[1][2].

Method 2: Acid-Catalyzed Benzylation of β-D-ribofuranose

This approach is noted for its lower yield in the direct benzylation of the 1-hydroxyl group.

  • Starting Material: β-D-ribofuranose

  • Reagents:

    • Benzyl alcohol

    • Acid catalyst

  • Procedure: The reaction involves treating β-D-ribofuranose with benzyl alcohol in the presence of an acid catalyst. This method is reported to result in a low yield of 38% for the desired 1-O-benzyl product, with the potential for the formation of anomeric mixtures, complicating purification[3].

Method 3: Benzylation of a 6-Deoxy-ribofuranoside Derivative

This protocol describes the benzylation of a different position on the ribofuranose ring but provides a high yield for monobenzylation.

  • Starting Material: A 6-deoxy-ribofuranoside derivative with a free hydroxyl group.

  • Reagents:

    • Benzyl bromide

    • Sodium hydride (NaH)

    • N,N-Dimethylformamide (DMF)

  • Procedure: The substrate is dissolved in DMF, and sodium hydride is added. Benzyl bromide is then introduced to the reaction mixture. This specific monobenzylation is reported to proceed with a high yield of 84%[7].

Workflow and Decision-Making Diagram

The following diagram illustrates a logical workflow for selecting a synthetic route for this compound based on key experimental considerations.

Synthesis_Comparison Start Select Synthesis Route Considerations Key Considerations Start->Considerations HighYield High Yield (72-82%) HighYield_Protocol Protocol: - Methyl D-ribofuranoside - NaH, Benzyl Chloride - DMF HighYield->HighYield_Protocol LowYield Low Yield (~38%) LowYield_Protocol Protocol: - β-D-ribofuranose - Benzyl Alcohol - Acid Catalyst LowYield->LowYield_Protocol Final_Choice Final Method Selection HighYield_Protocol->Final_Choice Anomeric_Purity Anomeric Purity LowYield_Protocol->Anomeric_Purity Purification Purification Difficulty LowYield_Protocol->Purification Considerations->HighYield Yield is critical Considerations->LowYield Alternative starting material Anomeric_Purity->Final_Choice Purification->Final_Choice

Caption: Decision workflow for selecting a synthetic route.

References

A Researcher's Guide to Purity Assessment of Synthetic Nucleosides: Elemental Analysis vs. Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic nucleosides is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of elemental analysis with modern chromatographic and spectroscopic techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of synthetic nucleosides. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

At a Glance: Comparison of Purity Assessment Techniques

The choice of analytical technique for purity determination depends on a variety of factors, including the type of information required (e.g., elemental composition vs. specific impurities), the nature of the impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of each technique.

FeatureElemental Analysis (CHNS/O)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)Mass Spectrometry (LC-MS)
Principle Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂, SO₂) to determine the percentage of C, H, N, and S.Separation of components in a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV absorbance.The signal intensity of specific nuclei is directly proportional to the number of those nuclei in the sample, allowing for quantification against a certified internal standard.Separation by liquid chromatography followed by ionization of the analyte and its impurities and their detection based on their mass-to-charge ratio.
Information Provided Elemental composition (%C, %H, %N, %S). Provides an indication of bulk purity.Purity based on the relative peak area of the main component. Can quantify known and unknown impurities with a UV chromophore.Molar concentration and purity of the analyte. Provides structural information about the analyte and impurities.High-resolution mass data for the analyte and impurities, enabling identification of unknown impurities and adducts. Highly sensitive.
Typical Accuracy Within ±0.4% of the theoretical value for each element.[1]High, with recovery typically between 98-102%.[2]High, with accuracy often within ±1-2%.High, with accuracy typically within ±15% for quantitative analysis.[3]
Typical Precision (%RSD) Low (can be >1%).High (<2% RSD).[2]High (<1% RSD).High (<15% RSD for quantitative analysis).[3]
Sensitivity Low (milligram sample quantities required).High (microgram to nanogram level).Moderate (milligram sample quantities typically required).Very high (picogram to femtogram level).
Strengths - Confirms elemental composition. - Can detect inorganic impurities and excess solvent that are not visible by other techniques.- High resolution and quantitative accuracy. - Widely available and robust. - Established methods for many nucleosides.- Provides structural confirmation. - Primary analytical method (no need for a reference standard of the analyte). - Can quantify non-chromophoric impurities.- Unparalleled sensitivity and specificity. - Can identify unknown impurities through fragmentation analysis.
Limitations - Does not identify or quantify specific organic impurities. - Insensitive to isomeric impurities. - Prone to errors from atmospheric moisture and CO₂.- Requires impurities to have a UV chromophore for detection. - Co-elution of impurities can lead to inaccurate results. - Requires a reference standard for the analyte for accurate quantification.- Lower sensitivity compared to HPLC and MS. - Requires a certified internal standard for absolute quantification. - Complex mixtures can lead to signal overlap.- Quantitative response can be matrix-dependent. - Isomeric impurities may not be resolved by mass alone.

Experimental Data: A Comparative Purity Analysis of a Synthetic Nucleoside Analogue

To illustrate the practical application of these techniques, a hypothetical synthetic nucleoside analogue, "Synth-N," was analyzed for purity. The results are presented in the table below.

Analytical TechniqueParameter MeasuredResultPurity Assessment
Elemental Analysis % Carbon52.15 (Theoretical: 52.55)Within ±0.4% tolerance.
% Hydrogen5.50 (Theoretical: 5.51)Within ±0.4% tolerance.
% Nitrogen20.25 (Theoretical: 20.43)Within ±0.4% tolerance.
HPLC-UV (260 nm) Main Peak Area %99.5%Purity ≥ 99.5%.
Known Impurity 10.2%Quantified known impurity.
Unknown Impurity 20.3%Detected and quantified unknown UV-active impurity.
Quantitative ¹H NMR Purity vs. Internal Standard99.2% (m/m)High purity confirmed.
Residual Solvent (Ethyl Acetate)0.3% (m/m)Identified and quantified residual solvent.
Unidentified Signals~0.5% (molar)Minor unassigned signals observed.
LC-MS Main Ion Peak Area %99.6%High purity confirmed.
Impurity at m/z [M+H]⁺+140.15%Detected potential methylated impurity.
Impurity at m/z [M-ribose+H]⁺0.25%Detected deglycosylated impurity.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to facilitate their implementation in your laboratory.

Elemental Analysis (CHNS/O Combustion)

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.

Instrumentation: CHNS/O Elemental Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried synthetic nucleoside into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the combustion sequence.

  • Data Processing: The instrument software calculates the percentage of C, H, N, and S based on the detector response and the sample weight. The oxygen content is typically determined by pyrolysis in a separate analysis.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: A solution of the nucleoside is passed through a column containing a stationary phase. The components of the sample are separated based on their affinity for the stationary and mobile phases and are detected by their UV absorbance.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate (B1210297), pH 5.3) and an organic modifier (e.g., methanol (B129727) or acetonitrile). Filter and degas the mobile phase.

  • Standard and Sample Preparation: Prepare a stock solution of the synthetic nucleoside in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks and a working solution for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution profile using the prepared mobile phases.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 260 nm (or the λmax of the nucleoside).

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the standard and sample solutions.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: The sample is dissolved in a deuterated solvent containing a known amount of a certified internal standard. The integral of a specific resonance from the analyte is compared to the integral of a resonance from the internal standard to determine the analyte's concentration and purity.[4][5][6]

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthetic nucleoside and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆).[4]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[6]

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: The sample is first separated by HPLC, and the eluent is introduced into a mass spectrometer. The molecules are ionized, and the ions are separated based on their mass-to-charge ratio (m/z), allowing for sensitive detection and identification of the analyte and its impurities.

Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap).

Procedure:

  • LC Separation: Perform chromatographic separation as described in the HPLC-UV protocol. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate or formic acid).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan to detect all ions within a specified mass range.

    • MS/MS Analysis: For structural elucidation of impurities, perform fragmentation analysis (tandem MS) on selected precursor ions.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the synthetic nucleoside.

    • Identify peaks corresponding to potential impurities by their m/z values.

    • Use high-resolution mass data to determine the elemental composition of impurities.

    • Analyze fragmentation patterns to elucidate the structure of unknown impurities.

Visualizing the Workflow

To better understand the process of assessing the purity of synthetic nucleosides, the following diagrams illustrate the overall experimental workflow and the logical relationships between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthetic Nucleoside Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification EA Elemental Analysis (CHNS/O) Purification->EA Purified Sample HPLC HPLC-UV Purification->HPLC Purified Sample qNMR qNMR Purification->qNMR Purified Sample LCMS LC-MS Purification->LCMS Purified Sample Purity_Report Final Purity Report EA->Purity_Report Analytical Data HPLC->Purity_Report Analytical Data qNMR->Purity_Report Analytical Data LCMS->Purity_Report Analytical Data

Caption: Overall workflow for assessing synthetic nucleoside purity.

Analytical_Technique_Relationship cluster_bulk Bulk Purity cluster_separation Separation-Based Purity cluster_spectroscopic Spectroscopic Purity & Structure EA Elemental Analysis HPLC HPLC-UV EA->HPLC Orthogonal Method qNMR qNMR HPLC->qNMR Orthogonal Method LCMS LC-MS LCMS->EA Orthogonal Method qNMR->LCMS Complementary Information

Caption: Logical relationships between analytical techniques.

Conclusion

The purity assessment of synthetic nucleosides requires a multi-faceted approach. Elemental analysis provides fundamental information on the elemental composition and is valuable for detecting inorganic impurities and confirming the overall stoichiometry of the synthesized compound. However, it lacks the specificity to identify and quantify organic impurities.

For routine quality control and the quantification of known and UV-active impurities, HPLC-UV is a robust and reliable technique. When structural confirmation and the quantification of a wide range of impurities, including those without a chromophore, are necessary, qNMR is an invaluable tool, offering the advantage of being a primary analytical method. For the highest sensitivity and the identification of unknown impurities, LC-MS is the method of choice, providing detailed structural information through high-resolution mass analysis and fragmentation studies.

Ultimately, a combination of these orthogonal techniques provides the most comprehensive and reliable assessment of the purity of synthetic nucleosides, ensuring the quality and integrity of these critical compounds for research and drug development.

References

comparative study of chemical versus enzymatic synthesis of nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nucleosides, the fundamental building blocks of nucleic acids, is a cornerstone of pharmaceutical research and development, underpinning the creation of antiviral and anticancer therapies. The two primary routes to these vital molecules, traditional chemical synthesis and burgeoning enzymatic methods, each present a unique landscape of advantages and challenges. This guide offers an objective comparison of these methodologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often produces anomeric mixtures (α and β isomers), requiring further purification.Highly stereoselective, typically yielding the desired β-anomer exclusively.[1]
Regioselectivity Can lead to mixtures of N- and O-glycosylated products, necessitating protecting groups.Highly regioselective, avoiding the need for complex protecting group strategies.
Yield Varies widely depending on the specific reaction, but can be lower due to multiple steps and purification losses. Total yields of 45% have been reported for adenosine (B11128) synthesis.[2]Generally high, with some processes reporting yields exceeding 90%.[3][4]
Purity Can be high (>99%) after rigorous purification.[5]Often high (>90%) with simpler purification procedures.[6]
Reaction Conditions Often requires harsh conditions, including extreme temperatures and the use of toxic reagents and organic solvents.[7]Occurs under mild, aqueous conditions (e.g., neutral pH, room temperature).[7]
Cost-Effectiveness Can be expensive due to the cost of reagents, catalysts, and extensive purification.[8] However, for some established processes, costs can be competitive.Initially can be higher due to the cost of enzymes, but can be more cost-effective at scale, especially with enzyme immobilization and reuse.[9]
Environmental Impact Generates significant hazardous waste from solvents and reagents. A life cycle assessment of a chemical synthesis for a nucleotide analog showed a global warming potential 18 times higher than the enzymatic route.[10]Considered a "greener" alternative with less hazardous waste and reduced energy consumption.[11][12]
Scalability Well-established for large-scale industrial production, though challenges with multi-step processes can arise.[13][14][15]Scalability is a developing area, with challenges in enzyme stability and cost at industrial scales, though successful gram and kilogram-scale syntheses have been demonstrated.[7][16][17]

Quantitative Performance Data

The following tables provide a snapshot of reported quantitative data for the synthesis of common nucleosides, adenosine and cytidine (B196190), via both chemical and enzymatic routes.

Table 1: Synthesis of Adenosine

MethodKey Reagents/EnzymesYieldPurityReference
ChemicalHypoxanthine, phosphorus oxychloride, tetraacetyl-ribofuranose45% (total)Not specified[2]
Chemical8-bromoinosine, various reagents over 8 steps13.1% (overall)Not specified[1]
EnzymaticDihydroxyacetone, sodium thiophosphate, ADP, immobilized enzymes~80% (based on ADP)~90%[6]
EnzymaticUridine and adenine (B156593) with E. coli cells (co-expressing nucleoside phosphorylases)>90%Not specified[3]

Table 2: Synthesis of Cytidine

MethodKey Reagents/EnzymesYieldPurityReference
ChemicalCytosine, trimethylchlorosilane, titanium tetrachloride92.7%99.5% (HPLC)[5]
ChemicalCytidine, phosphorus oxychloride82.5% (total recovery)98.5% (HPLC)[18]
EnzymaticCytosine, ribose, cytidine ligaseHigh concentrationNot specified[19]
EnzymaticUridine triphosphate, NH3, ATP, CTP synthetaseNot specifiedNot specified[20]

Experimental Protocols: A Deeper Dive

Chemical Synthesis: The Vorbrüggen Glycosylation

The Vorbrüggen modification of the Hilbert-Johnson reaction is a widely used method for the chemical synthesis of nucleosides.[21][22] It involves the reaction of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.

Key Steps:

  • Silylation of the Nucleobase: The nucleobase (e.g., cytosine, adenine) is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl), to increase its solubility and nucleophilicity.

  • Glycosylation: The silylated nucleobase is then reacted with a protected sugar, typically a peracylated furanose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). This reaction is catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). The use of a participating group at the C2' position of the sugar (e.g., an acetyl group) helps to direct the stereochemistry towards the desired β-anomer.[21]

  • Deprotection: The protecting groups on the sugar moiety are removed, typically by treatment with a base such as sodium methoxide (B1231860) in methanol, to yield the final nucleoside.

Enzymatic Synthesis: Nucleoside Phosphorylase-Catalyzed Transglycosylation

Enzymatic synthesis often employs nucleoside phosphorylases (NPs) to catalyze the transfer of a sugar moiety from a donor nucleoside to an acceptor nucleobase.[4] This method is highly specific and avoids the need for protecting groups.

Key Steps:

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate), the donor nucleoside (e.g., uridine), the acceptor nucleobase (e.g., adenine), and the nucleoside phosphorylase(s). Often, a combination of a purine (B94841) nucleoside phosphorylase (PNP) and a pyrimidine (B1678525) nucleoside phosphorylase (UP) is used.[4]

  • Enzymatic Reaction: The reaction is typically carried out at a controlled temperature (e.g., 50°C) and pH (e.g., 7.0).[4] The enzyme catalyzes the phosphorolysis of the donor nucleoside to form ribose-1-phosphate, which then reacts with the acceptor nucleobase to form the new nucleoside.

  • Reaction Termination and Product Isolation: The reaction is terminated, often by heating, and the product is then isolated and purified, typically using chromatographic techniques.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of nucleosides.

Chemical_Synthesis_Workflow cluster_0 Chemical Synthesis Nucleobase Nucleobase Silylation Silylation Nucleobase->Silylation Silylating Agent Silylated_Nucleobase Silylated_Nucleobase Silylation->Silylated_Nucleobase Glycosylation Glycosylation Silylated_Nucleobase->Glycosylation Protected_Sugar Protected_Sugar Protected_Sugar->Glycosylation Lewis Acid Protected_Nucleoside Protected_Nucleoside Glycosylation->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Nucleoside Final_Nucleoside Deprotection->Final_Nucleoside

Caption: Generalized workflow for chemical nucleoside synthesis.

Enzymatic_Synthesis_Workflow cluster_1 Enzymatic Synthesis Donor_Nucleoside Donor_Nucleoside Phosphorolysis Phosphorolysis Donor_Nucleoside->Phosphorolysis Ribose_1_Phosphate Ribose_1_Phosphate Phosphorolysis->Ribose_1_Phosphate Enzyme Nucleoside Phosphorylase Phosphorolysis->Enzyme Condensation Condensation Ribose_1_Phosphate->Condensation Acceptor_Nucleobase Acceptor_Nucleobase Acceptor_Nucleobase->Condensation Final_Nucleoside Final_Nucleoside Condensation->Final_Nucleoside Condensation->Enzyme

Caption: Generalized workflow for enzymatic nucleoside synthesis.

Conclusion: A Symbiotic Future

While chemical synthesis remains a robust and scalable method for producing a wide array of nucleoside analogues, enzymatic synthesis presents a compelling alternative with significant advantages in terms of stereoselectivity, milder reaction conditions, and environmental sustainability. The choice between these two powerful methodologies will ultimately depend on the specific requirements of the target molecule, the desired scale of production, and considerations of cost and environmental impact. As enzyme engineering and biocatalytic processes continue to advance, a future where chemical and enzymatic strategies are used in a complementary, chemoenzymatic fashion is likely to provide the most efficient and sustainable path to novel nucleoside-based therapeutics.[23]

References

Safety Operating Guide

Proper Disposal of Methyl 3,5-di-O-benzyl-D-ribofuranoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Summary of Key Data

The following table summarizes the known physical and chemical properties of Methyl 3,5-di-O-benzyl-D-ribofuranoside. It is important to note that detailed hazard and toxicity data are limited, reinforcing the need for cautious handling.

PropertyValueReference
CAS Number 55775-39-8[1]
Molecular Formula C₂₀H₂₄O₅
Molecular Weight 344.4 g/mol
Appearance White to tan powder[2]
Solubility Soluble in water[2]

Disposal Protocol

Given the absence of a specific Safety Data Sheet, a conservative approach to disposal is required. The following step-by-step protocol is recommended.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.

2. Spill Management:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean the spill area with soap and water.[2]

  • Collect all contaminated materials in a sealed container for proper disposal.

3. Waste Categorization:

  • Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS office will provide specific guidance based on local, state, and federal regulations.

  • In the absence of specific institutional guidance, treat the waste as non-hazardous chemical waste. A general SDS for monosaccharides suggests they are biodegradable and not considered hazardous.[2]

4. Disposal Procedure:

  • For small quantities: If permitted by your EHS department and local regulations, disposal may be possible via incineration or through a licensed chemical waste contractor.

  • Do not pour down the drain unless explicitly approved by your EHS department. While some simple sugars are water-soluble and biodegradable, the benzyl (B1604629) groups on this molecule may alter its environmental impact.

  • Containerize waste: Place the waste material and any contaminated items (e.g., absorbent pads, gloves) in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "this compound".

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste consult_ehs Consult Institutional EHS Department for specific guidance start->consult_ehs is_hazardous Is the waste classified as hazardous by EHS? consult_ehs->is_hazardous follow_hazardous_protocol Follow EHS protocol for hazardous chemical waste is_hazardous->follow_hazardous_protocol Yes follow_non_hazardous_protocol Follow EHS protocol for non-hazardous chemical waste is_hazardous->follow_non_hazardous_protocol No end End: Waste disposed of safely and compliantly follow_hazardous_protocol->end incinerate Incinerate at an approved facility follow_non_hazardous_protocol->incinerate landfill Dispose in a designated chemical landfill follow_non_hazardous_protocol->landfill incinerate->end landfill->end

References

Essential Safety and Operational Guide for Handling Methyl 3,5-di-O-benzyl-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Methyl 3,5-di-O-benzyl-D-ribofuranoside, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for ensuring laboratory safety and effective chemical management.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of this compound. The following table summarizes the recommended personal protective equipment based on guidelines for similar chemical compounds.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or chemical goggles.[1]Must be tested and approved under appropriate government standards such as EN166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant gloves.Nitrile rubber is a suitable material. Gloves must be inspected before use and disposed of properly after handling.[2]
Skin and Body Protection Laboratory coat.Should be worn at all times in the laboratory.[2]
Respiratory Protection Use in a well-ventilated area.[1][2]If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2]

Operational Plan: From Preparation to Disposal

A systematic approach to the handling and disposal of this compound is crucial for minimizing risks. The following workflow outlines the key steps.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review (S)SDS of Similar Compounds prep_risk->prep_sds prep_ppe Ensure PPE Availability prep_sds->prep_ppe handle_hood Work in a Ventilated Fume Hood prep_ppe->handle_hood handle_weigh Minimize Dust Generation handle_hood->handle_weigh handle_transfer Use Clean Glassware handle_weigh->handle_transfer storage_seal Tightly Sealed Container handle_transfer->storage_seal storage_location Cool, Dry, Ventilated Area storage_seal->storage_location disp_waste Segregate Chemical Waste storage_location->disp_waste disp_container Use Labeled, Approved Containers disp_waste->disp_container disp_ppe Dispose of Contaminated PPE disp_container->disp_ppe

Figure 1: A workflow diagram illustrating the key stages for the safe handling and disposal of this compound.

Experimental Protocols: General Handling Procedures

Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Availability: Ensure all necessary personal protective equipment is available and in good condition.[2]

Handling:

  • Always handle the compound in a well-ventilated laboratory hood.[1][2]

  • When weighing and transferring the solid material, take care to minimize the generation of dust.[1]

  • Use appropriate and clean laboratory glassware and equipment to avoid contamination.

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store the compound in a tightly sealed container.[1][4]

  • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][4] Short-term storage may be at room temperature, but long-term storage is recommended at 4°C or -20°C.[5][6][7]

Disposal Plan

Waste Management:

  • Dispose of contents and containers in accordance with local, regional, and national regulations. It is important to avoid release to the environment.

  • Contaminated materials and the chemical itself should be disposed of as hazardous waste.

  • Do not flush into surface water or sanitary sewer systems.[3]

Contaminated PPE:

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1][3]

  • Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。